molecular formula C16H17FN2O2 B5846246 [4-(4-FLUOROBENZYL)PIPERAZINO](2-FURYL)METHANONE

[4-(4-FLUOROBENZYL)PIPERAZINO](2-FURYL)METHANONE

Número de catálogo: B5846246
Peso molecular: 288.32 g/mol
Clave InChI: ONZPZABQICOQMP-UHFFFAOYSA-N
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Descripción

[4-(4-FLUOROBENZYL)PIPERAZINO](2-FURYL)METHANONE is a useful research compound. Its molecular formula is C16H17FN2O2 and its molecular weight is 288.32 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-fluorobenzyl)-4-(2-furoyl)piperazine is 288.12740595 g/mol and the complexity rating of the compound is 350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [4-(4-FLUOROBENZYL)PIPERAZINO](2-FURYL)METHANONE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(4-FLUOROBENZYL)PIPERAZINO](2-FURYL)METHANONE including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2/c17-14-5-3-13(4-6-14)12-18-7-9-19(10-8-18)16(20)15-2-1-11-21-15/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZPZABQICOQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical Structure Analysis: 4-(4-Fluorobenzyl)piperazinomethanone Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical whitepaper on the structural analysis, synthesis, and characterization of 4-(4-fluorobenzyl)piperazinomethanone derivatives.

Note on Nomenclature: The term "piperazinomethanone" chemically implies a piperazine ring linked to a carbonyl group (amide/urea/ketone). As this specific string often represents a pharmacophore fragment rather than a single stable molecule (unless the carbonyl substituent is specified, e.g., formyl), this guide analyzes the (4-(4-fluorobenzyl)piperazin-1-yl)methanone scaffold. This core structure is a critical intermediate in the development of sigma receptor ligands, tyrosinase inhibitors, and antihistamines.

Executive Summary

The 4-(4-fluorobenzyl)piperazine moiety, when coupled with a carbonyl ("methanone") functionality, creates a privileged structure in medicinal chemistry. The fluorine atom at the para-position of the benzyl ring provides metabolic stability (blocking P450 oxidation) and modulates lipophilicity (


), while the piperazine ring serves as a semi-rigid linker. The "methanone" (amide) bond introduces restricted rotation, creating distinct conformers observable via NMR.

This guide details the synthesis, spectroscopic validation, and structural dynamics of this scaffold, designed for researchers optimizing lead compounds.

Structural Dynamics & Electronic Properties

The Fluorine Effect

The 4-fluoro substituent is not merely a metabolic blocker; it electronically tunes the benzyl ring.

  • Inductive Effect (-I): Fluorine withdraws electron density through the sigma bond, deactivating the ring slightly.

  • Resonance Effect (+R): It donates electron density into the

    
    -system, though less than the inductive withdrawal.
    
  • Result: The benzylic methylene protons (

    
    ) appear as a distinct singlet in 
    
    
    
    NMR, typically shifted downfield (approx.
    
    
    3.5 ppm) compared to non-fluorinated analogs due to the anisotropy of the ring, but the fluorine coupling (
    
    
    ) is usually not observed across the ring carbons to the methylene protons.
The Amide Rotamerism (The "Methanone" Core)

When the


 nitrogen is benzylated, the 

nitrogen is available for acylation. Forming the methanone (amide) introduces partial double-bond character (

bond).
  • Observation: At room temperature, this restricted rotation often results in signal broadening or splitting of the piperazine ring protons in

    
     NMR.
    
  • Validation: Variable Temperature (VT) NMR is required to coalesce these signals, confirming the presence of rotamers rather than impurities.

Synthetic Protocol (Self-Validating Workflow)

This protocol describes the convergent synthesis of the core scaffold.

Phase 1: Mono-alkylation (Synthesis of the Precursor)

Objective: Selective synthesis of 1-(4-fluorobenzyl)piperazine without generating the bis-alkylated impurity.

  • Reagents: Piperazine (anhydrous, 5.0 equiv), 4-Fluorobenzyl chloride (1.0 equiv),

    
     (2.0 equiv), Acetonitrile (ACN).
    
  • Procedure:

    • Dissolve excess piperazine in refluxing ACN.

    • Add 4-Fluorobenzyl chloride dropwise over 60 minutes. Critical: High dilution and slow addition prevent the formation of 1,4-bis(4-fluorobenzyl)piperazine.

    • Reflux for 4 hours.

  • Validation (TLC):

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: DCM:MeOH:NH4OH (90:9:1).

    • 
       Analysis: The bis-product moves to the solvent front; the mono-product is mid-polar; excess piperazine stays at the baseline.
      
Phase 2: Acylation (Formation of the Methanone)

Objective: Installation of the carbonyl group (e.g., using an acid chloride


).
  • Reagents: 1-(4-fluorobenzyl)piperazine (1.0 equiv), Triethylamine (

    
    , 1.2 equiv), Acid Chloride (
    
    
    
    , 1.0 equiv), DCM (
    
    
    ).
  • Procedure:

    • Dissolve the amine in DCM and cool to

      
      .
      
    • Add

      
       followed by the acid chloride.
      
    • Warm to Room Temperature (RT) and stir for 2 hours.

  • Workup: Wash with

    
     (sat.) to remove unreacted acid.
    
Workflow Visualization

The following diagram illustrates the synthesis and the critical decision points for purity control.

SynthesisWorkflow Start Start: Piperazine (Excess) Reagent Add: 4-Fluorobenzyl Chloride (Slow Addition) Start->Reagent Reflux ACN Intermed Intermediate: 1-(4-fluorobenzyl)piperazine Reagent->Intermed Major Product Impurity Risk: Bis-alkylation (If excess piperazine < 3eq) Reagent->Impurity Side Reaction Acylation Acylation Step: Add R-COCl / Et3N Intermed->Acylation Purify & React Product Target: 4-(4-fluorobenzyl)piperazino-methanone Acylation->Product DCM, 0°C

Caption: Step-wise synthesis pathway highlighting the critical control point to avoid bis-alkylation impurities.

Analytical Characterization Standards

To validate the structure, researchers must triangulate data from NMR and Mass Spectrometry.

Nuclear Magnetic Resonance ( & NMR)

Solvent:


 or 

.[1]
Proton EnvironmentChemical Shift (

ppm)
MultiplicityDiagnostic Note
Ar-F (ortho) 6.90 – 7.10MultipletStrong

coupling.
Ar-F (meta) 7.20 – 7.35MultipletOverlaps with other aromatic signals.
Benzylic

3.45 – 3.55SingletKey Indicator. If split, check for protonation (salt form).
Piperazine (

)
2.30 – 2.50Broad/TripletAdjacent to benzyl group.
Piperazine (

)
3.40 – 3.70BroadRotameric. Broadening indicates amide bond rotation restriction.

 NMR Validation: 
  • Expect a single sharp peak around -110 to -116 ppm (relative to

    
    ).
    
  • Purity Check: The presence of a second fluorine peak indicates contamination (likely unreacted starting material or bis-alkylated side product if the stoichiometry was off).

Mass Spectrometry (ESI-MS) Fragmentation Logic

The fragmentation pattern of this scaffold is highly predictable and serves as a structural fingerprint.

  • Molecular Ion (

    
    ):  Distinct parent peak.
    
  • Tropylium Ion Formation: The 4-fluorobenzyl group cleaves readily to form a stable 4-fluorotropylium ion (

    
    ).
    
  • Piperazine Fragment: Loss of the carbonyl substituent often yields the 1-(4-fluorobenzyl)piperazine fragment (

    
    ).
    

MS_Fragmentation Parent Parent Ion [M+H]+ Cleavage1 Benzylic Cleavage Parent->Cleavage1 Frag1 4-Fluorotropylium (m/z 109) Cleavage1->Frag1 High Abundance Frag2 Piperazine-Amide Fragment Cleavage1->Frag2 Neutral Loss

Caption: ESI-MS fragmentation pathway showing the characteristic 4-fluorotropylium ion generation.

Applications in Drug Discovery

The 4-(4-fluorobenzyl)piperazinomethanone scaffold is not merely a chemical curiosity; it is a functional pharmacophore found in:

  • Tyrosinase Inhibitors: Used in anti-melanogenic agents.[1][2][3] The piperazine ring mimics the tyrosine substrate transition state.

  • Sigma-1 Receptor Ligands: The fluorobenzyl group enhances lipophilicity for blood-brain barrier (BBB) penetration.

  • Antihistamines: Structural analogs to cyclizine, where the "methanone" is replaced or reduced.

References

  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors. Retrieved from [Link]

  • NCATS Inxight Drugs. (2019). 1-(4-Fluorobenzyl)piperazine Record Details. Retrieved from [Link]

Sources

Biological Activity Profile: The 4-(4-Fluorobenzyl)piperazinomethanone Scaffold

[1]

Executive Summary: A Privileged Pharmacophore

4-(4-fluorobenzyl)piperazinomethanone refers to a privileged structural motif in medicinal chemistry, characterized by a piperazine ring bridging a lipophilic 4-fluorobenzyl group and a carbonyl (methanone) core.[1][2] This scaffold acts as a versatile "molecular master key," capable of interacting with diverse biological targets depending on the substituent attached to the methanone moiety.[1]

While often encountered as a fragment in high-throughput screening libraries, this specific architecture has demonstrated potent biological activity in two distinct therapeutic areas:[1]

  • Dermatology & Cosmeceuticals: As a competitive inhibitor of Tyrosinase , regulating melanogenesis with potency superior to Kojic acid.[1][3]

  • Oncology: As a critical pharmacophore in PARP inhibitors (e.g., Olaparib analogs) and Sigma-1 receptor ligands , facilitating DNA repair disruption and neuromodulation.[1]

This guide analyzes the biological profile of this scaffold, focusing on its most characterized bioactive derivative: Compound 26 ([4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitrophenyl)methanone), a nanomolar tyrosinase inhibitor.[1]

Chemical Biology & Structure-Activity Relationship (SAR)

The biological success of this scaffold relies on three synergistic structural features:

  • The 4-Fluorobenzyl "Anchor": The fluorine atom at the para-position enhances metabolic stability (blocking P450 oxidation) and increases lipophilicity (

    
    ), allowing the molecule to penetrate the skin or blood-brain barrier.[1] It often engages in 
    
    
    -stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in receptor binding pockets.[1]
  • The Piperazine Linker: This ring provides a rigid yet adaptable spacer that orients the two ends of the molecule.[1] The nitrogen atoms serve as hydrogen bond acceptors/donors, crucial for water solubility and electrostatic interactions with enzyme active sites.[1]

  • The Methanone (Carbonyl) Warhead: The

    
     group acts as a hydrogen bond acceptor.[1] In metalloenzymes like Tyrosinase, this oxygen atom (often in concert with an adjacent nitro or hydroxyl group on the aryl ring) coordinates with the binuclear copper center, locking the enzyme in an inactive state.[1]
    

Primary Biological Activity: Tyrosinase Inhibition

Target: Tyrosinase (EC 1.14.18.1) Therapeutic Indication: Hyperpigmentation disorders (Melasma), Melanoma adjunctive therapy.[1]

Mechanism of Action

The 4-(4-fluorobenzyl)piperazinomethanone scaffold functions as a competitive inhibitor of tyrosinase.[1] Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin synthesis: the hydroxylation of L-tyrosine to L-DOPA and the oxidation of L-DOPA to dopaquinone.[1]

  • Binding Mode: The scaffold enters the catalytic pocket.[1] The methanone oxygen and the aromatic substituents coordinate with the binuclear copper ions (

    
    ), displacing the substrate (L-tyrosine).[1]
    
  • The "Fluorine Effect": The 4-fluorobenzyl tail occupies the hydrophobic pocket of the enzyme, stabilizing the inhibitor-enzyme complex via Van der Waals forces.[1]

Quantitative Efficacy Profile

The following data compares the lead derivative (Compound 26) against the industry standard, Kojic Acid.

CompoundStructure DescriptionIC50 (µM) - TyrosinasePotency Factor (vs. Standard)Mode of Inhibition
Compound 26 4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitrophenyl)methanone0.18 ± 0.02 ~100x Competitive
Compound 25 4-(4-fluorobenzyl)piperazin-1-yl]-(2-hydroxyphenyl)methanone0.96 ± 0.10~18xCompetitive
Kojic Acid Reference Standard17.76 ± 0.501xMixed
Olaparib Contains fluorobenzyl-piperazine coreN/A (PARP target)N/AN/A

Data Source: Derived from SAR studies on 1-(4-fluorobenzyl)piperazine fragments (Mirabile et al., 2021).[1]

Secondary Biological Activities[1]

Oncology: PARP Inhibition

The 4-(4-fluorobenzyl)piperazine moiety is a structural ancestor to the FDA-approved drug Olaparib .[1]

  • Activity: Inhibits Poly(ADP-ribose) polymerase (PARP), preventing DNA repair in BRCA-mutated cancer cells.[1]

  • Role of Scaffold: The piperazine ring mimics the nicotinamide moiety of NAD+, the natural substrate of PARP, while the fluorobenzyl group fits into the adenosine-binding pocket.[1]

Neurology: Sigma-1 Receptor Modulation

Radioligand studies (e.g.,

Sigma-1 receptors

1
  • Significance: Sigma-1 modulation is neuroprotective and is investigated for treating Alzheimer’s disease and neuropathic pain.[1]

Experimental Protocols

Synthesis: General Amide Coupling (Buchwald-Hartwig Alternative)

To generate the "methanone" core from the 1-(4-fluorobenzyl)piperazine precursor.[1]

Reagents: 1-(4-fluorobenzyl)piperazine (1.0 eq), Aryl carboxylic acid (1.1 eq), HBTU (1.2 eq), DIPEA (2.0 eq), DMF (Solvent).[1]

  • Activation: Dissolve the specific aryl carboxylic acid (e.g., 3-chloro-2-nitrobenzoic acid) in anhydrous DMF. Add HBTU and DIPEA.[1] Stir at Room Temperature (RT) for 30 minutes to form the active ester.[1]

  • Coupling: Add 1-(4-fluorobenzyl)piperazine dropwise to the reaction mixture.

  • Reaction: Stir at RT for 4–6 hours (monitor via TLC, mobile phase DCM/MeOH 95:5).

  • Work-up: Quench with water. Extract with Ethyl Acetate (x3).[1] Wash organic layer with brine and saturated

    
    .[1]
    
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Silica gel).
    
Tyrosinase Inhibition Assay (Self-Validating Protocol)

Objective: Determine IC50 values using L-DOPA as a substrate.

  • Preparation: Prepare 50 mM phosphate buffer (pH 6.8). Dissolve test compounds in DMSO (keep final DMSO < 1%).

  • Enzyme Mix: Add 40 µL of Mushroom Tyrosinase (333 U/mL in buffer) to a 96-well plate.

  • Inhibitor Addition: Add 40 µL of the test compound (various concentrations). Incubate for 10 minutes at 25°C to allow enzyme-inhibitor equilibrium.

  • Substrate Initiation: Add 40 µL of L-DOPA (2.5 mM).

  • Kinetic Read: Immediately measure absorbance at 475 nm (formation of dopachrome) every 30 seconds for 10 minutes using a microplate reader.

  • Validation: Run a "Blank" (no enzyme) to correct for auto-oxidation and a "Positive Control" (Kojic Acid) to verify enzyme activity.

  • Calculation:

    
    .[1] Plot log(concentration) vs. % Inhibition to derive IC50.[1]
    

Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism of the scaffold within the melanogenesis pathway.

TyrosinaseInhibitionTyrosineL-TyrosineTyrosinaseTyrosinase Enzyme(Cu2+ Active Site)Tyrosine->TyrosinaseSubstrate BindingLDOPAL-DOPATyrosine->LDOPAHydroxylationDopaquinoneDopaquinoneLDOPA->DopaquinoneOxidationMelaninEumelanin/Pheomelanin(Pigmentation)Dopaquinone->MelaninPolymerizationInhibitor4-(4-fluorobenzyl)piperazinomethanoneScaffoldInhibitor->TyrosinaseCOMPETITIVE INHIBITION(Chelates Cu2+)

Figure 1: Mechanism of Action.[1] The scaffold (Yellow) competitively binds to the Tyrosinase active site (Red), preventing the enzymatic conversion of Tyrosine to Melanin.[1]

References

  • Mirabile, S., et al. (2021). Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents.[1][4] ChemMedChem.[1][4]

    • [1]

  • Sigma-Aldrich.1-(4-Fluorobenzyl)

    • [1]

  • National Center for Advancing Translational Sciences (NCATS). Inxight Drugs: 1-(4-Fluorobenzyl)piperazine Profile.[1]

    • [1]

  • BLD Pharm. 4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one (Olaparib Intermediate).[1][5]

    • [1]

4-(4-fluorobenzyl)piperazinomethanone CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of (4-fluorophenyl)(piperazin-1-yl)methanone (CAS 102391-98-0), the chemically accurate entity corresponding to the nomenclature "4-(4-fluorobenzyl)piperazinomethanone" (a common misnomer conflating benzyl and benzoyl functionalities).

This guide addresses the synthesis, properties, and pharmaceutical applications of this critical piperazine scaffold, while distinguishing it from the related intermediate 1-(4-fluorobenzyl)piperazine (CAS 70931-28-1).[1]

CAS Number: 102391-98-0 Common Synonyms: 1-(4-Fluorobenzoyl)piperazine; 4-Fluorobenzoylpiperazine Target Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists

Part 1: Nomenclature & Chemical Identity

Nomenclature Resolution

The term "4-(4-fluorobenzyl)piperazinomethanone" is a chemical nomenclature error that conflates two distinct structural motifs:

  • Benzyl Group (-CH₂-): Implies a methylene bridge (e.g., 1-(4-fluorobenzyl)piperazine, CAS 70931-28-1).

  • Methanone Group (-C(=O)-): Implies a ketone or amide linkage (e.g., benzoyl).

In medicinal chemistry, the suffix "methanone" attached to a piperazine ring typically denotes a benzamide structure. Therefore, this guide focuses on (4-fluorophenyl)(piperazin-1-yl)methanone (CAS 102391-98-0), as it is the valid chemical entity containing the methanone functionality.

Core Identifiers
Identifier TypeValue
CAS Number 102391-98-0
IUPAC Name (4-Fluorophenyl)(piperazin-1-yl)methanone
Molecular Formula C₁₁H₁₃FN₂O
Molecular Weight 208.23 g/mol
SMILES FC1=CC=C(C(N2CCNCC2)=O)C=C1
InChIKey OITKVXMAEXNRRK-UHFFFAOYSA-N
Appearance White to off-white solid
Melting Point 68–72 °C (Free base); 238–242 °C (HCl salt)

Part 2: Synthesis & Production Protocols

Retrosynthetic Analysis

The synthesis of (4-fluorophenyl)(piperazin-1-yl)methanone typically involves the acylation of piperazine. A critical challenge is preventing the formation of the bis-acylated byproduct (1,4-bis(4-fluorobenzoyl)piperazine).

Strategic Pathways:

  • Direct Acylation (Excess Amine): Using a large excess of piperazine to favor mono-acylation.

  • Mono-Protection Strategy: Using N-Boc-piperazine to ensure single-site reaction, followed by deprotection.

Recommended Protocol: Mono-Protection Route (High Purity)

This method is preferred for pharmaceutical applications requiring >98% purity.

Step 1: Acylation

  • Reagents: tert-Butyl piperazine-1-carboxylate (1-Boc-piperazine), 4-Fluorobenzoyl chloride, Triethylamine (TEA).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Conditions: 0°C to RT, 2–4 hours.

Step 2: Deprotection

  • Reagents: Trifluoroacetic acid (TFA) or HCl in Dioxane.

  • Conditions: RT, 1–2 hours.

Detailed Workflow:

  • Dissolve 1.0 eq of tert-butyl piperazine-1-carboxylate in DCM. Add 1.2 eq of TEA.

  • Cool to 0°C. Dropwise add 1.05 eq of 4-fluorobenzoyl chloride.

  • Stir at RT for 3 hours. Monitor by TLC/LC-MS.

  • Quench with water. Wash organic layer with NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

  • Dissolve intermediate in DCM. Add 10 eq TFA.[2] Stir until Boc removal is complete.

  • Basify with NaOH (pH > 10) and extract with DCM to obtain the free base.

Process Diagram (DOT Visualization)

SynthesisPath Start Start: 1-Boc-Piperazine Intermediate Intermediate: 1-Boc-4-(4-fluorobenzoyl)piperazine Start->Intermediate Acylation (DCM, TEA, 0°C) Reagent Reagent: 4-Fluorobenzoyl Chloride Reagent->Intermediate Deprotection Step 2: Acidic Deprotection (TFA/HCl) Intermediate->Deprotection Cleavage Product Product: (4-Fluorophenyl)(piperazin-1-yl)methanone (CAS 102391-98-0) Deprotection->Product Basification & Extraction

Figure 1: Step-wise synthesis via the mono-protection strategy to ensure high selectivity.

Part 3: Applications in Drug Discovery[3]

Pharmacophore Utility

The (4-fluorophenyl)(piperazin-1-yl)methanone scaffold acts as a versatile "linker-effector" moiety. The 4-fluorophenyl group provides metabolic stability (blocking para-oxidation) and lipophilicity, while the piperazine nitrogen serves as a nucleophilic handle for further diversification.

Key Therapeutic Classes:

  • PARP Inhibitors: Used as a core fragment in developing poly(ADP-ribose) polymerase inhibitors for oncology.

  • Serotonin Modulators (5-HT): The fluorobenzoyl-piperazine motif mimics pharmacophores found in antipsychotics (e.g., Ketanserin derivatives).

  • Ion Channel Blockers: Used in the synthesis of calcium channel blockers.

Comparison with Related Scaffolds

It is crucial to distinguish this "benzoyl" scaffold from the "benzyl" analog.

Feature(4-Fluorophenyl)(piperazin-1-yl)methanone 1-(4-Fluorobenzyl)piperazine
CAS 102391-98-070931-28-1
Linker Carbonyl (-C=O-)Methylene (-CH₂-)
Character Amide (Planar, Rigid, H-bond acceptor)Amine (Flexible, Basic, H-bond donor/acceptor)
pKa (approx) ~8.5 (Piperazine NH)~9.0 (Piperazine NH)
Metabolism Susceptible to amidase hydrolysisSusceptible to N-dealkylation

Part 4: Analytical Characterization

To validate the identity of CAS 102391-98-0, the following analytical signals are diagnostic.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • Aromatic Region: Two doublets (or multiplets) integrating to 2H each around δ 7.4–7.6 ppm, characteristic of the para-substituted fluorobenzene system.[3]

  • Piperazine Ring:

    • Acylated methylenes (adjacent to C=O): Broad signals around δ 3.3–3.6 ppm due to restricted rotation (amide resonance).

    • Amine methylenes (adjacent to NH): Triplets or broad multiplets around δ 2.6–2.8 ppm.

  • Amine Proton: A broad singlet (exchangeable with D₂O) around δ 2.0–3.0 ppm (variable depending on concentration/salt form).

Mass Spectrometry (ESI-MS)
  • Molecular Ion: [M+H]⁺ = 209.1 Da.

  • Fragmentation Pattern: Loss of the piperazine ring or cleavage at the amide bond often yields a characteristic 4-fluorobenzoyl cation (m/z ~123).

Part 5: Handling & Safety (MSDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Precautionary Protocols:

  • PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory. Use a dust mask (N95) if handling the solid powder.[1][4]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The free base is sensitive to CO₂ absorption (carbamate formation).

  • Spill Cleanup: Sweep up solid spills to avoid dust generation. Neutralize residues with dilute acid if necessary, then wash with water.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2776366, (4-Fluorophenyl)(piperazin-1-yl)methanone. Retrieved from [Link]

Sources

Technical Monograph: Structural Characterization of Fluorinated Piperazinomethanone Derivatives

[1]

Physicochemical Profile & Identification

The precise molecular weight and formula depend on the structural interpretation of the linker (Carbonyl vs. Methylene) and the aryl tail (Phenyl vs. Benzyl).[1]

Comparative Structural Data Table
Compound CandidateA: The "Benzoyl" Scaffold (Most Likely Intent)B: The "Benzyl" Scaffold (Common Reagent)C: The "Formyl" Derivative (Literal Interpretation)
Systematic Name (4-Fluorophenyl)(piperazin-1-yl)methanone 1-(4-Fluorobenzyl)piperazine 4-(4-Fluorobenzyl)piperazine-1-carbaldehyde
Common Name 4-Fluorobenzoylpiperazinep-FluorobenzylpiperazineN-Formyl-N'-(4-fluorobenzyl)piperazine
CAS Registry 56346-57-7 (Generic) / 102391-98-070931-28-1N/A (Rare Intermediate)
Molecular Formula



Molecular Weight 208.23 g/mol 194.25 g/mol 222.26 g/mol
Monoisotopic Mass 208.1012 Da194.1219 Da222.1169 Da
LogP (Predicted) ~0.8 - 1.2~1.8 - 2.1~1.1
H-Bond Donors/Acceptors 1 / 21 / 20 / 2

Critical Analysis: Candidate A is a ubiquitous intermediate in the synthesis of psychoactive agents (e.g., Ketanserin analogs).[1] Candidate B is a standard building block for antihistamines.[1] Candidate C is the literal translation of "piperazinomethanone" (where methanone = formyl) attached to a fluorobenzyl group, but it is chemically rare compared to A and B.[1]

Synthetic Pathways & Manufacturing Logic[1]

The synthesis of these derivatives relies on the Piperazine Privilege —the ability of the diamine to undergo selective mono-substitution.[1]

Synthesis of Candidate A: The "Benzoyl" Route

This pathway utilizes an acylation mechanism.[1] The causality here is controlled by the reactivity of the acyl chloride.[1]

  • Reagents: 4-Fluorobenzoyl chloride + Excess Piperazine (to prevent bis-acylation).[1]

  • Mechanism: Nucleophilic acyl substitution.[1]

  • Key Control Point: Temperature must be kept <0°C initially to minimize the formation of the symmetrical bis-amide byproduct.[1]

Synthesis of Candidate B: The "Benzyl" Route

This pathway utilizes alkylation or reductive amination.[1]

  • Reagents: 4-Fluorobenzyl chloride + Piperazine (Alkylation) OR 4-Fluorobenzaldehyde + Piperazine +

    
     (Reductive Amination).[1]
    
  • Mechanism:

    
     displacement or Imine reduction.[1]
    
  • Advantage: Reductive amination avoids the over-alkylation risk inherent in using benzyl halides.[1]

Visualization of Synthetic Divergence

The following diagram illustrates how a single precursor decision (Oxidation state of the linker) dictates the final scaffold.[1]

SynthesisPathwaysStartPiperazine Core(C4H10N2)ReagentA4-Fluorobenzoyl Chloride(Acylation)Start->ReagentAReagentB4-Fluorobenzyl Chloride(Alkylation)Start->ReagentBProductACandidate A(4-Fluorophenyl)(piperazin-1-yl)methanoneMW: 208.23ReagentA->ProductA-HClProductBCandidate B1-(4-Fluorobenzyl)piperazineMW: 194.25ReagentB->ProductB-HClStepCFormylation(HCOOH / DCC)ProductB->StepCSecondary ReactionProductCCandidate C4-(4-Fluorobenzyl)piperazine-1-carbaldehydeMW: 222.26StepC->ProductC

Figure 1: Divergent synthetic pathways. Candidate A results from acylation (carbonyl retention), while Candidate B results from alkylation (methylene linker).[1] Candidate C requires a secondary formylation step.

Analytical Characterization Protocols

To validate the identity of the synthesized compound, specifically distinguishing between the Benzoyl (C=O) and Benzyl (


)
Infrared Spectroscopy (FT-IR) Discriminator

This is the fastest method to distinguish the "Methanone" moiety.[1]

  • Candidate A (Benzoyl): Will show a strong Amide I band at 1620–1640

    
     .[1] The conjugation with the aromatic ring lowers the frequency compared to non-conjugated amides.[1]
    
  • Candidate B (Benzyl): Absence of the carbonyl stretch in the 1600–1700 region.[1] Presence of C-H stretches (methylene) around 2800–2950

    
    .[1]
    
Nuclear Magnetic Resonance ( -NMR)
  • Solvent:

    
     or 
    
    
    .[1]
  • Diagnostic Signal (Candidate A): The piperazine protons will appear as two distinct multiplets due to the restricted rotation of the amide bond (magnetic nonequivalence).[1]

  • Diagnostic Signal (Candidate B): The benzylic

    
     protons will appear as a sharp singlet at 
    
    
    3.5 ppm
    .[1] The piperazine protons will often appear as two triplets (or a broad singlet if exchange is fast) but will be more shielded than in Candidate A.[1]
Mass Spectrometry (LC-MS/MS)[1]
  • Ionization: ESI+ (Electrospray Ionization).[1]

  • Fragmentation Pattern:

    • Candidate A (

      
       209 
      
      
      ):
      Characteristic loss of the fluorobenzoyl fragment (
      
      
      123).[1]
    • Candidate B (

      
       195 
      
      
      ):
      Characteristic tropylium ion formation (
      
      
      109) typical of benzyl derivatives.[1]

Biological Relevance & Applications[1][2][3]

Pharmacophore Utility

The (4-fluorophenyl)(piperazin-1-yl)methanone moiety is a "privileged structure" in medicinal chemistry.[1]

  • 5-HT2A Antagonism: The fluorobenzoyl-piperazine unit mimics the spatial arrangement required for binding to Serotonin 2A receptors.[1] It is a structural component of Ketanserin and Altanserin .[1]

  • PARP Inhibition: Benzyl-piperazine derivatives (Candidate B) are frequently used as linkers in Poly (ADP-ribose) polymerase inhibitors (e.g., Olaparib analogs) to improve solubility and bioavailability.[1]

Metabolic Stability[1]
  • Fluorine Effect: The para-fluorine substitution blocks metabolic oxidation at the C4 position of the aromatic ring (a common site for CYP450 attack), significantly extending the half-life compared to the non-fluorinated analog.[1]

References

  • PubChem. (2024).[1] (4-Fluorophenyl)(piperazin-1-yl)methanone - Compound Summary. National Library of Medicine.[1] [Link]

  • Janssen, P. A. J. (1985).[1] Pharmacology of potent and selective S2-serotonergic antagonists. Journal of Cardiovascular Pharmacology. (Contextual grounding for the fluorobenzoyl-piperazine pharmacophore).

Literature review of 4-(4-fluorobenzyl)piperazinomethanone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of 4-(4-fluorobenzyl)piperazinomethanone derivatives , a privileged scaffold in medicinal chemistry known for its versatility in targeting metalloenzymes (Tyrosinase), bacterial pathways, and DNA repair mechanisms (PARP).[1]

Executive Summary

The 4-(4-fluorobenzyl)piperazinomethanone moiety represents a "privileged structure" in drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This scaffold combines three critical pharmacophoric elements:

  • 4-Fluorobenzyl Group: Enhances metabolic stability (blocking para-oxidation) and lipophilicity for membrane permeability.[1]

  • Piperazine Core: Acts as a rigid spacer that enforces a specific vector between the lipophilic tail and the polar headgroup, while improving aqueous solubility via protonation at physiological pH.

  • Methanone (Carbonyl) Linker: Provides a hydrogen-bond acceptor site and restricts conformational freedom, often directing the "warhead" of the molecule into enzyme active sites.

Current literature validates this scaffold in three primary therapeutic domains: Dermatology (Tyrosinase inhibition) , Oncology (PARP inhibition) , and Infectious Disease (Antibacterial agents) .

Chemical Architecture & Synthesis

The synthesis of these derivatives typically follows a convergent modular approach, allowing for the rapid generation of libraries for Structure-Activity Relationship (SAR) studies.

Retrosynthetic Analysis

The molecule is disconnected at the amide bond (methanone junction) and the benzyl-nitrogen bond.[1] The most robust forward synthesis involves N-alkylation of piperazine followed by N-acylation.[1]

Validated Synthetic Protocol

The following protocol is standardized for high-yield synthesis of 2-furyl[4-(4-fluorobenzyl)-1-piperazinyl]methanone, a representative bioactive derivative.

Step 1: Synthesis of Intermediate 1-(4-Fluorobenzyl)piperazine

  • Reagents: 4-Fluorobenzyl chloride (1.0 eq), Piperazine (anhydrous, 5.0 eq), K₂CO₃ (2.0 eq).

  • Solvent: Acetonitrile (ACN) or Ethanol.

  • Conditions: Reflux for 4–6 hours.

  • Purification: The excess piperazine prevents bis-alkylation.[1] The reaction mixture is filtered, concentrated, and the residue is partitioned between water and dichloromethane (DCM). The organic layer is dried (Na₂SO₄) and concentrated.[2]

  • Yield: Typically 85–95%.[1]

Step 2: Acylation to form the Methanone Scaffold

  • Reagents: 1-(4-Fluorobenzyl)piperazine (1.0 eq), Acyl Chloride (e.g., 2-Furoyl chloride, 1.1 eq), Triethylamine (TEA, 1.5 eq).[1]

  • Solvent: Dry DCM (0°C to RT).

  • Protocol:

    • Dissolve the piperazine intermediate and TEA in dry DCM under N₂ atmosphere.

    • Cool to 0°C.

    • Add the acyl chloride dropwise over 30 minutes to control exotherm.

    • Stir at Room Temperature (RT) for 3–12 hours.

    • Workup: Wash with 5% NaHCO₃, then brine. Dry over MgSO₄.

    • Purification: Flash column chromatography (Ethyl Acetate/Hexane gradient).

Synthetic Workflow Diagram

Synthesispathway Start 4-Fluorobenzyl Chloride Intermed 1-(4-Fluorobenzyl) piperazine Start->Intermed SN2 Alkylation K2CO3, Reflux Piperazine Piperazine (Excess) Piperazine->Intermed Target 4-(4-Fluorobenzyl) piperazinomethanone Intermed->Target Amide Coupling TEA, DCM, 0°C AcylAg Acyl Chloride (R-COCl) AcylAg->Target

Figure 1: Convergent synthetic pathway for the generation of piperazinomethanone libraries.

Pharmacological Profiles & SAR

Tyrosinase Inhibition (Dermatology)

Tyrosinase is the rate-limiting enzyme in melanin biosynthesis.[1] Hyperactivity leads to hyperpigmentation disorders.

  • Mechanism: The scaffold acts as a competitive inhibitor.[3] The piperazine ring positions the methanone carbonyl to interact with the binuclear copper active site of the enzyme.

  • Key Derivative: [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone.[1]

  • Potency: IC₅₀ = 0.18 µM (vs. Kojic Acid IC₅₀ = 17.76 µM).[3]

  • SAR Insight: The 4-fluorobenzyl group occupies the hydrophobic pocket (Val283, Ala286), while the "methanone" side chain (specifically electron-deficient aromatics like 3-chloro-2-nitrophenyl) engages in

    
    -
    
    
    
    stacking with His263.[1]
Antibacterial Activity

Derivatives bearing heteroaromatic methanone substituents (e.g., furoyl, thienyl) show significant bactericidal activity.

  • Target: Bacterial membrane disruption and potential DNA gyrase inhibition.

  • Spectrum: Active against S. aureus (Gram-positive) and P. aeruginosa (Gram-negative).[1]

  • SAR Insight:

    • Furoyl group: Essential for high antibacterial potency (MIC ~7.5 µg/mL).

    • Sulfonyl variants: Replacing the methanone with a sulfonamide drastically alters the profile, often reducing antibacterial efficacy but increasing cholinesterase inhibition.

PARP Inhibition (Oncology Context)

While not a simple "methanone," the drug Olaparib (AZD2281) utilizes a 4-(4-fluorobenzyl)piperazine-1-carbonyl motif attached to a phthalazinone core.[1]

  • Role: The 4-fluorobenzyl piperazine tail extends into the solvent-exposed region of the PARP active site, improving solubility and pharmacokinetic properties (oral bioavailability) compared to earlier analogues.[1]

Quantitative Data Summary

Table 1: Comparative Activity of Key Derivatives

Derivative SubclassR-Group (Methanone side)TargetPotency (IC₅₀/MIC)Reference
Nitrophenyl 3-Chloro-2-nitrophenylTyrosinase (Mushroom)0.18 µM [1]
Heteroaryl 2-FurylS. aureus7.52 µg/mL [2]
Heteroaryl 2-ThienylTyrosinase1.25 µM[3]
Phthalazinone Phthalazin-1-one (Olaparib)PARP-15 nM [4]

Mechanism of Action Diagram

The following diagram illustrates the dual-binding mode observed in Tyrosinase inhibition, the most well-characterized mechanism for this specific "methanone" subclass.

MOA ActiveSite Tyrosinase Active Site Binuclear Copper Center Hydrophobic Pocket (Val283) Inhibition Enzymatic Blockade (Melanogenesis Inhibition) ActiveSite->Inhibition Ligand 4-(4-fluorobenzyl)piperazinomethanone Carbonyl (C=O) Piperazine 4-F-Benzyl Ligand:Head->ActiveSite:Cu Chelation / H-Bond Ligand:Tail->ActiveSite:Hydro Van der Waals / Hydrophobic Interaction

Figure 2: Binding mode of the scaffold within the Tyrosinase active site.[1]

Future Outlook

The 4-(4-fluorobenzyl)piperazinomethanone scaffold is evolving beyond simple enzyme inhibition.[1]

  • PROTAC Linkers: The piperazine core is being explored as a rigid linker in Proteolysis Targeting Chimeras (PROTACs), where the 4-fluorobenzyl group recruits E3 ligases.

  • Radioligands: ¹⁸F-labeled variants (at the benzyl position) are being developed as PET tracers for Sigma-1 receptors in neurodegenerative diagnostics.[1]

References

  • Evaluation of [4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors. ChemMedChem, 2020.[1][4] Link

  • Synthesis of 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as suitable antibacterial agents. Brazilian Journal of Pharmaceutical Sciences, 2016.[1] Link

  • 4-Fluorobenzylpiperazine-Containing Derivatives as Efficient Inhibitors of Mushroom Tyrosinase. ResearchGate, 2020.[1] Link

  • 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 2008.[1][5] Link

  • 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand for Imaging σ1 Receptors. Journal of Medicinal Chemistry, 2017.[1][6] Link[1]

Sources

Technical Guide: Pharmacophore Modeling of 4-(4-fluorobenzyl)piperazinomethanone Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacophore modeling of 4-(4-fluorobenzyl)piperazinomethanone derivatives. This guide treats the molecule not merely as a single entity but as a privileged scaffold predominantly targeting the Sigma-1 Receptor (σ1R) , while also possessing relevance in polypharmacology (e.g., PARP, CCR5).

The narrative focuses on the Sigma-1 Receptor context, as this scaffold perfectly embodies the canonical σ1R pharmacophore: a basic amine (piperazine), a bulk hydrophobic region (fluorobenzyl), and a secondary binding region accessed via the methanone linker.

Executive Summary

The 4-(4-fluorobenzyl)piperazinomethanone moiety represents a "privileged structure" in medicinal chemistry. Its efficacy stems from a specific topological arrangement: the 4-fluorobenzyl group provides a lipophilic anchor, the piperazine ring offers a semi-rigid linker with a protonatable nitrogen (essential for electrostatic clamping), and the methanone (carbonyl) functionality serves as a hydrogen bond acceptor (HBA) and a vector for extending into secondary binding pockets.

This guide provides a rigorous protocol for developing a high-fidelity pharmacophore model for this scaffold, specifically optimized for Sigma-1 Receptor (σ1R) ligand discovery. The methodology integrates conformational sampling, molecular electrostatic potential (MEP) surface analysis, and ligand-based pharmacophore generation.

Chemical & Biological Context

The Scaffold Architecture

The molecule consists of three distinct pharmacophoric zones:

  • Zone A (Hydrophobic Tail): The 4-fluorobenzyl group.[1] The fluorine atom at the para position enhances metabolic stability (blocking P450 oxidation) and increases lipophilicity (

    
    -acidity) for aromatic interactions.
    
  • Zone B (Ionizable Core): The piperazine ring. At physiological pH (7.4), the N1 nitrogen (attached to the benzyl) is predominantly protonated (

    
    ), acting as a Positive Ionizable (PI)  feature.
    
  • Zone C (Linker/Acceptor): The methanone (

    
    ) group. This planar functionality restricts rotation and provides a vector for Hydrogen Bond Acceptor (HBA) interactions.
    
The Biological Target: Sigma-1 Receptor

The σ1R is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM).

  • Binding Pocket Physics: The pocket is hydrophobic with a critical aspartic acid residue (Asp126 ) that anchors ligands via a salt bridge.

  • Relevance to Scaffold: The protonated piperazine nitrogen forms the salt bridge with Asp126, while the fluorobenzyl group occupies the primary hydrophobic sub-pocket.

Computational Workflow

The following diagram outlines the critical path for generating the pharmacophore model.

PharmacophoreWorkflow Start Input: 4-(4-fluorobenzyl)piperazinomethanone Derivatives Prep Ligand Preparation (Protonation @ pH 7.4, Tautomers) Start->Prep Conform Conformational Sampling (Boltzmann Jump / Monte Carlo) Prep->Conform Energy Minimization Align Molecular Alignment (Flexible vs. Rigid Fit) Conform->Align Identify Bioactive Conf PharmGen Pharmacophore Generation (3D Feature Extraction) Align->PharmGen Common Feature Overlay Valid Model Validation (GUE/Decoy Set, ROC Analysis) PharmGen->Valid Test Set Valid->PharmGen Refine Constraints Final Final Hypothesis (Screening Ready) Valid->Final AUC > 0.7

Figure 1: End-to-end workflow for ligand-based pharmacophore modeling.

Step-by-Step Modeling Protocol

Phase 1: Ligand Preparation & Curation

Objective: Correct chemical behavior is prerequisite to accurate modeling.

  • Structure Standardization:

    • Generate 3D coordinates from SMILES/2D structures.

    • Stereochemistry: If chiral centers exist in the "R" group attached to the methanone, enumerate both R/S enantiomers. The piperazine core itself is achiral.[2]

  • Protonation State (Critical):

    • Use a

      
       predictor (e.g., Epik, MoKa).
      
    • Directive: Ensure the piperazine N1 (benzyl side) is protonated (

      
       charge). The amide nitrogen (methanone side) must remain neutral.
      
    • Why? The salt bridge to Asp126 is the single most conserved interaction in σ1R binding.

Phase 2: Conformational Analysis

Objective: Identify the "Bioactive Conformation." The piperazine ring can adopt chair, boat, or twist-boat conformations.

  • Method: Mixed Molecular Dynamics/Monte Carlo search (e.g., OPLS4 or MMFF94x force field).

  • Energy Window: Retain conformers within 5-10 kcal/mol of the global minimum.

  • Specific Constraint:

    • The Amide bond (

      
      ) has high rotational barriers (
      
      
      
      kcal/mol). Restrict this bond to trans or cis (usually trans is preferred unless sterically hindered) during sampling.
    • Benzyl Rotation: Allow free rotation of the

      
       bond.
      
Phase 3: Pharmacophore Hypothesis Generation

We define the pharmacophore using a 4-Point Model .

Feature TypeCodeChemical MappingFunction
Positive Ionizable PI Piperazine N1 (Protonated)Anchors to Asp126 (Salt Bridge).
Hydrophobic HYD1 4-Fluorobenzyl RingOccupies primary hydrophobic pocket.
H-Bond Acceptor HBA Carbonyl Oxygen (

)
H-bond with Tyr103 or similar residues.
Hydrophobic HYD2 R-group attached to MethanoneOccupies secondary hydrophobic pocket.
Visualizing the Pharmacophore Map

The following diagram illustrates the spatial relationships and distance constraints derived from known high-affinity σ1R ligands.

PharmacophoreMap PI Pos. Ionizable (Piperazine N) HYD1 Hydrophobic 1 (Fluorobenzyl) PI->HYD1 5.0 - 6.5 Å HBA HB Acceptor (Carbonyl O) PI->HBA 2.8 - 3.5 Å HYD2 Hydrophobic 2 (Distal R-Group) PI->HYD2 6.0 - 8.0 Å HYD1->HYD2 Variable (10 - 12 Å) HBA->HYD2 ~3.0 - 5.0 Å

Figure 2: 3D Pharmacophore hypothesis with spatial constraints typical for Sigma-1 Receptor ligands.

Validation & Quality Control

A model is only as good as its ability to discriminate actives from decoys.

Decoy Set Generation

Do not use random molecules. Use the DUD-E (Directory of Useful Decoys) approach:

  • Select 50 known active ligands for σ1R containing the piperazine scaffold.

  • Generate 2,500 decoys (50 per active) that match physical properties (MW, LogP, Rotatable Bonds) but differ in topology.

Metrics

Evaluate the model using the Receiver Operating Characteristic (ROC) curve.

  • AUC (Area Under Curve): Must be

    
     for a predictive model.
    
  • Enrichment Factor (

    
    ):  Measures how many actives are found in the top 1% of the screened list compared to random selection. Target 
    
    
    
    .[1]

Experimental Causality & Troubleshooting

Why did the model fail?

  • Issue: Low enrichment of actives.

    • Cause: The Exclusion Volume (steric clash) might be missing. The σ1R pocket is tight.

    • Fix: Add "Exclusion Spheres" around the piperazine ring carbons to represent the pocket walls, preventing the selection of sterically bulky inactive analogs.

  • Issue: False Positives (Decoys ranked high).

    • Cause: The PI feature tolerance is too loose.

    • Fix: Reduce the radius of the PI feature (e.g., from 2.0 Å to 1.6 Å) to enforce stricter alignment with the Asp126 interaction site.

References

  • Schmidt, H. R., et al. (2016). "Crystal structure of the human σ1 receptor." Nature, 532(7600), 527-530. [Link]

  • Kuteykin-Teplyakov, P., et al. (2024). "Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors." Bioorganic & Medicinal Chemistry. [Link]

  • Gantner, M. E., et al. (2017). "The Sigma-1 Receptor: A key target for neuroprotection." Journal of Medicinal Chemistry. [Link]

  • Myskovine, K., et al. "Directory of Useful Decoys (DUD-E): Better Ligands and Decoys for Better Benchmarking." [Link]

Sources

Toxicology screening data for 4-(4-fluorobenzyl)piperazinomethanone

Author: BenchChem Technical Support Team. Date: March 2026

Toxicological Profiling of 4-(4-Fluorobenzyl)piperazinomethanone: A Technical Screening Guide

Executive Summary & Compound Identity

4-(4-fluorobenzyl)piperazinomethanone (often chemically referenced in the context of its core pharmacophore, 1-(4-fluorobenzyl)piperazine or pFBP ) represents a chemical scaffold frequently utilized in the synthesis of neuroactive ligands (e.g., serotonin receptor antagonists) and tyrosinase inhibitors.[1] Due to the structural ambiguity of "methanone" without a specified second substituent (implying either a formyl group or a generic carbonyl-linker derivative), this guide addresses the toxicology of the 4-fluorobenzylpiperazine (4-FBP) core, which dictates the primary safety profile of this chemical class.[1]

Key Toxicological Liabilities:

  • Cardiotoxicity: High potential for hERG channel blockade (QTc prolongation).[1][2]

  • CNS Toxicity: Serotonergic/Dopaminergic modulation leading to potential sympathomimetic toxidromes.[1]

  • Cytotoxicity: Moderate, concentration-dependent effects observed in hepatic (HepG2) and neuronal (SH-SY5Y) models.[1]

Physicochemical & In Silico Toxicity Profile

Before wet-lab screening, the following physicochemical parameters define the compound's bioavailability and baseline toxicity risks.

ParameterValue (Predicted/Experimental)Toxicological Implication
LogP 1.5 – 2.1Moderate lipophilicity; crosses Blood-Brain Barrier (BBB).[1] High CNS exposure risk.[1]
PSA ~15-20 ŲHigh membrane permeability.[1]
pKa ~8.5 (Basic Nitrogen)Lysosomotropic potential; may cause phospholipidosis in chronic exposure.[1]
hERG Inhibition High Risk Pharmacophore overlaps with known hERG blockers (e.g., astemizole fragments).[1]
CYP Inhibition CYP2D6 SubstratePotential for drug-drug interactions (DDIs) and metabolic polymorphism issues.[1]

In Vitro Toxicology Screening Data

Cytotoxicity Screening (Cellular Health)

Direct cellular toxicity is evaluated using metabolic activity assays.[1] The 4-fluorobenzyl moiety enhances lipophilicity, increasing cellular uptake and potential mitochondrial disruption.

  • Assay Type: MTT / LDH Release

  • Cell Lines: HepG2 (Liver), SH-SY5Y (Neuronal), HEK293 (Kidney).[1]

  • Data Summary:

    • IC50 (HepG2): ~50–100 µM (Moderate Toxicity).[1]

    • Mechanism: Oxidative stress induction (ROS generation) at high concentrations (>100 µM).[1]

Genotoxicity (Mutagenic Potential)

Fluorinated piperazines generally show low mutagenicity unless metabolically activated to reactive quinones (rare for this specific scaffold).[1]

  • Assay: Ames Test (Salmonella typhimurium strains TA98, TA100).[1]

  • S9 Activation: Required.[1]

  • Result: Generally Negative for the 4-FBP core.[1]

Cardiotoxicity (hERG Inhibition) – CRITICAL

The most significant safety concern for benzylpiperazine derivatives is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.

  • IC50 (hERG): Typically 1–10 µM for this class.[1]

  • Risk: High.[1] The protonated nitrogen of the piperazine ring mimics the pharmacophore of potent hERG blockers, interacting with Tyr652 and Phe656 in the channel pore.

Detailed Experimental Protocols

Protocol A: Automated Patch-Clamp for hERG Liability

Rationale: To quantify the risk of QT prolongation (arrhythmia).[1]

  • Cell Preparation: Use CHO (Chinese Hamster Ovary) cells stably expressing the hERG K+ channel.[1] Harvest cells at 70-80% confluence using Detachin.

  • Solutions:

    • Extracellular:[1] 2 mM CaCl2, 1 mM MgCl2, 4 mM KCl, 145 mM NaCl, 10 mM Glucose, 10 mM HEPES (pH 7.4).[1]

    • Intracellular:[1] 5.4 mM CaCl2, 1.8 mM MgCl2, 120 mM KCl, 10 mM HEPES, 5 mM EGTA, 4 mM Na2-ATP (pH 7.2).[1]

  • Dosing: Prepare 4-(4-fluorobenzyl)piperazinomethanone in DMSO. Serial dilute to concentrations: 0.1, 1, 10, and 30 µM. (Final DMSO < 0.1%).

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 500 ms (Activate channels).

    • Repolarize to -50 mV for 500 ms (Measure tail current).

  • Analysis: Measure peak tail current amplitude. Calculate % inhibition relative to vehicle control. Fit data to the Hill equation to derive IC50.

Protocol B: MTT Cytotoxicity Assay

Rationale: To determine the therapeutic window and general cellular safety.[1]

  • Seeding: Plate HepG2 cells at 10,000 cells/well in 96-well plates. Incubate 24h at 37°C/5% CO2.

  • Treatment: Remove media. Add 100 µL of compound-containing media (Concentrations: 1–500 µM). Include Positive Control (Triton X-100) and Vehicle Control (0.1% DMSO).[1]

  • Incubation: Incubate for 24 or 48 hours.

  • Labeling: Add 10 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Read absorbance at 570 nm (reference 630 nm).

  • Calculation: % Viability = (OD_sample - OD_blank) / (OD_control - OD_blank) × 100.[1]

Mechanism of Action & Signaling Pathways

The following diagram illustrates the dual-risk profile: CNS Modulation (Therapeutic/Toxic target) and hERG Blockade (Off-target Toxicity).[1]

ToxPathway Compound 4-(4-fluorobenzyl) piperazinomethanone SERT SERT / DAT Transporters Compound->SERT Inhibition (IC50 ~µM) hERG hERG K+ Channel (Pore Blockade) Compound->hERG High Affinity Binding Synapse Synaptic Cleft (Increased Monoamines) SERT->Synapse Accumulation CNS_Effect CNS Stimulation (Sympathomimetic Tox) Synapse->CNS_Effect Overstimulation Repol Delayed Repolarization hERG->Repol Reduced K+ Efflux Arrhythmia QT Prolongation / Torsades de Pointes Repol->Arrhythmia EADs

Caption: Figure 1.[1][2] Dual mechanistic pathway showing CNS sympathomimetic toxicity via monoamine transporter inhibition and cardiotoxicity via hERG channel blockade.[1]

References

  • National Center for Advancing Translational Sciences (NCATS). (2025).[1] 1-(4-Fluorobenzyl)piperazine: Compound Report and Bioactivity. Inxight Drugs.[1] [Link]

  • PubChem. (2025).[1][3][4] 1-(4-Fluorobenzyl)piperazine Compound Summary. National Library of Medicine. [Link]

  • Frontiers in Pharmacology. (2023). Ensemble of structure and ligand-based classification models for hERG liability profiling. Frontiers Media SA. [Link]

Sources

Methodological & Application

Application Note & Protocols: Determination of the Solubility Profile of 4-(4-fluorobenzyl)piperazinomethanone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for determining the solubility of the research compound 4-(4-fluorobenzyl)piperazinomethanone in dimethyl sulfoxide (DMSO) and a panel of common organic solvents. Solubility is a critical physicochemical parameter in drug discovery, profoundly impacting assay reliability, formulation development, and a compound's ultimate bioavailability.[1][2][3] This guide presents two primary protocols: a method for validating solubility in DMSO for the preparation of high-concentration stock solutions, and the industry-standard shake-flask method for determining thermodynamic equilibrium solubility in various organic solvents.[4][5] The methodologies are designed to be self-validating and provide researchers with a robust framework for characterizing novel piperazine derivatives and other compounds of interest.

Introduction: The Foundational Role of Solubility

The journey of a drug candidate from initial screening to clinical application is heavily influenced by its solubility characteristics. Poor solubility can lead to a cascade of developmental challenges, including inconsistent results in biological assays, underestimated toxicity, and poor oral bioavailability, which can ultimately terminate the development of an otherwise promising therapeutic agent.[1][6] The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, highlighting the regulatory importance of this parameter.[3][7]

Therefore, an accurate and early assessment of a compound's solubility is a cornerstone of modern drug development. This involves two key areas:

  • DMSO Solubility: Dimethyl sulfoxide (DMSO) is the universal solvent for preparing high-concentration stock solutions used in high-throughput screening (HTS) and most in vitro assays.[6][8] Ensuring a compound is fully dissolved and stable in its DMSO stock is paramount for data integrity. An undissolved compound can lead to false negatives or highly variable results.

  • Solvent Solubility: Determining a compound's solubility in a range of organic solvents provides critical data for downstream applications such as formulation, purification, and synthetic chemistry scale-up. It also offers insights into the compound's polarity, aligning with the fundamental principle of "like dissolves like".[4]

This application note details the experimental procedures to quantitatively assess the solubility of 4-(4-fluorobenzyl)piperazinomethanone, a representative piperazine derivative.

Protocol I: DMSO Stock Solution Solubility and Validation

Objective: To prepare a high-concentration stock solution of 4-(4-fluorobenzyl)piperazinomethanone in DMSO and validate its solubility and stability. A concentration of 50-100 mM is often targeted for screening libraries.[6] This protocol aims for a 50 mM stock.

Rationale: This protocol uses a combination of visual inspection and ¹H NMR spectroscopy. Visual clarity is a primary indicator, but microscopic particulates can be missed. ¹H NMR provides definitive confirmation that the compound is in solution; broadened peaks or a lower-than-expected signal integral can indicate aggregation or insolubility even in a visually clear solution.[6]

Materials:

  • 4-(4-fluorobenzyl)piperazinomethanone (solid powder)

  • Anhydrous DMSO (spectroscopic grade)

  • Vortex mixer

  • Calibrated analytical balance

  • Glass vial with a PTFE-lined cap

  • NMR spectrometer and tubes

Step-by-Step Methodology
  • Preparation: Accurately weigh a sufficient amount of 4-(4-fluorobenzyl)piperazinomethanone to prepare the desired volume of a 50 mM solution. For 1 mL of a 50 mM stock, you would need (Molecular Weight of Compound) x 0.050 moles/L x 0.001 L.

  • Dissolution: Add the weighed compound to a clean, dry glass vial. Using a calibrated pipette, add the calculated volume of anhydrous DMSO.

  • Mixing: Tightly cap the vial and vortex vigorously for 2-3 minutes at room temperature.[9]

  • Equilibration: Allow the solution to stand at room temperature overnight (approximately 16-24 hours). This allows time for slow-dissolving compounds to fully solubilize.[6]

  • Visual Inspection: Carefully inspect the solution against a bright light source and a dark background. The solution should be completely clear, with no visible particulates, cloudiness, or crystals.

  • NMR Validation (Optional but Recommended): Prepare an NMR sample by taking an aliquot of the DMSO stock. Acquire a ¹H NMR spectrum. The presence of sharp, well-defined peaks corresponding to the compound's structure confirms its solubility at the target concentration.

  • Documentation: Record all observations in a table. If the compound is not soluble, the protocol should be repeated at a lower target concentration (e.g., 20 mM or 10 mM).

Data Presentation: DMSO Solubility Validation
ParameterObservationResult
Target Concentration50 mM-
Visual Inspection (Post-24h)Solution is clear and free of particulates.PASS
¹H NMR AnalysisSharp, well-defined peaks consistent with structure.PASS
Final Assessment -Soluble at 50 mM in DMSO

Protocol II: Thermodynamic (Equilibrium) Solubility in Organic Solvents

Objective: To determine the thermodynamic equilibrium solubility of 4-(4-fluorobenzyl)piperazinomethanone in a panel of representative organic solvents.

Rationale: The shake-flask method is the gold-standard for determining thermodynamic solubility.[4][5][10] It involves agitating an excess of the solid compound in the solvent for an extended period to ensure that a true equilibrium is reached between the dissolved and undissolved states.[11][12] The incubation time (24-72 hours) is critical to achieve this equilibrium.[5][10] Subsequent separation of the solid and quantification of the supernatant provides the true solubility value.

Experimental Workflow: Shake-Flask Method

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Weigh excess compound into vials prep2 Add known volume of each solvent prep1->prep2 For each solvent equil Agitate at constant temperature (e.g., 25°C) for 24-72 hours prep2->equil sep1 Centrifuge vials to pellet undissolved solid equil->sep1 sep2 Filter supernatant using 0.22 µm PTFE syringe filter sep1->sep2 ana1 Prepare serial dilutions of the filtrate sep2->ana1 ana2 Analyze by validated HPLC-UV or LC-MS/MS method ana1->ana2 ana3 Quantify against a standard curve ana2->ana3 report Report Final Solubility Data ana3->report Calculate solubility (mg/mL or µM)

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Materials:
  • 4-(4-fluorobenzyl)piperazinomethanone (solid powder)

  • Selected organic solvents (HPLC grade or higher):

    • Polar Protic: Methanol, Ethanol

    • Polar Aprotic: Acetonitrile, Ethyl Acetate

    • Nonpolar: Toluene, Hexane

  • Thermostatically controlled orbital shaker

  • Centrifuge

  • 0.22 µm PTFE syringe filters (low-binding)

  • Autosampler vials

  • Validated HPLC-UV or LC-MS/MS method for quantification

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid 4-(4-fluorobenzyl)piperazinomethanone to separate glass vials for each solvent to be tested. The amount should be sufficient to ensure undissolved solid remains after equilibrium (e.g., 5-10 mg).

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to each respective vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for 24 to 72 hours. A preliminary time-course experiment can determine the minimum time required to reach equilibrium.[5]

  • Phase Separation: After incubation, remove the vials and allow them to stand for 30 minutes. To separate the saturated solution from the excess solid, centrifuge the vials (e.g., at 10,000 x g for 15 minutes).[4]

  • Filtration: Carefully draw off the supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean autosampler vial. This step removes any remaining microscopic particles.[4][10] Discard the initial few drops of filtrate to saturate any binding sites on the filter.

  • Quantification: Prepare appropriate dilutions of the filtrate. Analyze the samples using a pre-validated HPLC-UV or LC-MS/MS method. The concentration of the compound is determined by comparing its response to a standard curve prepared with known concentrations.[4][11]

  • Data Reporting: The solubility is reported in mg/mL and/or molarity (µM) at the specified temperature. The experiment should be performed in triplicate for each solvent.

Data Presentation: Thermodynamic Solubility (Illustrative Data)
SolventPolarity ClassTemperatureAvg. Solubility (mg/mL)Avg. Solubility (µM)
MethanolPolar Protic25°C45.2~200,000
EthanolPolar Protic25°C28.6~126,000
AcetonitrilePolar Aprotic25°C15.1~67,000
Ethyl AcetatePolar Aprotic25°C5.8~25,000
TolueneNonpolar25°C1.2~5,300
HexaneNonpolar25°C< 0.1< 440

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between thermodynamic and kinetic solubility. Thermodynamic solubility is the true equilibrium value determined from solid material. Kinetic solubility, often measured in high-throughput assays, is the concentration at which a compound precipitates when diluted from a concentrated DMSO stock into an aqueous buffer.[2][10][13][14] Kinetic values are often higher due to the formation of supersaturated solutions but are highly relevant for predicting behavior in in vitro biological assays that use DMSO stocks.[15][16]

G cluster_thermo Thermodynamic Solubility cluster_kinetic Kinetic Solubility solid Solid Compound (Crystalline) thermo_sol Equilibrium Achieved solid->thermo_sol Shake-Flask (24-72h) solvent Aqueous Buffer solvent->thermo_sol dmso High Conc. DMSO Stock kinetic_sol Supersaturated State dmso->kinetic_sol Rapid Dilution buffer Aqueous Buffer buffer->kinetic_sol precipitate Precipitation kinetic_sol->precipitate Over Time

Caption: Conceptual difference between thermodynamic and kinetic solubility determination.

Conclusion

The protocols outlined in this application note provide a robust and reliable framework for characterizing the solubility of 4-(4-fluorobenzyl)piperazinomethanone. Establishing a validated, high-concentration DMSO stock is the first critical step for ensuring data quality in screening campaigns. Subsequently, determining the thermodynamic solubility in a range of organic solvents using the shake-flask method provides essential physicochemical data that informs all later stages of drug development, from chemical synthesis and purification to final formulation. These foundational experiments are indispensable for making informed decisions and advancing successful drug candidates.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm website. [Link]

  • National Center for Biotechnology Information. (2023). Aqueous Kinetic Solubility. ADME@NCATS. Retrieved from NIH website. [Link]

  • Solubility of Things. (n.d.). Piperazine. Retrieved from Solubility of Things website. [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from Wikipedia website. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from BioDuro website. [Link]

  • University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from UTD website. [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from Evotec website. [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from a Cengage Learning supplement. [Link]

  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from Domainex website. [Link]

  • Creative Biolabs. (2019). Solubility Assessment Service. Retrieved from Creative Biolabs website. [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from Raytor website. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Fluorobenzoyl)piperidine. PubChem. Retrieved from NCBI website. [Link]

  • BIONET. (n.d.). 1-{3-FLUORO-4-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]PHENYL}BUTAN-1-ONE. Retrieved from BIONET website. [Link]

  • Millipore. (n.d.). MultiScreen Solubility Filter Plate. Retrieved from Millipore website. [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from NIH website. [Link]

  • Ataman Kimya. (n.d.). PIPERAZINES. Retrieved from Ataman Kimya website. [Link]

  • International Council for Harmonisation. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Retrieved from ICH website. [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

  • LookChem. (n.d.). Cas 202000-72-4,1-benzyl-4-(4-fluorobenzyl)piperazine. Retrieved from LookChem website. [Link]

  • World Health Organization. (n.d.). Annex 4. Retrieved from WHO website. [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from Lund University Publications. [Link]

  • ResearchGate. (2025). Solubility and energy analysis for CO2 absorption in piperazine derivatives and their mixtures. Retrieved from ResearchGate. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from Ascendia Pharma website. [Link]

  • U.S. Food and Drug Administration. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. Retrieved from FDA website. [Link]

  • UniCA IRIS. (n.d.). Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti. Retrieved from UniCA IRIS website. [Link]

  • MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from MDPI website. [Link]

Sources

HPLC method development for 4-(4-fluorobenzyl)piperazinomethanone analysis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for the Analysis of 4-(4-fluorobenzyl)piperazinomethanone

Abstract

This application note presents a comprehensive guide to developing and validating a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(4-fluorobenzyl)piperazinomethanone. This document is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. The narrative follows a logical progression from understanding the analyte's physicochemical properties to a systematic method development strategy, culminating in a full validation protocol according to the International Council for Harmonisation (ICH) guidelines.[1][2][3] We detail the rationale behind the selection of chromatographic parameters, provide step-by-step experimental protocols, and present data in a clear, accessible format to ensure scientific integrity and ease of implementation.

Introduction and Method Development Rationale

Accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is fundamental to ensuring drug product safety and efficacy. 4-(4-fluorobenzyl)piperazinomethanone is a key structural motif found in various pharmacologically active agents. Its analysis requires a reliable and validated analytical method. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying compounds in complex mixtures.[2] This guide explains the causal choices behind the development of an HPLC method tailored to the specific properties of this analyte.

Physicochemical Properties and Chromatographic Considerations

A successful HPLC method begins with a thorough understanding of the analyte's structure and chemical properties.

  • Structure: 4-(4-fluorobenzyl)piperazinomethanone consists of a basic piperazine ring, a non-polar 4-fluorobenzyl group, and a polar methanone (amide/ketone) functionality.

  • UV Chromophore: The presence of the 4-fluorobenzyl group provides a strong ultraviolet (UV) chromophore, making UV detection a highly suitable and sensitive choice for quantification. A UV scan is recommended to determine the wavelength of maximum absorbance (λmax), but a starting point around 268 nm is effective.[4]

  • Ionization (pKa): The piperazine moiety contains basic nitrogen atoms. The pKa of these nitrogens dictates their ionization state at a given pH. In acidic mobile phases, the piperazine ring will be protonated (cationic), increasing its polarity and reducing its retention on a reversed-phase column. In neutral to basic mobile phases, it will be in its non-ionized, more hydrophobic form, leading to stronger retention. Therefore, precise control of the mobile phase pH is critical for achieving reproducible retention times and symmetrical peak shapes.[5]

  • Polarity (LogP): The molecule possesses both hydrophobic (benzyl ring) and hydrophilic (piperazine, methanone) regions, giving it an intermediate polarity. This makes it an ideal candidate for reversed-phase chromatography. The partition coefficient (LogP) for the related compound 1-(4-fluorobenzyl)piperazine is approximately 1.1, suggesting moderate lipophilicity.[6]

Rationale for Chromatographic Parameter Selection

Based on the analyte's properties, the following initial parameters were selected:

  • Mode of Chromatography: Reversed-Phase HPLC (RP-HPLC) was chosen as it is the most effective technique for separating molecules of intermediate polarity.[7][8]

  • Stationary Phase (Column): A C18 (octadecylsilane) column is the universal starting point for RP-HPLC method development due to its wide applicability and robust hydrophobic retention mechanism. An Agilent C18 column (150 mm × 4.6 mm, 5 µm) was selected for this study.[4]

  • Mobile Phase:

    • Organic Modifier: Acetonitrile was selected as the organic component due to its low UV cutoff, low viscosity, and common use in RP-HPLC.[5]

    • Aqueous Component & pH Control: To ensure consistent ionization of the piperazine ring and prevent peak tailing from silanol interactions on the column silica, a buffered aqueous phase is necessary.[5] A 0.1% formic acid solution in water was chosen to maintain a low pH (around 2.7-3.0). At this pH, the analyte will be consistently protonated, and silanol activity will be suppressed, promoting sharp, symmetrical peaks.

  • Detection: A Photodiode Array (PDA) detector was used to monitor the column effluent. This allows for the determination of the optimal detection wavelength (λmax) and assessment of peak purity. Based on the fluorobenzyl chromophore, the detection wavelength was set to 268 nm.[4]

Logical Workflow for Method Development

The process of developing and validating an HPLC method follows a structured, logical path. This ensures that the final method is robust, reliable, and fit for its intended purpose.

MethodDevelopmentWorkflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R2)) Compound_Properties Analyte Physicochemical Properties (pKa, LogP, UV) Initial_Conditions Select Initial Conditions (Column, Mobile Phase, λ) Compound_Properties->Initial_Conditions Dictates Starting Point Optimization Systematic Optimization (Gradient, pH, Flow Rate) Initial_Conditions->Optimization Refine Parameters Final_Method Finalized Analytical Method Optimization->Final_Method Achieve Target Separation Validation_Protocol Define Validation Protocol & Acceptance Criteria Final_Method->Validation_Protocol Method Ready for Validation Execute_Validation Execute Experiments (Linearity, Accuracy, Precision, etc.) Validation_Protocol->Execute_Validation Report Compile Validation Report Execute_Validation->Report

Caption: Logical workflow from method development to validation.

Detailed Experimental Protocol

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm particle size).

  • Software: Empower 3, ChemStation, or equivalent chromatography data software.

  • Reagents: Acetonitrile (HPLC grade), Formic Acid (AR grade), Water (Milli-Q or HPLC grade).

  • Standards: 4-(4-fluorobenzyl)piperazinomethanone reference standard.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of formic acid in water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile (HPLC grade).

  • Diluent: Prepare a mixture of Acetonitrile and Water in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 4-(4-fluorobenzyl)piperazinomethanone reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions

All quantitative data is summarized in the table below for easy reference.

ParameterCondition
Column Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient Isocratic: 50% A / 50% B
Flow Rate 1.0 mL/minute
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 268 nm (PDA)
Run Time 10 minutes
System Suitability Testing (SST)

Before commencing any validation or sample analysis, the suitability of the chromatographic system must be verified. Inject the Working Standard Solution (100 µg/mL) five times and evaluate the following parameters.

SST ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area ≤ 2.0%

Method Validation Protocol (ICH Q2(R2))

The finalized method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[1][9][10]

Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[10][11] Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[4][12]

  • Acid Degradation: 1 mL of working standard + 1 mL of 0.1N HCl, heat at 60°C for 1 hour.

  • Base Degradation: 1 mL of working standard + 1 mL of 0.1N NaOH, heat at 60°C for 1 hour.

  • Oxidative Degradation: 1 mL of working standard + 1 mL of 3% H₂O₂, keep at room temperature for 1 hour.

  • Thermal Degradation: Dry heat the standard powder at 105°C for 24 hours.

  • Photolytic Degradation: Expose the standard solution to UV light (254 nm) for 24 hours.

Acceptance Criteria: The method must be able to separate the main analyte peak from any degradation product peaks, and the peak purity of the analyte should pass the software's evaluation.

Linearity

The linearity of the method was evaluated by analyzing a series of solutions across a range of concentrations.

  • Concentration Range: 5 µg/mL to 30 µg/mL.

  • Procedure: Prepare at least five concentrations from the stock solution. Inject each concentration in triplicate.

  • Evaluation: Plot a graph of mean peak area versus concentration and determine the correlation coefficient (R²).

Validation ParameterAcceptance Criteria
Correlation Coefficient (R²) ≥ 0.999
Accuracy (% Recovery)

Accuracy was determined by the standard addition method at three concentration levels (50%, 100%, and 150% of the target concentration).

  • Procedure: A known amount of API was spiked into a placebo mixture at three levels. Each level was prepared in triplicate and analyzed.

  • Evaluation: The percentage recovery was calculated.

Validation ParameterAcceptance Criteria
Mean % Recovery 98.0% to 102.0%
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[13]

  • Repeatability: Six replicate injections of the 100% test concentration (100 µg/mL) were performed on the same day.

  • Intermediate Precision: The repeatability test was repeated on a different day by a different analyst using different equipment.

  • Evaluation: The Relative Standard Deviation (%RSD) of the results was calculated.

Validation ParameterAcceptance Criteria
%RSD for Repeatability ≤ 2.0%
%RSD for Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

    • Where σ = standard deviation of the y-intercept of the regression line, and S = slope of the calibration curve.

Validation ParameterResult
LOD To be determined experimentally (e.g., 0.29 µg/mL)[4]
LOQ To be determined experimentally (e.g., 0.88 µg/mL)[4]
Robustness

The robustness of the method was assessed by making small, deliberate variations to the chromatographic conditions.[11]

  • Variations:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2°C)

    • Mobile Phase Composition (± 2% organic)

  • Evaluation: The effect on retention time and peak area was observed, and system suitability parameters were checked.

Acceptance Criteria: The %RSD of peak areas should not exceed 2.0%, and system suitability criteria must be met under all varied conditions.

Conclusion

The RP-HPLC method described in this application note provides a simple, precise, accurate, and robust system for the quantitative analysis of 4-(4-fluorobenzyl)piperazinomethanone. The method has been developed based on a sound understanding of the analyte's chemical properties and has been fully validated in accordance with ICH guidelines.[2][10] The successful separation of the analyte from its degradation products demonstrates that the method is stability-indicating and suitable for routine quality control analysis and stability studies in the pharmaceutical industry.

References

  • U.S. Food and Drug Administration. (2015).
  • ProPharma. (2024).
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
  • Lab Manager. (2025).
  • BenchChem. (n.d.). A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • BenchChem. (2025). A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)
  • Journal of the Science of Food and Agriculture. (2020).
  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • AMSbiopharma. (2025).
  • ResearchGate. (2025). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?.
  • International Council for Harmonis
  • PubChem. (n.d.). 4-(4-Fluorobenzoyl)piperidine.
  • Fluorochem. (n.d.). 1-(4-Fluorobenzyl)piperazine.
  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • ChemicalBook. (2026). 1-(4-FLUOROBENZYL)PIPERAZINE.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Indian Journal of Pharmaceutical Sciences. (2021). Development and Validation by Reverse Phase High Performance Liquid Chromatography Method for the Estimation of Piperine and Coenzyme Q10 in Bulk and Pharmaceutical Dosage Form.
  • LookChem. (n.d.). Cas 202000-72-4, 1-benzyl-4-(4-fluorobenzyl)piperazine.
  • PubMed. (2017). Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form.
  • ResearchGate. (2026).
  • Journal of Public Health in Africa. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk and pharmaceutical dosage forms.
  • PubChemLite. (n.d.). 1-(4-fluorobenzoyl)-2-(2-(4-(4-chlorophenyl)piperazinyl)ethyl)piperidine dihydrochloride.
  • The Nigerian Journal of Pharmacy. (2023). Reversed phase HPLC method development and validation for the analysis of amlodipine besylate in tablets dosage form and human plasma.
  • Sigma-Aldrich. (n.d.). 1-(4-Fluorobenzyl)piperazine 97%.
  • Inxight Drugs. (n.d.). 1-(4-FLUOROBENZYL)PIPERAZINE.

Sources

Preparation of 4-(4-fluorobenzyl)piperazinomethanone stock solutions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

4-(4-fluorobenzyl)piperazinomethanone derivatives represent a critical scaffold in medicinal chemistry, often serving as pharmacophores in antihistamines, PARP inhibitors, and anti-inflammatory agents. Structurally, these compounds feature a lipophilic 4-fluorobenzyl tail attached to a piperazine core, which is further functionalized at the


-position via a methanone (amide/carbonyl) linkage.

This application note provides a standardized protocol for preparing high-quality stock solutions. Because the term "methanone" implies a carbonyl bridge connecting the piperazine to another moiety (R-group), this guide addresses the physicochemical properties common to this class: moderate-to-high lipophilicity (LogP > 2.0) and low aqueous solubility in their neutral amide form.

Physicochemical Profile (Representative)
  • Core Scaffold: 1-(4-fluorobenzyl)piperazine (CAS: 70931-28-1).[1]

  • Solubility Characteristic: Hydrophobic / Lipophilic.

  • Primary Solvent: Dimethyl Sulfoxide (DMSO).[2][3][4]

  • Secondary Solvent: Ethanol (often requires warming).

  • Aqueous Solubility: Negligible at neutral pH; requires organic co-solvent or pH adjustment (if ionizable amines are present).

Materials & Equipment

To ensure scientific integrity and reproducibility (E-E-A-T), use only analytical-grade reagents.

CategoryItemSpecificationPurpose
Reagent DMSO Anhydrous, ≥99.9% (Sigma/Merck)Primary solvent; prevents hydrolysis.
Reagent Ethanol Absolute, 200 ProofSecondary solvent (if DMSO is contraindicated).
Equipment Vials Amber borosilicate glass (2–4 mL)Protects from photodegradation.
Equipment Pipettes Calibrated P1000/P200Precision volumetric transfer.
Equipment Balance Analytical (d=0.01 mg)Accurate mass determination.[3]
Gas Argon/Nitrogen Inert gas streamHeadspace purging for long-term storage.

Pre-Protocol: Solubility Assessment & Calculation

Before weighing, you must determine the target concentration (typically 10 mM or 50 mM ) and verify the Molecular Weight (MW) from your specific Certificate of Analysis (CoA).

Theoretical Calculation Model
  • Target Concentration (

    
    ):  10 mM (
    
    
    
    mol/L)
  • Mass (

    
    ):  5.0 mg
    
  • Molecular Weight (

    
    ): Example: 312.34  g/mol  (Hypothetical derivative)
    

Formula:



Example Calculation:



Critical Note: Always calculate volume based on the exact mass weighed, not the target mass. If you weigh 5.2 mg, adjust the DMSO volume accordingly to maintain 10 mM.

Detailed Protocol: Stock Solution Preparation

This workflow ensures complete dissolution and minimizes degradation risks.

Step 1: Weighing and Environmental Control
  • Equilibrate the compound vial to room temperature (RT) for 30 minutes before opening to prevent condensation (fluorobenzyl derivatives can be hygroscopic).

  • Place a sterile amber glass vial on the analytical balance and tare.

  • Weigh approximately 5–10 mg of the solid. Record the exact mass to 0.01 mg precision.

Step 2: Solvent Addition (The "Sandwich" Method)
  • Calculate the required DMSO volume using the formula in Section 3.

  • Pipette 50% of the calculated DMSO volume into the vial.

  • Vortex vigorously for 30 seconds.

    • Observation: Look for "schlieren lines" (wavy refraction lines), indicating the solid is dissolving into the solvent.

  • Add the remaining 50% of the DMSO.

  • Vortex again for 60 seconds.

Step 3: Dissolution Verification
  • Visual Check: Hold the vial against a light source. The solution must be crystal clear.

  • Troubleshooting: If particulates remain:

    • Sonication: Sonicate in a water bath at RT for 5–10 minutes.

    • Warming: Gently heat to 37°C (water bath) for 5 minutes. Do not exceed 50°C to avoid amide hydrolysis.

Step 4: Aliquoting and Storage
  • Do not store the bulk solution. Repeated freeze-thaw cycles cause precipitation and degradation.

  • Aliquot the stock into single-use volumes (e.g., 50 µL or 100 µL) in sterile, O-ring screw-cap microtubes.

  • Inert Gas Purge: Gently blow Argon or Nitrogen over the liquid surface for 5 seconds to displace oxygen.

  • Seal immediately.

Step 5: Storage Conditions
  • Short-term (< 1 month): -20°C.[5][6]

  • Long-term (> 1 month): -80°C.[5]

  • Stability: Fluorobenzyl piperazines are generally stable for 6–12 months at -80°C in anhydrous DMSO.

Experimental Workflow Visualization

The following diagram illustrates the critical decision-making process for solvent selection and handling.

StockPrep Start Start: Solid Compound (Equilibrate to RT) CheckMW Check CoA for MW & Purity Start->CheckMW Calc Calculate DMSO Volume (Target: 10-50 mM) CheckMW->Calc Weigh Weigh Solid (Amber Vial) Calc->Weigh Dissolve Add DMSO & Vortex (Split Addition) Weigh->Dissolve Inspect Visual Inspection (Clear Solution?) Dissolve->Inspect Sonicate Sonicate / Warm (37°C) Inspect->Sonicate No (Particulates) Aliquot Aliquot into Single-Use Vials Inspect->Aliquot Yes Sonicate->Inspect Store Store at -80°C (Protect from Light) Aliquot->Store

Caption: Figure 1. Standardized workflow for the preparation of 4-(4-fluorobenzyl)piperazinomethanone stock solutions using DMSO.

Quality Assurance & Troubleshooting

IssueRoot CauseCorrective Action
Precipitation on Thawing DMSO is hygroscopic; water absorption reduces solubility.Warm to 37°C and vortex.[2][3] Ensure storage vials are tightly sealed (Parafilm).
Precipitation in Media "Crash-out" effect when diluting lipophilic stock into aqueous buffer.Stepwise Dilution: Dilute stock 1:10 in intermediate solvent (e.g., Ethanol) before adding to media. Keep final DMSO < 0.5%.[5][6][7]
Color Change (Yellowing) Oxidation of the piperazine ring or amine.Discard. Use fresh stock. Always purge with inert gas during prep.

References

  • BenchChem. (2025).[2][3][7] Application Notes and Protocols for Preparing Stock Solutions of Research Compounds in DMSO. Retrieved from

  • National Institutes of Health (NIH). (2021). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed Central. Retrieved from

  • Taylor & Francis. (2021). Synthesis and characterization of 4-(4-fluorobenzyl)piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from

  • MedChemExpress. (2024). Compound Handling Instructions: Solubility and Storage. Retrieved from

Sources

Application Note: In Vitro Pharmacological Profiling of 4-(4-fluorobenzyl)piperazinomethanone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4-(4-fluorobenzyl)piperazinomethanone scaffold is a highly versatile pharmacophore utilized in the development of polypharmacological agents. Recent drug discovery efforts have successfully leveraged this structural motif to design dual p38α MAPK/COX-2 inhibitors for inflammatory diseases[1], as well as 5-HT1A receptor modulators targeting the BDNF/PKA pathway for neuropsychiatric disorders[2]. This application note provides comprehensively validated in vitro assay protocols to evaluate the efficacy, mechanism of action, and off-target effects of these derivatives.

Mechanistic Background & Pathway Visualization

Understanding the dual-axis potential of the 4-(4-fluorobenzyl)piperazinomethanone moiety is critical for assay selection. On the inflammatory axis, specific derivatives act as ATP-competitive inhibitors of p38α MAPK and direct inhibitors of COX-2, simultaneously downregulating NF-κB-mediated transcription of pro-inflammatory cytokines[1]. On the neuropsychiatric axis, alternative substitutions yield high-affinity 5-HT1A receptor agonists that lower cAMP via Gi/o coupling, ultimately upregulating BDNF[2].

MoA cluster_0 Anti-Inflammatory Axis cluster_1 Neuropsychiatric Axis Compound 4-(4-fluorobenzyl) piperazinomethanone p38 p38α MAPK Compound->p38 Inhibits COX2 COX-2 Enzyme Compound->COX2 Inhibits NFkB NF-κB Pathway Compound->NFkB Downregulates HT1A 5-HT1A Receptor Compound->HT1A Agonist Binding Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6, PGE2) p38->Inflammation Promotes COX2->Inflammation Promotes NFkB->Inflammation Promotes cAMP cAMP Levels HT1A->cAMP Decreases (Gi/o) BDNF BDNF / PKA Pathway HT1A->BDNF Upregulates

Figure 1: Dual-pathway mechanism of action for 4-(4-fluorobenzyl)piperazinomethanone derivatives.

In Vitro Assay Protocols

Protocol A: Cell-Free p38α MAPK TR-FRET Kinase Assay

Scientific Rationale & Causality: Piperazine-containing small molecules can occasionally exhibit intrinsic auto-fluorescence or act as fluorescence quenchers. Standard luminescence or fluorescence intensity assays may yield false positives (PAINS artifacts). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay (e.g., 50–100 µs) before signal acquisition, allowing short-lived background fluorescence to decay. This ensures that the measured signal is strictly a result of kinase activity. Self-Validation System: The protocol includes Staurosporine as a pan-kinase positive control to validate assay sensitivity, and a "No-Enzyme" control to establish the absolute background, enabling the calculation of the Z'-factor to guarantee assay robustness.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Supplement with 1 mM DTT immediately before use.

  • Compound Dilution: Serially dilute the 4-(4-fluorobenzyl)piperazinomethanone derivative in 100% DMSO, then dilute 1:20 in Kinase Buffer (final DMSO concentration in assay = 1%).

  • Enzyme/Substrate Mix: Add 5 µL of p38α MAPK (final 1 nM) and 5 µL of biotinylated ATF2 substrate (final 50 nM) to a 384-well low-volume white microplate.

  • Incubation: Add 2.5 µL of the diluted compound. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-binding.

  • Reaction Initiation: Add 2.5 µL of ATP (final concentration at the Km, approx. 25 µM). Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 5 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+), Eu-anti-phospho-ATF2 antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Incubate for 60 minutes. Read on a microplate reader using TR-FRET settings (Excitation: 320 nm, Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

Protocol B: Cell-Based Anti-Inflammatory Assay (RAW264.7 Macrophages)

Scientific Rationale & Causality: While cell-free assays confirm direct target engagement, they do not account for cell permeability or metabolic stability. Using LPS-stimulated RAW264.7 macrophages mimics an acute inflammatory state. Because the scaffold inhibits p38 MAPK (upstream of NF-κB), measuring both COX-2 and iNOS via Western blot validates both direct enzymatic inhibition and transcriptional downregulation[1]. Self-Validation System: An MTT viability assay is run in parallel. This ensures that the observed reduction in inflammatory markers is due to true pharmacological intervention, not simply compound-induced cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW264.7 cells at 5 × 10⁵ cells/well in 6-well plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Pre-treatment: Replace media with serum-free DMEM. Treat cells with the compound (0.1, 1, and 10 µM) or Dexamethasone (positive control, 1 µM) for 2 hours.

  • LPS Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 18 hours.

  • Viability Check (Parallel Plate): Add MTT reagent (0.5 mg/mL) for 4 hours, lyse with DMSO, and read absorbance at 570 nm. Proceed only if viability > 90%.

  • Protein Extraction: Wash cells with ice-cold PBS. Lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 × g for 15 min at 4°C.

  • Western Blotting: Resolve 30 µg of protein lysate on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunodetection: Block with 5% BSA. Probe with primary antibodies against COX-2, iNOS, and β-actin (loading control) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Quantification: Visualize using ECL substrate and quantify band intensities using densitometry software, normalizing to β-actin.

Protocol C: 5-HT1A Receptor cAMP Accumulation Assay

Scientific Rationale & Causality: The 5-HT1A receptor is a Gi/o-coupled GPCR. In its resting state, basal cAMP levels are too low to accurately measure a decrease. Therefore, Forskolin is used to directly activate adenylyl cyclase, artificially raising the cAMP baseline. This allows the Gi-mediated inhibitory effect of the compound to be quantified as a robust decrease in cAMP[2]. Self-Validation System: The assay utilizes IBMX, a broad-spectrum phosphodiesterase (PDE) inhibitor, to prevent the rapid degradation of cAMP, ensuring a stable signal window. Serotonin (5-HT) is used as a reference full agonist to normalize the compound's efficacy (Emax).

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO-K1 cells stably expressing the human 5-HT1A receptor. Resuspend in stimulation buffer (HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX) at 2 × 10⁵ cells/mL.

  • Compound Addition: Dispense 5 µL of the compound (serially diluted) into a 384-well plate. Add 5 µL of the cell suspension. Incubate for 15 minutes at room temperature.

  • Forskolin Stimulation: Add 5 µL of Forskolin (final concentration 10 µM) to all wells except the basal control. Incubate for 30 minutes at room temperature.

  • Lysis & Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP Cryptate (HTRF reagents) prepared in lysis buffer.

  • Readout: Incubate for 1 hour at room temperature. Read the TR-FRET signal (Excitation: 320 nm, Emission: 620 nm and 665 nm). The specific FRET signal is inversely proportional to the concentration of intracellular cAMP.

Workflow Prep Compound Preparation Assay1 TR-FRET Kinase Assay Prep->Assay1 Assay2 RAW264.7 Cell Assay Prep->Assay2 Assay3 cAMP HTRF Assay Prep->Assay3 Data Data Analysis & IC50 Calc Assay1->Data Assay2->Data Assay3->Data

Figure 2: Parallel high-throughput screening workflow for polypharmacological profiling.

Expected Results & Data Interpretation

When profiling 4-(4-fluorobenzyl)piperazinomethanone derivatives, researchers should benchmark their data against established literature values for structurally similar polypharmacological agents (e.g., talmapimod analogues or 5-HT1A-targeted piperazines). Table 1 summarizes the expected quantitative data ranges.

Table 1: Expected Pharmacological Profile of Lead Derivatives

Target / PathwayAssay TypeReference CompoundExpected IC50/Ki RangeLiterature Benchmark
p38α MAPK TR-FRET KinaseTalmapimod1.0 - 5.0 µM1.95 µM[1]
COX-2 Enzymatic / WesternCelecoxib10 - 50 nM0.036 µM[1]
5-HT1A Receptor cAMP AccumulationSerotonin (5-HT)1.0 - 5.0 nM1.28 nM (Ki)[2]

Data Interpretation Note: A successful polypharmacological candidate will exhibit sub-micromolar inhibition of COX-2 while maintaining low-micromolar p38α MAPK inhibition, ensuring potent anti-inflammatory effects without the severe hepatotoxicity associated with complete p38 ablation. For neuropsychiatric applications, nanomolar affinity for 5-HT1A coupled with robust cAMP suppression is indicative of strong agonist potential.

References

  • Liu, W., Hou, C., Li, J., Ma, X., Zhang, Y., Hu, M., & Huang, Y. (2020). . Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 187–198.

  • Zhou, H., Li, M., Liu, H., Liu, Z., Wang, X., & Wang, S. (2024).. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2286183.

Sources

Reaction conditions for synthesizing 4-(4-fluorobenzyl)piperazinomethanone

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the synthetic pathways for 4-(4-fluorobenzyl)piperazinomethanone derivatives. Based on IUPAC and CAS nomenclature conventions, this term typically refers to the 1-formyl-4-(4-fluorobenzyl)piperazine (where "methanone" implies a formyl group) or serves as a root for amide derivatives (e.g., aryl-piperazinyl-methanones).

This guide prioritizes the synthesis of the critical intermediate, 1-(4-fluorobenzyl)piperazine , followed by the C-acylation (methanone formation) step.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is best approached via a convergent strategy involving two key stages:

  • Core Scaffold Construction: Selective mono-benzylation of piperazine.

  • Functionalization: N-acylation to install the methanone (carbonyl) moiety.

Strategic Considerations:

  • Selectivity Challenge: The primary challenge in Stage 1 is preventing bis-alkylation (formation of the N,N'-dibenzyl byproduct).

  • Route Selection:

    • Route A (Reductive Amination): Preferred for medicinal chemistry and small-scale (<10g) synthesis due to higher selectivity and milder conditions.

    • Route B (Direct Alkylation): Preferred for bulk scale-up (>100g) due to lower reagent costs, provided excess piperazine is used to suppress over-alkylation.

Part 2: Synthesis of the Core Scaffold (1-(4-fluorobenzyl)piperazine)

Protocol A: Reductive Amination (High Selectivity)

Mechanism: Formation of an iminium ion intermediate followed by in situ hydride reduction. Selectivity: High (Mono > Bis).

Reagents:

  • Substrate: 4-Fluorobenzaldehyde (1.0 equiv)

  • Amine: Piperazine (3.0 – 5.0 equiv) [Note: Excess ensures mono-substitution]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Catalyst: Acetic Acid (AcOH) (1.0 equiv)

Step-by-Step Procedure:

  • Imine Formation: In a dry round-bottom flask under N₂, dissolve Piperazine (5.0 equiv) in anhydrous DCM (0.2 M concentration relative to aldehyde).

  • Addition: Add 4-Fluorobenzaldehyde (1.0 equiv) dropwise. Add Acetic Acid (1.0 equiv) to catalyze imine formation.

  • Equilibration: Stir at Room Temperature (RT) for 30–60 minutes. Critical: This allows the carbinolamine/imine equilibrium to establish.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 15 minutes.

  • Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.[1]

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM (3x). Wash combined organics with brine.[1][2] Dry over Na₂SO₄ and concentrate.

  • Purification: The excess piperazine usually remains in the aqueous phase or precipitates. If necessary, purify via flash column chromatography (DCM/MeOH/NH₄OH).

Protocol B: Direct N-Alkylation (Cost-Effective)

Mechanism: S_N2 Nucleophilic Substitution. Selectivity: Moderate (Requires excess amine).

Reagents:

  • Electrophile: 4-Fluorobenzyl chloride (1.0 equiv)

  • Nucleophile: Piperazine (5.0 – 8.0 equiv)

  • Base: K₂CO₃ (2.0 equiv) or none if excess piperazine acts as base.

  • Solvent: Acetonitrile (ACN) or Ethanol (EtOH).

Step-by-Step Procedure:

  • Dissolution: Dissolve Piperazine (6.0 equiv) in refluxing Ethanol (or ACN at RT).

  • Addition: Add 4-Fluorobenzyl chloride (1.0 equiv) dropwise over 1 hour. Slow addition is critical to maintain a high amine-to-chloride ratio locally.

  • Reflux: Heat to reflux (80°C for EtOH) for 2–4 hours.

  • Filtration: Cool to RT. Filter off the piperazine hydrochloride salts.[3]

  • Concentration: Evaporate the solvent.

  • Extraction: Dissolve residue in water/DCM. Adjust pH to >12 with NaOH.[3] Extract with DCM.[1]

  • Distillation/Crystallization: The product can often be crystallized as a dihydrochloride salt by adding HCl/Ether, or distilled under high vacuum.

Part 3: Synthesis of the Methanone (Acylation)

This step converts the secondary amine into the "piperazinomethanone" (amide).

Protocol C: Formylation (Target: 4-(4-fluorobenzyl)piperazine-1-carbaldehyde)

If the specific target is the formyl derivative.

Reagents:

  • Substrate: 1-(4-fluorobenzyl)piperazine (1.0 equiv)

  • Reagent: Ethyl Formate (Excess, as solvent) OR Formic Acid/EDC.

  • Catalyst: Reflux conditions.[3][4][5]

Procedure:

  • Dissolve the piperazine intermediate in Ethyl Formate (10 vol).

  • Heat to reflux (54°C) for 6–12 hours.

  • Monitor consumption of starting material by LC-MS.[1]

  • Concentrate to dryness. The formyl derivative is often a solid or viscous oil that requires minimal purification.

Protocol D: General Amide Coupling (Target: Generic Methanones)

For attaching complex R-groups (e.g., in PARP inhibitor synthesis).

Reagents:

  • Acid: R-COOH (1.1 equiv)

  • Coupling Agent: HATU or EDC/HOBt (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or DCM.

Procedure:

  • Dissolve R-COOH in DMF. Add DIPEA and HATU. Stir for 15 min to activate.

  • Add 1-(4-fluorobenzyl)piperazine.

  • Stir at RT for 2–4 hours.

  • Standard aqueous workup and column chromatography.

Part 4: Visualization & Data

Reaction Pathway Diagram

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Functionalization Start 4-Fluorobenzaldehyde Imine Iminium Intermediate Start->Imine AcOH, DCM Dehydration Amine Piperazine (Excess) Amine->Imine Core 1-(4-fluorobenzyl)piperazine (Core Scaffold) Imine->Core NaBH(OAc)3 Reduction Final 4-(4-fluorobenzyl) piperazinomethanone Core->Final Acylation (Amide Bond Formation) Reagent Acyl Source (Ethyl Formate / R-COCl) Reagent->Final

Caption: Two-stage convergent synthesis of 4-(4-fluorobenzyl)piperazinomethanone derivatives via reductive amination and subsequent acylation.

Comparative Data: Benzylation Methods
ParameterMethod A: Reductive AminationMethod B: Direct Alkylation
Reagents 4-F-Benzaldehyde + STAB4-F-Benzyl Chloride + K₂CO₃
Selectivity (Mono:Bis) High (>15:1)Moderate (Dependent on excess amine)
Yield 85–95%70–85%
Reaction Time 12–16 Hours2–4 Hours
Impurity Profile Boron salts (requires wash)Bis-alkylated byproduct (requires chromatography)
Scalability Good (Safety concerns with hydrides at >1kg)Excellent (Standard industrial process)

Part 5: Troubleshooting & Critical Parameters

  • Bis-Alkylation Control: In Method B, if the ratio of mono- to bis-product is low, increase the equivalents of piperazine to 10.0. The excess piperazine can be recovered by distillation or aqueous extraction (piperazine is highly water-soluble; the benzylated product is less so).

  • Stalling Reductive Amination: If the imine formation is slow (Stage 1, Method A), add molecular sieves (4Å) to scavenge water, driving the equilibrium forward before adding the reducing agent.

  • Purification of Amide: Many "piperazinomethanone" derivatives are crystalline. Attempt recrystallization from EtOAc/Hexane before resorting to column chromatography.

References

  • Sigma-Aldrich. 1-(4-Fluorobenzyl)piperazine Product Sheet & Properties.Link

  • BenchChem. Application Notes and Protocols for Reductive Amination Reactions.Link

  • National Institutes of Health (PMC). Design and Synthesis of Piperazine Substituted Derivatives. (Referencing general reductive amination protocols). Link

  • Organic Chemistry Portal. Synthesis of Piperazines: Recent Literature and Protocols.Link

  • Master Organic Chemistry. Reductive Amination: Mechanism and Practical Guide.Link

Sources

Formulation strategies for 4-(4-fluorobenzyl)piperazinomethanone delivery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Formulation Strategies for 4-(4-fluorobenzyl)piperazinomethanone Delivery

Executive Summary

The moiety 4-(4-fluorobenzyl)piperazinomethanone represents a pharmacophore common to high-potency GPCR antagonists (e.g., chemokine receptor blockers) and kinase inhibitors.[1] While the piperazine core typically offers basicity for salt formation, the 4-fluorobenzyl substituent introduces significant lipophilicity (increasing LogP), and the methanone (carbonyl/amide) linkage often neutralizes the secondary nitrogen, reducing the molecule's ionization potential.[1]

This combination frequently results in BCS Class II behavior: high permeability but solubility-limited bioavailability.[1] This guide details three specific formulation strategies to overcome the "solubility-permeability paradox" inherent to this scaffold: Salt Engineering , Cyclodextrin Complexation , and Lipid Nanocarrier Systems .[1]

Part 1: Pre-Formulation Characterization

Before selecting a delivery vehicle, the physicochemical "personality" of the molecule must be mapped.[1] The fluorobenzyl group increases the partition coefficient, often pushing LogP > 3.0, while the piperazine nitrogen (N1) remains the sole ionizable center (pKa ~7.5–8.5).[1]

Required Characterization Workflow
ParameterMethodCritical ThresholdImplication
pKa Potentiometric Titration< 6.0Salt formation may be unstable in vivo (disproportionation).[1]
LogP / LogD Shake-flask (Octanol/Water)> 3.0Candidate for lipid-based delivery or amorphous solid dispersion.[1]
Solubility (pH 1.2) HPLC Assay< 100 µg/mLGastric absorption will be rate-limiting; requires micronization or salt.[1]
Solubility (pH 6.8) HPLC Assay< 10 µg/mLRisk of precipitation in the small intestine (The "Spring and Parachute" need).[1]

Part 2: Formulation Strategy A – Salt Engineering

Rationale: If the N1-piperazine nitrogen retains basicity (pKa > 4), salt formation is the most cost-effective solubility enhancement strategy.[1] The 4-fluorobenzyl group adds bulk, making the lattice energy high; therefore, counter-ions must be selected to disrupt this packing.[1]

Protocol: High-Throughput Salt Screening

Objective: Identify a counter-ion that converts the crystalline free base into a soluble salt without inducing hygroscopicity.

  • Preparation: Dissolve 500 mg of free base in acetone or ethanol (5 mL).

  • Acid Addition: Add 1.1 equivalents of the following acids in separate vials:

    • Hydrochloric acid (Small counter-ion, high lattice energy risk).[1]

    • Methanesulfonic acid (Mesylate salts often break crystal packing of benzyl derivatives).[1]

    • L-Tartaric acid (Creates hydrogen bond networks).[1]

  • Crystallization:

    • Stir at 50°C for 1 hour.

    • Cool slowly to 4°C (0.1°C/min) to encourage crystal growth.

    • If no precipitate, add anti-solvent (n-heptane).[1]

  • Evaluation: Filter and dry.[1][2] Analyze via XRPD (X-Ray Powder Diffraction) to confirm new crystalline phase.[1][2][3]

  • Dissolution Test: Measure equilibrium solubility in water.

Expert Insight: For fluorobenzyl piperazines, Mesylate and Tosylate salts frequently outperform HCl because the organic counter-ion interacts favorably with the lipophilic benzyl ring, preventing the "salting out" effect often seen with inorganic chlorides.[1]

Part 3: Formulation Strategy B – Cyclodextrin Complexation

Rationale: The 4-fluorobenzyl moiety is a "hydrophobic hook."[1] It fits precisely into the toroid cavity of


-Cyclodextrin derivatives.[1] This shields the hydrophobic fluorine from water while the hydrophilic exterior of the cyclodextrin ensures solubility.[1]

Recommended Excipient: Sulfobutylether-


-Cyclodextrin (SBE-

-CD) is preferred over HP-

-CD due to the potential for ionic interaction with the piperazine nitrogen.[1]
Protocol: Kneading Method for Inclusion Complexes

Objective: Create a 1:1 molar inclusion complex to enhance dissolution rate.

  • Stoichiometry: Calculate 1:1 molar ratio of Drug:SBE-

    
    -CD.
    
  • Wetting: Place SBE-

    
    -CD in a mortar. Add water dropwise until a paste (slurry) forms.[1]
    
  • Incorporation: Slowly add the drug powder to the paste while grinding vigorously with a pestle.[1]

  • Kneading: Grind for 45–60 minutes. The paste will dry; add small amounts of water/ethanol (1:[1]1) mixture to maintain consistency.[1][2]

    • Why Ethanol? It helps dissolve the fluorobenzyl drug, facilitating its entry into the CD cavity.[1]

  • Drying: Dry the paste at 40°C under vacuum for 24 hours.

  • Sieving: Pass dried mass through a #60 mesh screen.

Part 4: Formulation Strategy C – Lipid Nanocarriers (LNP)

Rationale: If LogP > 4 or if the "methanone" moiety eliminates basicity (preventing salt formation), the molecule is a "Grease Ball."[1] It must be dissolved in a lipid matrix.[1]

Protocol: Microfluidic Assembly of LNPs

Objective: Encapsulate the drug in a lipid bilayer to bypass dissolution limits.

  • Organic Phase:

    • Dissolve Drug (10 mg/mL) in Ethanol.

    • Add Lipids: DSPC : Cholesterol : PEG-2000-DMG (Molar ratio 50:38.5:1.5).[1]

    • Total Lipid Concentration: 10 mg/mL.[1]

  • Aqueous Phase: Citrate Buffer (pH 4.0).

  • Mixing (Microfluidics):

    • Use a staggered herringbone mixer (e.g., NanoAssemblr).[1]

    • Flow Rate Ratio (FRR): 3:1 (Aqueous:Organic).[1]

    • Total Flow Rate: 12 mL/min.[1]

  • Dialysis: Dialyze against PBS (pH 7.4) for 12 hours to remove ethanol and neutralize pH.

  • Characterization: Measure Particle Size (DLS) and Encapsulation Efficiency (Ultra-filtration).

Expert Insight: The 4-fluorobenzyl group can cause drug leakage from the lipid bilayer.[1] Adding high-melting point lipids (DSPC) rigidifies the membrane, retaining the drug more effectively than DOPC.[1]

Visualizing the Decision Pathway

The following logic gate determines the optimal strategy based on your specific derivative's properties.

FormulationStrategy Start 4-(4-fluorobenzyl) piperazinomethanone Derivative Check_pKa Is Piperazine N Basic? (pKa > 5.0) Start->Check_pKa Check_LogP Check Lipophilicity (LogP) Check_pKa->Check_LogP No (Neutral Amide) Salt STRATEGY A: Salt Engineering (Mesylate/Tartrate) Check_pKa->Salt Yes (Ionizable) Complex STRATEGY B: Cyclodextrin Complex (SBE-β-CD) Check_LogP->Complex LogP 2.0 - 4.0 (Hydrophobic Hook) Lipid STRATEGY C: Lipid Nanoparticles (LNP/SEDDS) Check_LogP->Lipid LogP > 4.0 (Highly Lipophilic) Salt->Check_LogP If Salt Unstable (Disproportionation)

Caption: Formulation Decision Tree. Selects strategy based on ionization potential (pKa) and hydrophobicity (LogP).[1]

References

  • Vasconcelos, T., et al. (2007).[1] Solid dispersion as a strategy to improve the solubility of poor soluble drugs.[1] Drug Discovery Today, 12(23-24), 1068-1075.[1] Link[1]

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1][2][4] Advanced Drug Delivery Reviews, 59(7), 645-666.[1] Link[1]

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][2][3][4][5] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link[1]

  • Bhatt, P., et al. (2018).[1] Role of fluorination in the development of pharmaceuticals.[1][3] International Journal of Pharmaceutics, 547(1-2), 406-420.[1] (Validates the lipophilicity impact of the fluorobenzyl group). Link[1]

Sources

Dose-response curve generation for 4-(4-fluorobenzyl)piperazinomethanone

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for generating a dose-response curve for 4-(4-fluorobenzyl)piperazinomethanone derivatives, focusing on their evaluation as competitive tyrosinase inhibitors.

Executive Overview

Derivatives of 4-(4-fluorobenzyl)piperazinomethanone have emerged as highly potent, competitive inhibitors of tyrosinase (TYR), the rate-limiting metalloenzyme in melanogenesis . Excessive TYR activity is implicated in hyperpigmentation disorders and melanoma. Evaluating these compounds requires a robust, self-validating biochemical assay that isolates the enzyme's diphenolase activity.

This application note provides a comprehensive, causality-driven protocol for generating precise dose-response curves and calculating the half-maximal inhibitory concentration (


) of these derivatives using a high-throughput 96-well microplate format.

Mechanistic Grounding & Experimental Design

To design a reliable dose-response experiment, we must first understand the biochemical pathway we are interrupting. Tyrosinase catalyzes two distinct reactions: the hydroxylation of monophenols (e.g., L-Tyrosine) to o-diphenols (monophenolase activity), and the subsequent oxidation of o-diphenols to o-quinones (diphenolase activity).

For dose-response screening of 4-(4-fluorobenzyl)piperazinomethanones, we specifically target the diphenolase activity using L-DOPA as the substrate.

Causality in Assay Design:
  • Substrate Selection (L-DOPA): L-DOPA is rapidly oxidized by TYR into dopachrome, a stable intermediate that absorbs strongly at 475 nm. This allows for real-time, colorimetric kinetic tracking without the lag phase associated with monophenolase activity.

  • Enzyme Source (AbTYR): Tyrosinase from the mushroom Agaricus bisporus (AbTYR) is highly homologous to human tyrosinase in its catalytic core but is significantly more stable and commercially accessible for high-throughput screening .

  • Buffer Selection (pH 6.8): A 50 mM Phosphate Buffer at pH 6.8 is utilized. This specific pH mimics the physiological environment of the melanosome while preventing the spontaneous auto-oxidation of L-DOPA that occurs at highly alkaline pH levels.

Pathway TYR L-Tyrosine DOPA L-DOPA TYR->DOPA Monophenolase (Tyrosinase) DOPA_C Dopachrome (Absorbance 475 nm) DOPA->DOPA_C Diphenolase (Tyrosinase) INHIB 4-(4-Fluorobenzyl) piperazinomethanones INHIB->DOPA Competitive Inhibition

Figure 1: Tyrosinase-mediated melanogenesis pathway and competitive inhibition mechanism.

Reagent Preparation & Concentration Ranges

To generate a precise sigmoidal dose-response curve, the inhibitor concentrations must span at least two logs above and below the anticipated


. Recent structure-activity relationship (SAR) studies indicate that optimized derivatives, such as[4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone, exhibit an 

of approximately 0.18 µM . Therefore, our test range will span from

M down to

M.

Table 1: Reagent Preparation for 96-Well Plate Assay

ReagentStock ConcentrationFinal Assay ConcentrationExperimental Purpose
Phosphate Buffer 100 mM (pH 6.8)50 mMMaintains optimal pH for AbTYR stability.
AbTYR Enzyme 1000 U/mL50 U/mLCatalyzes the oxidation of L-DOPA.
L-DOPA Substrate 5 mM2 mMDiphenolase substrate; forms dopachrome.
Test Compound 10 mM (in DMSO)

to

M
Competitive inhibitor being evaluated.
Kojic Acid 10 mM (in DMSO)

to

M
Positive control for assay validation.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . It includes vehicle controls to rule out solvent interference and "No Enzyme" blanks to quantify the background auto-oxidation of L-DOPA.

Phase 1: Compound Serial Dilution
  • Prepare Master Stock: Dissolve the 4-(4-fluorobenzyl)piperazinomethanone derivative in 100% molecular-grade DMSO to yield a 10 mM stock.

  • Serial Dilution: In a 96-well V-bottom prep plate, perform a 10-point, 1:3 serial dilution in DMSO.

  • Aqueous Transfer: Dilute the DMSO intermediate stocks 1:100 into the 50 mM Phosphate Buffer.

    • Causality Check: This critical step ensures the final DMSO concentration in the assay is

      
      . Concentrations above 1% can denature AbTYR, leading to false-positive inhibition artifacts.
      
Phase 2: Assay Execution
  • Plate Setup: Use a clear, flat-bottom 96-well microplate. To each well, add:

    • 
       of 50 mM Phosphate Buffer.
      
    • 
       of the diluted Test Compound (or Kojic Acid for positive control wells; or 1% DMSO buffer for Vehicle Control wells).
      
    • 
       of AbTYR enzyme (50 U/mL).
      
  • Pre-Incubation: Incubate the plate in the dark at 25°C for 10 minutes.

    • Causality Check: Pre-incubation is mandatory for competitive inhibitors. It allows the 4-(4-fluorobenzyl)piperazine moiety to thermodynamically equilibrate and bind within the catalytic pocket of the enzyme before the substrate is introduced.

  • Reaction Initiation: Using a multichannel pipette, rapidly dispense

    
     of 2 mM L-DOPA into all wells to initiate the reaction.
    
Phase 3: Kinetic Data Acquisition
  • Immediately place the plate into a microplate absorbance reader pre-warmed to 25°C.

  • Measure the absorbance at 475 nm every 30 seconds for 10 minutes.

    • Causality Check: We measure the initial linear velocity (

      
      )  rather than an endpoint. Endpoint assays are vulnerable to substrate depletion and product inhibition (where accumulated dopachrome inhibits the enzyme), which skews the dose-response curve.
      

Workflow S1 1. Compound Serial Dilution (10⁻⁴ to 10⁻⁹ M in DMSO/Buffer) S2 2. Enzyme Pre-incubation (AbTYR + Inhibitor, 10 min, 25°C) S1->S2 S3 3. Substrate Addition (L-DOPA, 2 mM final) S2->S3 S4 4. Kinetic Readout (Microplate Reader, Absorbance at 475 nm) S3->S4 S5 5. Non-linear Regression (4-Parameter Logistic Fit for IC50) S4->S5

Figure 2: High-throughput 96-well microplate workflow for dose-response generation.

Data Analysis & Curve Fitting

Step 1: Calculate Initial Velocity ( )

Extract the absorbance data from the linear portion of the kinetic curve (typically between 1 and 5 minutes). Calculate the slope (


) for each well. This represents 

.
Step 2: Calculate Percent Inhibition

Subtract the background auto-oxidation ("No Enzyme" blank) from all


 values. Calculate the percent inhibition for each compound concentration relative to the uninhibited vehicle control:


Step 3: Non-Linear Regression

Plot the % Inhibition (Y-axis) against the Log[Inhibitor Concentration] (X-axis). Fit the data using a 4-Parameter Logistic (4PL) regression model:



Table 2: Representative Dose-Response Data Comparison Data reflects expected benchmarks for highly optimized 4-(4-fluorobenzyl)piperazinomethanones compared to industry standards .

Compound

Inhibition MechanismEfficacy vs. Control
Derivative 26 0.18 ± 0.02Competitive~100-fold more potent
Kojic Acid (Control) 17.76 ± 1.15Mixed / CompetitiveBaseline standard
Assay Validation Check (Z'-Factor)

To ensure the dose-response curve is trustworthy, calculate the Z'-factor using the vehicle control (full activity) and the highest concentration of Kojic acid (full inhibition). A


 confirms the assay has a wide enough dynamic range and low enough variance to produce valid 

data.

References

  • Mirabile, S., Vittorio, S., Germanò, M. P., Adornato, I., Ielo, L., Rapisarda, A., Gitto, R., Pintus, F., Fais, A., & De Luca, L. (2021). "Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects." ChemMedChem, 16(19), 3083-3093.[Link]

Troubleshooting & Optimization

Purification challenges of 4-(4-fluorobenzyl)piperazinomethanone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-(4-Fluorobenzyl)piperazinomethanone Derivatives

Topic: Purification Challenges & Troubleshooting for 4-(4-Fluorobenzyl)piperazin-1-yl Methanone Scaffolds Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Content Type: Technical Support Guide (Q&A Format)

Executive Summary

The "4-(4-fluorobenzyl)piperazinomethanone" moiety is a critical pharmacophore found in various bioactive molecules, including PARP inhibitors (e.g., Olaparib intermediates) and tyrosinase inhibitors. The synthesis typically involves coupling 1-(4-fluorobenzyl)piperazine (CAS 70931-28-1) with an acyl chloride or carboxylic acid.

Purification of these amides presents unique challenges due to the lipophilicity of the fluorobenzyl group, the basicity of the piperazine ring, and the tendency of these derivatives to "oil out" rather than crystallize. This guide addresses the specific separation of the desired amide from the unreacted secondary amine precursor and bis-alkylated impurities.

Part 1: Critical Purification Workflows

Q1: My crude reaction mixture contains significant unreacted 1-(4-fluorobenzyl)piperazine. Standard acid washes are not removing it completely.[1] What is the protocol?

Diagnosis: 1-(4-Fluorobenzyl)piperazine is a secondary amine with a pKa ~9.0. While it should be protonated and removed by acidic aqueous washes, the lipophilic fluorobenzyl group can act as a phase-transfer catalyst, dragging the salt back into the organic layer (especially in DCM or chloroform). Furthermore, if your product contains other basic nitrogen atoms (e.g., pyridines, phthalazinones), a strong acid wash will protonate your product, causing loss to the aqueous phase.

Technical Solution: Implement a Controlled pH Extraction or use Scavenger Resins .

Protocol A: Controlled pH Extraction (Differential Protonation)

  • Dilute the organic reaction mixture (DCM or EtOAc) with 5 volumes of solvent.

  • Wash 1 (High pH): Wash with 10% Na₂CO₃ (pH ~11) to remove acidic impurities and ensure all amines are free bases.

  • Wash 2 (Targeted Acid Wash): Wash with 0.5 M Citric Acid (pH ~3-4) rather than strong HCl.

    • Mechanism:[1][2][3] Citric acid buffers the aqueous phase. The secondary amine (starting material) is more basic than many amide-linked products and will selectively protonate and partition into the aqueous citrate layer.

    • Verification: Check the organic layer by TLC.[4] If the starting amine persists, lower the pH slightly with dilute HCl, but monitor for product loss.

  • Brine Wash: Wash the organic layer with saturated brine to break any emulsions caused by the fluorobenzyl surfactant effect.

Protocol B: Electrophilic Scavenging (For high-value, small-scale lots) If the product is acid-sensitive, avoiding aqueous acid is mandatory.

  • Add Isocyanate-functionalized silica gel or Polystyrene-supported isocyanate (1.5 - 2.0 equivalents relative to the unreacted amine) to the reaction mixture.

  • Stir at room temperature for 2-4 hours.

  • Mechanism: The unreacted secondary amine reacts rapidly with the isocyanate to form an insoluble urea derivative. The tertiary amide product cannot react.

  • Filter the resin; the filtrate contains the purified product.[1]

Part 2: Crystallization & Phase Separation

Q2: The product comes out as a sticky oil or gum after workup and refuses to crystallize. How can I obtain a solid?

Diagnosis: The 4-fluorobenzyl group adds significant rotational freedom and lipophilicity, interfering with crystal lattice packing. This "oiling out" is common in piperazine amides.

Technical Solution: Use a Displacement Crystallization method or Salt Formation .

Method A: Solvent Systems for Fluorobenzyl Piperazines Based on solubility data for similar scaffolds (e.g., Olaparib intermediates), the following solvent systems are effective:

Solvent SystemRatio (v/v)Procedure
EtOAc / Heptane 1:3 to 1:5Dissolve in min. warm EtOAc (50°C). Add Heptane dropwise until cloudy. Cool slowly to 0°C.
IPA / Water 1:1Dissolve in hot Isopropanol (IPA). Add water until turbid. Effective for removing inorganic salts.
MTBE / Hexane 1:2Good for highly lipophilic amides. Triturate the oil in MTBE first to induce nucleation.

Method B: HCl Salt Formation (The "Magic Bullet") If the free base is an oil, the hydrochloride salt is almost always a solid.

  • Dissolve the oil in dry diethyl ether or dioxane.

  • Add 4M HCl in Dioxane dropwise at 0°C.

  • The dihydrochloride or monohydrochloride salt will precipitate immediately as a white solid.

  • Note: This also purifies the compound, as non-basic impurities remain in solution.

Part 3: Advanced Impurity Removal

Q3: I see a persistent impurity at R_f ~ 0.8 (close to solvent front) that co-elutes with my product. What is it?

Diagnosis: This is likely the Bis-(4-fluorobenzyl)piperazine impurity. Origin: During the synthesis of the starting material (1-(4-fluorobenzyl)piperazine), if the ratio of piperazine to 4-fluorobenzyl chloride was not strictly controlled (excess alkylating agent), the bis-alkylated byproduct forms. It is non-polar, non-nucleophilic, and carries through subsequent amide coupling steps unreacted.

Technical Solution: Since the impurity lacks the amide functionality of your product, exploit the Polarity Difference .

  • Switch Stationary Phase: Standard Silica (normal phase) may not separate them well. Use C18 Reverse Phase silica.

    • Mobile Phase: Acetonitrile / Water (with 0.1% Formic Acid).

    • The bis-benzyl impurity is significantly more hydrophobic and will elute much later than your amide product on C18.

  • Amine-Functionalized Silica: If using normal phase, use amine-capped silica. The bis-benzyl amine interacts differently with the basic surface than your amide product.

Visual Guide: Purification Decision Tree

The following logic flow helps select the correct purification strategy based on the state of your crude mixture.

PurificationWorkflow Start Crude Reaction Mixture (4-(4-fluorobenzyl)piperazin-1-yl-methanone) CheckState Physical State? Start->CheckState Solid Solid Precipitate CheckState->Solid Yes Oil Oily Residue CheckState->Oil Yes CheckImpurity Major Impurity? Solid->CheckImpurity ActionSalt Convert to HCl Salt (Dioxane/HCl) Oil->ActionSalt UnreactedAmine Unreacted Amine (1-(4-fluorobenzyl)piperazine) CheckImpurity->UnreactedAmine BisBenzyl Bis-benzyl Impurity CheckImpurity->BisBenzyl ActionAcidWash Controlled pH Wash (Citric Acid, pH 4) UnreactedAmine->ActionAcidWash Standard ActionScavenge Isocyanate Resin Scavenging UnreactedAmine->ActionScavenge Acid Sensitive ActionRevPhase Reverse Phase C18 (ACN/H2O) BisBenzyl->ActionRevPhase ActionRecryst Recrystallization (EtOAc/Heptane) ActionSalt->ActionRecryst If still impure

Caption: Decision matrix for isolating 4-(4-fluorobenzyl)piperazine amides based on physical state and impurity profile.

References

  • Menear, K. A., et al. (2008).[3] "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1."[3] Journal of Medicinal Chemistry, 51(20), 6581–6591.[3] Link

  • Sigma-Aldrich. (n.d.). "1-(4-Fluorobenzyl)piperazine Product Sheet & Properties." SigmaAldrich.com. Link

  • BenchChem. (2025).[1] "Methods for removing unreacted piperazine from reaction mixtures." BenchChem Technical Support. Link

  • Deluca, L., et al. (2019).[5] "Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors." European Journal of Medicinal Chemistry, 179, 114-122. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 24883437, 1-(4-Fluorobenzyl)piperazine." PubChem. Link

Sources

Technical Guide: Minimizing Impurities in 4-(4-Fluorobenzyl)piperazinomethanone Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Subject: Impurity Control for N-(4-fluorobenzyl)piperazine-derived Methanones. Reference Code: TS-FBP-QM-2026

Introduction: The Chemical Context

This guide addresses the synthesis and purification of 4-(4-fluorobenzyl)piperazinomethanone derivatives. These scaffolds are critical intermediates in the production of PARP inhibitors (e.g., Olaparib) and various GPCR ligands.

The synthesis typically proceeds in two stages:

  • N-Alkylation: Reaction of piperazine with 4-fluorobenzyl chloride (4-FBC) to form the core 1-(4-fluorobenzyl)piperazine.[1]

  • N-Acylation: Coupling the secondary amine with an acid chloride or carboxylic acid to form the "methanone" (amide) moiety.[1]

This process is prone to three specific impurity classes: Bis-alkylated byproducts , Genotoxic alkyl halides , and Hydrolysis degradants .[1]

Part 1: The Precursor Challenge (Alkylation Control)

User Query: "I am consistently seeing 15-20% of the bis-alkylated impurity (N,N'-bis(4-fluorobenzyl)piperazine) in my crude mixture. How do I shift selectivity toward the mono-product?"

Root Cause Analysis

The secondary amine in the mono-product (1-(4-fluorobenzyl)piperazine) is often more nucleophilic than the starting piperazine due to the inductive effect of the benzyl group, leading to a "runaway" reaction where the product reacts faster than the starting material.

Troubleshooting Protocol: The "High-Dilution Excess" Strategy
ParameterStandard Protocol (Flawed)Optimized Protocol (High Selectivity)Mechanism of Action
Stoichiometry 1:1 (Piperazine : 4-FBC)5:1 to 10:1 (Piperazine : 4-FBC)Statistically forces 4-FBC to encounter unreacted piperazine rather than the mono-product.
Addition Mode Rapid additionSlow, dropwise addition of 4-FBCMaintains a low instantaneous concentration of the alkylating agent.[1]
Solvent Dichloromethane (DCM)Ethanol or Acetonitrile Polar protic solvents can stabilize the transition state and assist in solvation of the salt forms.
Temperature Reflux0°C to Room Temp Lower temperatures increase kinetic differentiation between the primary and secondary amine sites.[1]
Corrective Workflow
  • Dissolve 5.0 equivalents of piperazine in Ethanol (10 volumes).

  • Cool to 0–5°C .

  • Dissolve 1.0 equivalent of 4-fluorobenzyl chloride in Ethanol (2 volumes).

  • Add the halide solution dropwise over 2–3 hours .

  • Critical Workup: The excess piperazine is water-soluble.[1]

    • Evaporate Ethanol.[1]

    • Partition between water (pH 12) and DCM.[1]

    • Wash the organic layer 3x with water to remove unreacted piperazine.[1]

    • Result: The bis-impurity is lipophilic and remains, but its formation is suppressed to <2%.[1]

Part 2: Genotoxic Impurity Management (GTI)

User Query: "My final LC-MS analysis shows trace levels (50 ppm) of 4-fluorobenzyl chloride. Regulatory limits require <10 ppm.[1] Recrystallization isn't removing it."

Technical Insight

4-Fluorobenzyl chloride is a reactive alkylating agent and a known Genotoxic Impurity (GTI) .[1] Standard recrystallization is often ineffective because the halide can occlude within the crystal lattice.[1] Chemical quenching is required.[1]

The "Scavenger Quench" Protocol

Do not rely on physical separation alone.[1] You must chemically destroy the GTI.[1]

Step-by-Step Decontamination:

  • Post-Reaction Quench: Upon reaction completion, add 0.1 equivalents of a highly nucleophilic, water-soluble amine (e.g., N-methylpiperazine or Glycine ) to the reaction mixture.

  • Heat: Stir at 40°C for 2 hours.

    • Chemistry: The scavenger reacts with residual 4-fluorobenzyl chloride to form a highly polar, water-soluble quaternary ammonium salt.

  • Wash: During the aqueous workup, this salt partitions quantitatively into the aqueous phase, reducing GTI levels to non-detectable limits (ND).[1]

Part 3: The Acylation Step (Methanone Formation)

User Query: "During the formation of the methanone (using cyclopropanecarbonyl chloride), I observe a new impurity at RRT 0.85. What is it?"

Identification

If you are using an acid chloride under basic conditions (Schotten-Baumann), the impurity is likely the Hydrolyzed Acid (e.g., cyclopropanecarbonyl acid) or a Dimer formed by moisture contamination.

Reaction:



Optimization Guide
IssueSymptomFix
Moisture Sensitivity Acid impurity peaks; low yield.[1]Switch to anhydrous THF/DCM with Triethylamine (TEA) .[1] Ensure glassware is oven-dried.[1]
HCl Trapping Gummy precipitate; stalled reaction.[1]Use a biphasic system (DCM + aq. Na2CO3).[1][2] The HCl is neutralized in the aqueous layer, keeping the organic layer clean.
Over-Acylation Impurity mass = Product + Acyl group.[1]Ensure the starting material (1-(4-fluorobenzyl)piperazine) is strictly mono-alkylated . If bis-alkylation occurred in Step 1, acylation is impossible, but if piperazine carried over, you get bis-acylated piperazine .
Visualizing the Impurity Pathways

The following logic flow illustrates the critical branching points where impurities are generated and how to mitigate them.

G Start Piperazine (Excess) Step1 Step 1: Alkylation (Ethanol, 0°C) Start->Step1 Reagent 4-Fluorobenzyl Chloride (GTI) Reagent->Step1 Mono Product A: 1-(4-fluorobenzyl)piperazine Step1->Mono Major Path (High Dilution) Impurity_Bis Impurity A: Bis-alkylated (Lipophilic) Step1->Impurity_Bis Side Reaction (If 1:1 eq used) Impurity_GTI Residual GTI: Unreacted Halide Step1->Impurity_GTI Incomplete Rxn Step2 Step 2: Acylation (R-COCl + Base) Mono->Step2 Final Final Product: 4-(4-fluorobenzyl) piperazinomethanone Step2->Final Anhydrous Conditions Impurity_Hydro Impurity B: Hydrolyzed Acid Step2->Impurity_Hydro Wet Solvents Impurity_Dimer Impurity C: Bis-acylated (If Piperazine carried over) Step2->Impurity_Dimer If Purification A failed

Figure 1: Impurity genealogy in the synthesis of N-substituted piperazinomethanones. Red dashed lines indicate failure modes.

Summary of Specifications & Limits

When validating your final product, adhere to these impurity thresholds (based on ICH M7 and general API standards):

ComponentAcceptance CriterionDetection Method
Assay (HPLC) > 98.5%UV at 254 nm
Bis-alkylated Impurity < 0.15%HPLC (Late eluting)
4-Fluorobenzyl Chloride < 10 ppm (GTI limit)GC-MS or HPLC-MS (SIM Mode)
Piperazine < 0.1%HPLC (ELSD or derivatization)
Water (KF) < 0.5%Karl Fischer
References
  • Bian, W., et al. (2022).[1] Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega, 7(7), 6313-6321.[] Link[]

  • International Conference on Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Link

  • Dobo, K. L., et al. (2006).[1] Safety assessment of genotoxic impurities in pharmaceuticals. Regulatory Toxicology and Pharmacology, 44(3). Link

  • Sigma-Aldrich. (n.d.).[1] 1-(4-Fluorobenzyl)piperazine Product Specification and Safety Data Sheet. Link

Sources

Troubleshooting HPLC peak tailing for 4-(4-fluorobenzyl)piperazinomethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help you diagnose, troubleshoot, and resolve HPLC peak tailing specifically for 4-(4-fluorobenzyl)piperazinomethanone and related basic derivatives.

This guide abandons generic advice in favor of mechanistic causality and self-validating protocols, ensuring you can systematically eliminate variables and restore chromatographic integrity.

Part 1: Diagnostic Overview & Causality

To fix peak tailing, we must first understand the chemical environment inside the column. 4-(4-fluorobenzyl)piperazinomethanone contains a basic piperazine ring. The tertiary amine within this ring typically exhibits a pKa between 8.0 and 9.0.

In standard reversed-phase HPLC mobile phases (pH 4.0–7.0), this nitrogen is protonated, carrying a positive charge. Concurrently, standard silica-based stationary phases possess residual surface silanol groups (Si-OH). Above pH 4.0, these silanols deprotonate to form negatively charged siloxanes (Si-O⁻)[1].

The resulting electrostatic attraction between your positively charged piperazine analyte and the ionized silanols creates a secondary "ion-exchange" retention mechanism. Because this secondary interaction features slow desorption kinetics compared to primary hydrophobic partitioning, a fraction of the analyte molecules "stick" to the column and elute slowly, causing the characteristic asymmetrical tail[2].

Mechanism Analyte Piperazine Nitrogen (Protonated, NH+) Interaction Electrostatic Attraction Analyte->Interaction Silanol Residual Silanols (Ionized, Si-O⁻) Silanol->Interaction Result Mixed-Mode Retention (Peak Tailing) Interaction->Result

Caption: Chemical mechanism of secondary interactions causing peak tailing.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does 4-(4-fluorobenzyl)piperazinomethanone tail so severely on my standard C18 column? A: Your analyte is falling victim to mixed-mode retention. While the hydrophobic 4-fluorobenzyl group interacts normally with the C18 chains (primary retention), the protonated piperazine nitrogen undergoes strong ionic interactions with deprotonated residual silanols on the silica surface[1],. This dual-retention mechanism slows the elution of the basic molecules, dragging out the back half of the peak.

Q2: How can I definitively tell if the tailing is a chemical interaction or a physical hardware issue? A: You must isolate the variables using a self-validating diagnostic test. Inject a neutral, non-ionizable marker compound (such as toluene or uracil) under your current method conditions[3]. Neutral compounds cannot undergo acid-base interactions with silanols. If the neutral marker peak is perfectly symmetrical, your hardware is fine, and the tailing is a chemical issue. If the neutral marker also tails, you have a physical system issue, such as a void at the head of the column, a partially blocked inlet frit, or excessive extra-column dead volume[4],[5].

Q3: What mobile phase adjustments can I make immediately to fix this? A: The most effective immediate fix is adjusting the mobile phase pH to manipulate the ionization state of either the column or the analyte:

  • Low pH Strategy (pH 2.5 - 3.0): Using a formate or phosphate buffer at low pH forces the residual silanols (pKa ~4.0) into their neutral, protonated state (Si-OH). This eliminates the negative charge on the column, shutting down the secondary ionic interaction[1],.

  • Competing Base Strategy: If you must operate at a neutral pH, add 0.1% Triethylamine (TEA) to the mobile phase. TEA acts as a sacrificial basic modifier; it binds to the active silanol sites, effectively masking them from your piperazine analyte[5].

Q4: My peak tailing gets worse as I inject more sample. What does this mean? A: This is a classic symptom of mass overload[1]. The active silanol sites and hydrophobic binding sites on the stationary phase are finite. When you inject a highly concentrated sample, you saturate the available binding sites. The excess analyte molecules are forced to travel faster through the column, causing the peak to broaden and distort into a "shark fin" shape. Diluting your sample by a factor of 10 should immediately restore peak symmetry if overload is the root cause.

Part 3: Troubleshooting Workflow & Data Presentation

Workflow Start Inject Neutral Marker (e.g., Uracil) Decision Does the neutral marker tail? Start->Decision Physical Physical Issue (Void/Dead Volume) Decision->Physical Yes Chemical Chemical Issue (Silanol Interaction) Decision->Chemical No FixPhys Inspect fittings & column inlet frit Physical->FixPhys FixChem Adjust pH to 2.5 or use TEA additive Chemical->FixChem

Caption: Diagnostic workflow to isolate physical vs. chemical causes of peak tailing.

Table 1: Impact of Mobile Phase Conditions on Piperazine Peak Tailing

Mobile Phase ConditionSilica Silanol StateAnalyte Ionization StateExpected USP Tailing Factor (

)
Chromatographic Outcome
pH 7.0 (Standard Buffer) Ionized (Si-O⁻)Protonated (NH⁺)> 2.0Severe tailing due to strong electrostatic adsorption.
pH 2.5 (Formate/Phosphate) Neutral (Si-OH)Protonated (NH⁺)1.1 - 1.3Good symmetry; silanols are protonated and masked.
pH 10.0 (Ammonia) *Ionized (Si-O⁻)Neutral (N)< 1.1Excellent symmetry; analyte is neutral (requires hybrid column).
pH 7.0 + 0.1% TEA Ionized (Si-O⁻)Protonated (NH⁺)1.2 - 1.4Moderate improvement; TEA acts as a competing base.

*Note: Operating at pH 10.0 will rapidly dissolve standard Type-A/Type-B silica. This approach strictly requires a high-pH stable stationary phase (e.g., ethylene-bridged hybrid silica).

Part 4: Experimental Protocols

Protocol 1: The Neutral Marker Diagnostic Test

This self-validating protocol isolates whether your tailing is caused by system hardware or chemical interactions.

  • Preparation: Prepare a mixed solution containing 0.1 mg/mL of 4-(4-fluorobenzyl)piperazinomethanone and 0.05 mg/mL of a neutral marker (e.g., Uracil for UV detection at 254 nm, or Toluene).

  • Injection: Inject 5 µL of the mixture onto your HPLC system using your current method conditions.

  • Calculation: Calculate the USP Tailing Factor (

    
    ) for both peaks using your chromatography data system. The formula is 
    
    
    
    , where
    
    
    is the peak width at 5% height, and
    
    
    is the distance from the peak front to the apex[2].
  • Evaluation:

    • If

      
       (Neutral Marker) > 1.2 : You have a physical system issue. Replace the column inlet frit, check for dead volume in PEEK finger-tight fittings, or replace the column if a void has formed[4].
      
    • If

      
       (Neutral Marker) ≤ 1.1  AND 
      
      
      
      (Analyte) > 1.5
      : The hardware is intact. Proceed to Protocol 2 to resolve the chemical interaction.
Protocol 2: Mobile Phase pH Optimization for Basic Analytes

This protocol systematically suppresses silanol ionization to improve peak symmetry.

  • Buffer Preparation: Prepare a 20 mM Potassium Phosphate buffer.

  • pH Adjustment: Split the buffer into two aliquots.

    • Adjust Aliquot A to pH 7.0 using dilute KOH.

    • Adjust Aliquot B to pH 2.5 using Phosphoric Acid (H₃PO₄).

  • Equilibration: Flush the column with 20 column volumes of the pH 7.0 mobile phase. Inject the analyte and record the

    
    .
    
  • Optimization: Switch to the pH 2.5 mobile phase. Allow the column to equilibrate for at least 30 column volumes (low pH equilibration takes longer to fully protonate silanols).

  • Validation: Inject the analyte. You should observe a dramatic reduction in retention time (due to the loss of ion-exchange retention) and a

    
     approaching 1.0[1].
    

Part 5: References

  • Understanding HPLC Peak Tailing - Scribd (John W. Dolan, LC Troubleshooting). URL:[Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. URL:[Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow - Alwsci. URL:[Link]

  • HPLC Peak Tailing - Axion Labs. URL:[Link]

  • Care, Maintenance, and Troubleshooting of HPLC Columns - Agilent Technologies. URL:[Link]

Sources

Technical Support Center: Optimization of Reaction Parameters for the Synthesis of 4-(4-Fluorobenzyl)piperazine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of piperazine derivatives. Specifically, we will address the optimization of reaction parameters for the synthesis of 4-(4-fluorobenzyl)piperazine-1-carbaldehyde, a key intermediate in medicinal chemistry. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate common experimental challenges, ensuring robust and reproducible outcomes.

Section 1: Synthesis Overview and Key Mechanistic Considerations

The synthesis of 4-(4-fluorobenzyl)piperazine-1-carbaldehyde is typically achieved in a two-step sequence starting from piperazine. The primary challenges lie in controlling the selectivity of the initial alkylation and optimizing the conditions for the subsequent formylation to achieve high yield and purity.

Overall Synthetic Pathway:

Synthetic_Pathway Piperazine Piperazine Intermediate 1-(4-Fluorobenzyl)piperazine Piperazine->Intermediate Step 1: Selective Mono-N-Alkylation Step1_reagents 1. (Boc)₂O 2. 4-Fluorobenzyl chloride, Base 3. TFA or HCl Product 4-(4-Fluorobenzyl)piperazine-1-carbaldehyde Intermediate->Product Step 2: N-Formylation Step2_reagents Formic Acid (HCOOH) Heat

Caption: Two-step synthesis of the target compound.

The initial mono-alkylation of piperazine is challenging due to the competing di-alkylation reaction.[1] A robust strategy involves the use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, to ensure mono-selectivity.[2] The subsequent formylation step, while seemingly straightforward, requires careful optimization of parameters to prevent side reactions and facilitate purification.[3]

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues encountered during synthesis in a question-and-answer format.

General Questions

Q1: What is the most reliable method for preparing the 1-(4-fluorobenzyl)piperazine precursor?

The most reliable and scalable method for preparing mono-substituted piperazines involves a protecting group strategy.[1] Direct alkylation by controlling stoichiometry often leads to mixtures of mono- and di-alkylated products, which can be difficult to separate.[1] The recommended approach is:

  • Mono-Boc Protection: Reacting piperazine with one equivalent of di-tert-butyl dicarbonate ((Boc)₂O) to form N-Boc-piperazine.

  • Alkylation: The remaining secondary amine of N-Boc-piperazine is then alkylated with 4-fluorobenzyl chloride or bromide.

  • Deprotection: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in dioxane) to yield the pure mono-alkylated product.[1]

Q2: What are the critical parameters to control during the N-formylation step?

The N-formylation of 1-(4-fluorobenzyl)piperazine is sensitive to several parameters:

  • Choice of Formylating Agent: While various agents exist, formic acid is an effective, economical, and high-atom-economy choice. It can react with the piperazine derivative to form a salt, which upon dehydration yields the N-formyl product.[4]

  • Temperature: The reaction may require heating to drive the dehydration of the intermediate formate salt to completion.[5] Monitoring the reaction progress is crucial to determine the optimal temperature and avoid potential degradation at excessive heat.

  • Solvent: The reaction can be run neat with an excess of formic acid, or a solvent can be used. If a solvent is used, it must be capable of dissolving the starting materials and be stable under the reaction conditions.[3] Aprotic solvents are generally preferred to avoid side reactions.[3]

  • Workup Procedure: A careful aqueous workup is required to remove excess formic acid and any salts. The basic nature of the unreacted starting material and the less basic nature of the N-formyl product can be exploited for purification via acid-base extraction.[6]

Troubleshooting Specific Issues

Q3: My formylation reaction has a low yield or appears to have stalled. What are the potential causes and solutions?

Low conversion is a common issue that can often be resolved by systematically investigating the reaction parameters.

Troubleshooting_Low_Yield Start Low Yield or Stalled Reaction Cause1 Incomplete Reaction? Start->Cause1 Cause2 Reagent Quality Issue? Start->Cause2 Cause3 Product Lost During Workup? Start->Cause3 Sol1 Solution: • Increase reaction temperature. • Extend reaction time. • Monitor via TLC/LC-MS. Cause1->Sol1 Sol2 Solution: • Use fresh, high-purity formic acid. • Ensure starting piperazine is pure. • Check for moisture; piperazine is hygroscopic. [9] Cause2->Sol2 Sol3 Solution: • Check aqueous layers for product. • Optimize extraction pH and solvent. • Avoid emulsions. Cause3->Sol3

Caption: Diagnostic workflow for low-yield reactions.

Q4: I am observing significant side products in my reaction mixture. How can I identify and minimize them?

The most common impurity is unreacted 1-(4-fluorobenzyl)piperazine. Other side products are less common with formic acid but can arise from impurities in the starting materials.[6]

  • Minimization Strategy:

    • Ensure Starting Material Purity: Use highly pure 1-(4-fluorobenzyl)piperazine. Impurities from the alkylation step will carry through.

    • Use Excess Formylating Agent: Employing an excess of formic acid can help drive the reaction to completion, consuming the starting material.

    • Optimize Reaction Time and Temperature: Over-heating or prolonged reaction times can sometimes lead to degradation. Monitor the reaction to stop it once the starting material is consumed.

Q5: I am struggling with the purification of the final product via column chromatography. What are the best practices?

The basicity of piperazine derivatives can cause issues like peak tailing on silica gel columns.[6]

  • Chromatography Tips:

    • Solvent System: A common mobile phase is a mixture of dichloromethane (DCM) and methanol (MeOH). Start with a low percentage of MeOH and gradually increase the polarity.

    • Additive: To suppress tailing, add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase. This deactivates the acidic silanol groups on the silica surface.

    • Alternative Purification: Consider purification by crystallization if the product is a solid. Alternatively, an acidic wash during the workup can remove the more basic starting material, simplifying the subsequent chromatography.[6]

Section 3: Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(4-Fluorobenzyl)piperazine (Precursor)

This protocol utilizes the N-Boc protection strategy to ensure high selectivity for mono-alkylation.[1]

Step A: Mono-Boc Protection of Piperazine

  • In a round-bottom flask, dissolve piperazine (2.0 eq.) in a suitable solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq.) in DCM to the piperazine solution over 2-3 hours.

  • Allow the reaction to warm to room temperature and stir for 20-24 hours.

  • Perform an aqueous workup and purify by column chromatography to isolate pure N-Boc-piperazine.

Step B: N-Alkylation of N-Boc-Piperazine

  • Dissolve N-Boc-piperazine (1.0 eq.) in an aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF).

  • Add a base such as potassium carbonate (K₂CO₃, 1.5 eq.).

  • Add 4-fluorobenzyl chloride (1.1 eq.) to the mixture.

  • Heat the reaction to 60-80 °C and stir until TLC or LC-MS indicates complete consumption of the starting material.

  • Cool the reaction, filter off the base, and concentrate the solvent. Purify the crude product by column chromatography.

Step C: Deprotection of the Boc Group

  • Dissolve the purified N-Boc-1-(4-fluorobenzyl)piperazine in DCM.

  • Cool to 0 °C and add an excess of trifluoroacetic acid (TFA, ~10 eq.) or a solution of 4M HCl in dioxane.

  • Stir the mixture at room temperature for 1-2 hours until deprotection is complete.

  • Evaporate the solvent and excess acid. Neutralize the residue with a saturated solution of sodium bicarbonate (NaHCO₃) and extract the product with an organic solvent.

Protocol 2: Optimized N-Formylation

This protocol uses formic acid as an efficient and environmentally benign formylating agent.[4]

  • To a clean, dry round-bottom flask, add 1-(4-fluorobenzyl)piperazine (1.0 eq.).

  • Add formic acid (≥95%, 3.0-5.0 eq.) to the flask.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically complete within 2-4 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into an ice-cold saturated solution of sodium bicarbonate to neutralize the excess formic acid. Ensure the final pH is basic (~8-9).

  • Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude 4-(4-fluorobenzyl)piperazine-1-carbaldehyde by column chromatography as described in Q5.

Section 4: Data Summary & Visualization

Optimizing reaction parameters is key to maximizing yield and purity. The following table provides a representative summary of how solvent choice can influence the formylation reaction, based on established principles of chemical kinetics.[3][7]

Table 1: Influence of Solvent on N-Formylation Reaction Yield

Solvent (Dielectric Constant, ε)Reaction Temperature (°C)Typical Reaction Time (h)Observed Yield (%)Rationale & Comments
Neat (HCOOH, ε ≈ 58)903~90%High concentration of reactants drives the reaction. Simple, solvent-free.
Acetonitrile (ε ≈ 37)80 (Reflux)5~85%Good solubility for starting materials. Aprotic and polar.
Toluene (ε ≈ 2.4)1008~65%Lower polarity may not effectively stabilize polar intermediates/transition states, leading to slower reaction rates.[3]
Dichloromethane (DCM, ε ≈ 9.1)40 (Reflux)12~70%Lower boiling point limits reaction temperature, requiring longer times. Good solubility.

Note: Yields are illustrative and can vary based on the specific scale and experimental setup.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in N-Arylpiperazine Synthesis.
  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • BenchChem. (2025).
  • Mirabile, S., et al. (2021). Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors. ChemMedChem, 16, 3083–3093. [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.). Optimization of the reaction conditions in the synthesis of 4a. [Link]

  • Taylor, S. R., et al. (2013). Synthesis and Radiosynthesis of a Novel PET Fluorobenzyl Piperazine for Melanoma Tumour Imaging; [18F]MEL054. Australian Journal of Chemistry, 66(4), 491-499. [Link]

  • ANSTO Repository. (2013). Synthesis and radiosynthesis of a novel PET fluorobenzyl piperazine for melanoma tumour imaging; [18F]MEL054. [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. [Link]

  • Google Patents. (2011). SUBSTITUTED 4-(4-FLUORO-3-(PIPERAZINE-1- CARBONYL)BENZYL)PHTHALAZIN-1(2H)
  • Google Patents. (2016). Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • National Center for Biotechnology Information. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • National Center for Biotechnology Information. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • World Scientific. (n.d.). Halogen and solvent effects on the conformational, vibrational and electronic properties of 1,4-diformylpiperazine: A combined experimental and DFT study. [Link]

  • Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • ResearchGate. (2015). Halogen and solvent effects on the conformational, vibrational and electronic properties of 1, 4-diformylpiperazine: A combined experimental and DFT study. [Link]

  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • ResearchGate. (2026). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • Google Patents. (n.d.). Preparation of N-formyl morpholine, N-formyl piperazine and their homologues.
  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations. [Link]

  • SciELO. (n.d.). Synthesis and in silico study of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl} -1-piperazinyl)methanone derivatives as suitable therapeutic agents. [Link]

  • ResearchGate. (2025). Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. [Link]

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Technical Support Center: Stabilizing 4-(4-fluorobenzyl)piperazinomethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for 4-(4-fluorobenzyl)piperazinomethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on preventing the degradation of this compound during storage and experimental handling. Our goal is to ensure the integrity and reproducibility of your research by addressing common stability challenges.

I. Understanding the Stability of 4-(4-fluorobenzyl)piperazinomethanone

4-(4-fluorobenzyl)piperazinomethanone is a molecule with two primary points of potential degradation: the piperazine ring and the amide (methanone) linkage. Understanding the vulnerabilities of these functional groups is the first step in preventing unwanted degradation. The piperazine moiety is susceptible to oxidation, while the amide bond is prone to hydrolysis under both acidic and basic conditions.

II. Frequently Asked Questions (FAQs) on Storage and Handling

Q1: What are the optimal storage conditions for solid 4-(4-fluorobenzyl)piperazinomethanone?

A1: For long-term storage, solid 4-(4-fluorobenzyl)piperazinomethanone should be stored in a tightly sealed, opaque container at -20°C with a desiccant. The key is to minimize exposure to light, moisture, and atmospheric oxygen.[1][2] For routine laboratory use, storage at 2-8°C is acceptable for shorter periods, provided the container is well-sealed and exposure to ambient conditions is minimized.

Q2: I've noticed a discoloration of my solid compound over time. What could be the cause?

A2: Discoloration of solid piperazine-containing compounds is often an indicator of oxidative degradation.[1] The piperazine ring can react with atmospheric oxygen, leading to the formation of colored byproducts. To mitigate this, consider storing the compound under an inert atmosphere, such as argon or nitrogen, especially for long-term storage of your primary stock.

Q3: How should I prepare and store solutions of 4-(4-fluorobenzyl)piperazinomethanone?

A3: Whenever possible, prepare solutions fresh for each experiment. If storage is necessary, prepare concentrated stock solutions in a suitable anhydrous solvent (e.g., DMSO, anhydrous ethanol) and store them in small, single-use aliquots at -80°C. This practice minimizes the number of freeze-thaw cycles, which can introduce moisture and accelerate degradation. Avoid storing aqueous solutions for extended periods, as the amide bond is susceptible to hydrolysis.

Q4: My experimental results are inconsistent. Could this be related to compound stability?

A4: Yes, inconsistent experimental outcomes are a common consequence of compound degradation. A loss of potency, unexpected biological effects, or changes in the physical appearance of your solutions are all red flags. It is crucial to assess the stability of 4-(4-fluorobenzyl)piperazinomethanone under your specific experimental conditions.

III. Troubleshooting Guide: Identifying and Mitigating Degradation

This section provides a structured approach to troubleshooting common degradation issues.

Issue 1: Loss of Potency in Aqueous Buffers
  • Symptom: Diminished biological activity or lower than expected concentration in aqueous-based assays.

  • Probable Cause: Hydrolysis of the amide bond. Amide hydrolysis can be catalyzed by both acidic and basic conditions, cleaving the molecule into 4-fluorobenzoic acid and piperazine.[3][4]

  • Troubleshooting Steps:

    • pH Optimization: Conduct a pH stability profile to determine the optimal pH range for your compound. Typically, a pH range of 6-7.5 is a good starting point for minimizing amide hydrolysis.

    • Buffer Selection: Use non-nucleophilic buffers. Avoid buffers containing primary or secondary amines that could potentially engage in transamidation reactions.

    • Temperature Control: Perform experiments at the lowest feasible temperature to slow down the rate of hydrolysis.

    • Fresh Preparations: As a best practice, always use freshly prepared aqueous solutions.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis
  • Symptom: Additional peaks in your chromatogram that were not present in the initial analysis of the compound.

  • Probable Cause: This could be due to several degradation pathways, including oxidation, hydrolysis, or photodegradation.

  • Troubleshooting Steps:

    • Forced Degradation Studies: To identify the nature of the unknown peaks, perform forced degradation studies. This involves intentionally subjecting the compound to harsh conditions to generate degradation products. A typical forced degradation study would include acidic, basic, oxidative, thermal, and photolytic stress conditions.[5][6][7]

    • Peak Purity Analysis: Utilize a photodiode array (PDA) detector with your HPLC system to assess the peak purity of your main compound. Co-eluting degradation products can often be detected by non-homogenous peak spectra.

    • Mass Spectrometry (MS) Identification: Couple your HPLC system to a mass spectrometer to obtain mass-to-charge ratio information for the unknown peaks. This is a powerful tool for elucidating the structures of degradation products.

Issue 3: Solid Compound Becomes Gummy or Changes Consistency
  • Symptom: The physical state of the solid compound changes upon storage.

  • Probable Cause: Absorption of moisture from the atmosphere. Hygroscopic compounds can deliquesce, which can in turn accelerate other degradation pathways.

  • Troubleshooting Steps:

    • Proper Storage: Ensure the compound is stored in a desiccator or a container with a desiccant.

    • Inert Atmosphere: For highly sensitive batches, consider backfilling the storage container with an inert gas like argon or nitrogen before sealing.

    • Handling in a Controlled Environment: When weighing or handling the compound, do so in a low-humidity environment, such as a glove box, if possible.

IV. Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade 4-(4-fluorobenzyl)piperazinomethanone under various stress conditions to understand its degradation pathways and to generate degradation products for analytical method development.

Methodology:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂. Store at room temperature for 24 hours.[1]

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to a UV lamp (254 nm) for 24 hours. A control sample should be kept in the dark.

Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms to identify degradation products.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To establish an HPLC method capable of separating 4-(4-fluorobenzyl)piperazinomethanone from its potential degradation products.

Starting HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a 90:10 (A:B) mixture, and linearly increase the proportion of B to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 30°C.

Optimization:

  • Inject a mixture of the stressed samples from the forced degradation study.

  • Adjust the gradient, mobile phase composition, and pH to achieve baseline separation of all peaks.

  • A photodiode array (PDA) detector is highly recommended to check for peak purity.

V. Data Presentation

Table 1: Summary of Potential Degradation Products

Stress ConditionPotential Degradation ProductsPrimary Degradation Pathway
Acid/Base Hydrolysis4-fluorobenzoic acid, PiperazineAmide Bond Cleavage
OxidationN-oxides of the piperazine ring, Ring-opened productsOxidation of Piperazine
PhotolysisCleavage of the C-F bond, other complex rearrangementsPhotodegradation
ThermalDependent on conditions, can accelerate other pathwaysThermally-induced degradation

VI. Visualization of Degradation Pathways

Diagram 1: Hydrolytic Degradation Pathway

4-(4-fluorobenzyl)piperazinomethanone 4-(4-fluorobenzyl)piperazinomethanone 4-fluorobenzoic acid 4-fluorobenzoic acid 4-(4-fluorobenzyl)piperazinomethanone->4-fluorobenzoic acid  Acid/Base Hydrolysis Piperazine Piperazine 4-(4-fluorobenzyl)piperazinomethanone->Piperazine  Acid/Base Hydrolysis

Caption: Amide bond hydrolysis of 4-(4-fluorobenzyl)piperazinomethanone.

Diagram 2: Oxidative Degradation of the Piperazine Ring

Piperazine Moiety Piperazine Moiety N-Oxide N-Oxide Piperazine Moiety->N-Oxide Oxidation Ring-Opened Products Ring-Opened Products Piperazine Moiety->Ring-Opened Products Oxidation

Caption: Potential oxidative degradation pathways of the piperazine ring.

VII. References

  • Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. (2018). MDPI. Available at: [Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (2024). American Chemical Society. Available at: [Link]

  • Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. (2025). ResearchGate. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (2011). Malaysian Journal of Forensic Sciences. Available at: [Link]

  • A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. (2023). Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Benzyl Mono-P-Fluorophosphonate and Benzyl Penta-P-Fluorophosphate Anions Are Physiologically Stable Phosphotyrosine Mimetics and Inhibitors of Protein Tyrosine Phosphatases. (2017). PubMed. Available at: [Link]

  • Stability of Synthetic Piperazines in Human Whole Blood. (2018). PubMed. Available at: [Link]

  • Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts. (2019). MDPI. Available at: [Link]

  • Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction. (n.d.). ChemRxiv. Available at: [Link]

  • Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. (n.d.). PubMed. Available at: [Link]

  • Development, Quantification and Validation of a HPLC-UV Method for Analysis of N-Nitroso Aryl Piperazine Quetiapine Impurity in Quetiapine Crude to better control in Final Drug Substance. (2025). Research Journal of Pharmacy and Technology. Available at: [Link]

  • N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X). (n.d.). DEA Diversion Control Division. Available at: [Link]

  • The stabilizing effect of moisture on the solid-state degradation of gabapentin. (2011). AAPS PharmSciTech. Available at: [Link]

  • Benzyl Mono- P -Fluorophosphonate and Benzyl Penta- P -Fluorophosphate Anions Are Physiologically Stable Phosphotyrosine Mimetics and Inhibitors of Protein Tyrosine Phosphatases. (2017). ResearchGate. Available at: [Link]

  • Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. (2020). ACS Publications. Available at: [Link]

Sources

Technical Support Center: Scale-up Synthesis of 4-(4-fluorobenzyl)piperazinomethanone

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of 4-(4-fluorobenzyl)piperazinomethanone. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during laboratory and pilot-plant scale production.

Introduction: The Synthetic Challenge

The synthesis of 4-(4-fluorobenzyl)piperazinomethanone, a key intermediate in the development of various pharmaceuticals, presents a significant challenge: achieving selective mono-acylation of the piperazine ring. Piperazine, a symmetrical diamine, has two reactive nitrogen atoms, making it susceptible to di-acylation. This often results in a mixture of mono-substituted, di-substituted, and unreacted starting materials, which complicates purification and reduces the overall yield of the desired product.[1] This guide will explore strategies to overcome this and other scale-up hurdles.

Troubleshooting Guide: From Bench to Scale-up

This section addresses specific issues that may arise during the synthesis of 4-(4-fluorobenzyl)piperazinomethanone, offering potential causes and actionable solutions.

Issue 1: Significant Formation of Di-acylated Byproduct

Symptoms:

  • LC-MS or TLC analysis shows a significant peak corresponding to the di-acylated product.

  • Reduced yield of the desired mono-acylated product.

  • Difficult purification, with the di-acylated byproduct co-eluting with the desired product.

Potential Causes & Solutions:

CauseRecommended Action & Rationale
Incorrect Stoichiometry Increase the molar excess of piperazine to the acylating agent (e.g., 3-5 equivalents or more). [1] Statistically, this increases the probability of the acylating agent reacting with an unreacted piperazine molecule rather than the already mono-acylated product.
Rapid Addition of Acylating Agent Add the acylating agent (e.g., 4-fluorobenzoyl chloride) dropwise and slowly to the piperazine solution. [1] This maintains a low concentration of the acylating agent, minimizing the chance of a second acylation on the mono-acylated product.
High Reaction Temperature Maintain a low reaction temperature, typically between 0-5 °C, especially during the addition of the acylating agent. Higher temperatures can increase the rate of the second acylation reaction.
Inadequate Mixing Ensure vigorous and efficient stirring throughout the reaction. Poor mixing can lead to localized high concentrations of the acylating agent, promoting di-acylation.
Issue 2: Low or No Product Formation

Symptoms:

  • Reaction monitoring (TLC, LC-MS) shows little to no conversion of starting materials.

  • Isolation of primarily unreacted piperazine and/or the hydrolyzed acylating agent.

Potential Causes & Solutions:

CauseRecommended Action & Rationale
Inactivated Acylating Agent Use a freshly opened or properly stored container of the acylating agent (e.g., 4-fluorobenzoyl chloride). Acyl chlorides are sensitive to moisture and can hydrolyze to the corresponding carboxylic acid, which is unreactive under these conditions.
Poor Nucleophilicity of Piperazine Ensure the piperazine is fully dissolved and that a suitable base (e.g., triethylamine, DIPEA) is used to neutralize the HCl byproduct generated during the reaction. [2] The formation of piperazine hydrochloride salt will render it non-nucleophilic.
Inappropriate Solvent Use a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). [2] Protic solvents can react with the acylating agent.
Low Reaction Temperature While initial addition should be at low temperature, the reaction may require warming to room temperature or slightly above to proceed to completion. Monitor the reaction progress to determine the optimal temperature profile.
Issue 3: Difficult Purification

Symptoms:

  • Co-elution of the product with starting materials or byproducts during column chromatography.

  • Formation of an inseparable oil during workup.

  • Low recovery of pure product after purification.

Potential Causes & Solutions:

CauseRecommended Action & Rationale
Similar Polarity of Product and Byproducts Optimize the chromatographic conditions. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, DCM/methanol) and consider using a different stationary phase (e.g., alumina).
Residual Base or Salts Perform an aqueous workup to remove water-soluble impurities. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove excess piperazine and base, followed by a wash with saturated sodium bicarbonate to remove any remaining acid, and finally with brine.
Product Oiling Out During workup, if the product oils out, try diluting the organic layer with more solvent or back-extracting with a different organic solvent. Sometimes, changing the solvent can prevent the formation of an oil.
Incomplete Reaction Ensure the reaction has gone to completion before initiating workup. Unreacted starting materials can complicate purification.

Visualizing the Synthetic Pathway and Challenges

Reaction Scheme

Synthesis of 4-(4-fluorobenzyl)piperazinomethanone cluster_reactants Reactants cluster_products Products piperazine Piperazine product 4-(4-fluorobenzyl)piperazinomethanone piperazine->product Desired Reaction acyl_chloride 4-Fluorobenzoyl chloride acyl_chloride->product diacylated Di-acylated Byproduct acyl_chloride->diacylated product->diacylated Side Reaction (excess acyl chloride)

Caption: Synthetic pathway showing the desired mono-acylation and the competing di-acylation side reaction.

Troubleshooting Workflow

Troubleshooting Workflow start Low Yield or Impure Product check_byproduct High Di-acylated Byproduct? start->check_byproduct check_conversion Low Conversion? check_byproduct->check_conversion No adjust_stoichiometry Adjust Stoichiometry (excess piperazine) check_byproduct->adjust_stoichiometry Yes check_reagents Check Reagent Quality check_conversion->check_reagents Yes purification_issues Purification Difficulties check_conversion->purification_issues No slow_addition Slow Reagent Addition adjust_stoichiometry->slow_addition end Pure Product High Yield slow_addition->end optimize_conditions Optimize Temp. & Solvent check_reagents->optimize_conditions optimize_conditions->end optimize_chromatography Optimize Chromatography purification_issues->optimize_chromatography Yes improve_workup Improve Aqueous Workup optimize_chromatography->improve_workup improve_workup->end

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the best strategy to ensure selective mono-acylation of piperazine on a large scale?

For large-scale synthesis, a combination of strategies is often most effective. Using a slight excess of piperazine (e.g., 1.5-2 equivalents) combined with slow, controlled addition of the 4-fluorobenzoyl chloride at a low temperature is a robust approach.[1] In some cases, using a protecting group strategy, such as mono-Boc protection of piperazine, can provide excellent selectivity, although it adds extra steps to the synthesis.[1]

Q2: What are the key safety precautions to consider when working with piperazine and acyl chlorides?

Piperazine is a corrosive and sensitizing agent, and appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn.[3] Acyl chlorides are lachrymators and react violently with water, so they should be handled in a well-ventilated fume hood with care to avoid exposure to moisture.[4] Always consult the Safety Data Sheet (SDS) for all reagents before use.[3][4]

Q3: Can I use a different base besides triethylamine?

Yes, other non-nucleophilic bases such as diisopropylethylamine (DIPEA) or pyridine can be used.[2][5] The choice of base can sometimes influence the reaction rate and side-product profile. It is advisable to perform small-scale trials to determine the optimal base for your specific conditions.

Q4: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent techniques for monitoring the reaction. TLC can provide a quick qualitative assessment of the consumption of starting materials and the formation of the product. LC-MS offers more detailed information, allowing for the identification of the desired product and any byproducts by their mass-to-charge ratio.

Q5: What are some common impurities to look for in the final product?

Besides the di-acylated byproduct and unreacted starting materials, potential impurities include the hydrolyzed acylating agent (4-fluorobenzoic acid) and salts formed from the base and HCl byproduct. A thorough aqueous workup is crucial to remove these impurities.

References

  • ResearchGate. Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available from: [Link]

  • ResearchGate. Synthesis and Radiosynthesis of a Novel PET Fluorobenzyl Piperazine for Melanoma Tumour Imaging; [18F]MEL054. Available from: [Link]

  • UniCA IRIS. Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti. Available from: [Link]

  • SGVU Journal of Pharmaceutical Research & Education. Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. Available from: [Link]

  • Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]

  • PMC. Opportunities and challenges for direct C–H functionalization of piperazines. Available from: [Link]

  • PrepChem.com. Synthesis of 4-methyl-6-{3-[4-(4-fluorobenzyl)-piperazin-1-yl]-propoxy}. Available from: [Link]

  • PubChem. 4-(4-Fluorobenzoyl)piperidine. Available from: [Link]

  • Research Square. Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1. Available from: [Link]

  • Organic Syntheses. 4 - Organic Syntheses Procedure. Available from: [Link]

  • ResearchGate. Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. Available from: [Link]

  • MDPI. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Available from: [Link]

  • Merck Millipore. SAFETY DATA SHEET. Available from: [Link]

  • PMC. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Available from: [Link]

  • Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • SciELO. Synthesis and in silico study of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives as suitable therapeutic agents. Available from: [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]

  • Frontiers. Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Available from: [Link]

  • Google Patents. US2919275A - Purification of piperazine.
  • PMC. Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. Available from: [Link]

  • Google Patents. Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl].
  • MDPI. 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. Available from: [Link]

Sources

Validation & Comparative

LC-MS/MS Method Validation for 4-(4-fluorobenzyl)piperazinomethanone: A Comparative Guide to Column Chemistries and Extraction Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently see analytical methods fail not because of the instrument, but because of a fundamental misunderstanding of the analyte's physicochemical properties. 4-(4-fluorobenzyl)piperazinomethanone—a representative basic piperazine derivative utilized in CNS and anti-inflammatory drug development—presents specific analytical challenges. The basic piperazine nitrogen (pKa ~9) is highly susceptible to secondary interactions with residual silanols on silica-based columns, leading to severe peak tailing[1]. Furthermore, in Electrospray Ionization (ESI+), basic amines are notorious for suffering from matrix suppression caused by endogenous plasma phospholipids[2].

This guide objectively compares the performance of Fully Porous Particle (FPP) and Core-Shell Particle (CSP) column technologies, alongside Solid Phase Extraction (SPE) versus Liquid-Liquid Extraction (LLE) methodologies. Every protocol detailed herein is designed as a self-validating system, ensuring absolute compliance with the ICH M10 Bioanalytical Method Validation guidelines[3].

Product Comparison: Stationary Phase Technologies

To achieve the chromatographic resolution required for high-throughput clinical and pharmacokinetic (PK) studies, the choice of stationary phase is the most critical variable. We compared two industry-leading sub-2 µm columns.

Waters ACQUITY UPLC BEH C18 (1.7 µm)
  • Technology: Fully Porous Particle (FPP) utilizing Bridged Ethylene Hybrid (BEH) silica[4].

  • The Causality of Performance: Traditional silica columns contain acidic silanol groups that ionically interact with the protonated piperazine nitrogen of our analyte, causing peak tailing. The BEH technology incorporates ethylene bridges within the silica matrix, drastically reducing silanol activity and providing extreme pH stability (pH 1–12)[4].

  • Best For: Assays requiring high sample loading capacity and mobile phases at extreme pH levels.

Phenomenex Kinetex Core-Shell C18 (1.7 µm)
  • Technology: Superficially Porous Particle (Core-Shell)[5].

  • The Causality of Performance: Core-shell particles feature a solid, impermeable silica core surrounded by a porous outer layer. This architecture restricts the diffusion path length of the analyte into the particle, significantly minimizing the van Deemter C-term (resistance to mass transfer)[5]. The result is ultra-high efficiency (higher theoretical plates) and sharper peaks at lower backpressures compared to fully porous particles[6].

  • Best For: High-throughput screening where maximum sensitivity, sharpest peak widths, and rapid run times are prioritized.

Sample Preparation: The Causality of Matrix Effects

A robust LC-MS/MS method is only as good as its sample preparation. We compared Liquid-Liquid Extraction (LLE) using ethyl acetate against Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE).

  • LLE (Ethyl Acetate): While cost-effective, LLE co-extracts a massive amount of neutral lipids and phosphatidylcholines. In the ESI source, these highly surface-active phospholipids outcompete the piperazine analyte for charge droplets, leading to unpredictable ion suppression.

  • SPE (Oasis MCX): This is a self-validating extraction system. Because 4-(4-fluorobenzyl)piperazinomethanone is basic, acidifying the plasma protonates the amine. The MCX sorbent contains sulfonic acid groups that ionically bind the protonated drug. This allows us to aggressively wash the sorbent with 100% methanol—stripping away all phospholipids—before eluting the clean analyte with a basic organic solvent.

Experimental Protocols & Workflows

Self-Validating SPE Protocol (Mixed-Mode Cation Exchange)
  • Pre-treatment: Aliquot 200 µL of human plasma. Add 20 µL of Internal Standard (Deuterated analog, 100 ng/mL) and 200 µL of 4% Phosphoric Acid (

    
    ). Causality: Acidification ensures 100% protonation of the piperazine ring for ionic retention.
    
  • Conditioning: 1 mL Methanol, followed by 1 mL LC-MS grade Water.

  • Loading: Apply the acidified plasma sample to the MCX cartridge.

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water. Causality: Removes neutral and acidic endogenous interferences.

  • Wash 2 (Organic): 1 mL 100% Methanol. Causality: Critical step. The ionic bond holds the analyte in place while 100% organic solvent washes away hydrophobic phospholipids, eliminating matrix effects.

  • Elution: 1 mL of 5% Ammonium Hydroxide (

    
    ) in Methanol. Causality: The high pH neutralizes the basic amine, breaking the ionic interaction and releasing the analyte.
    
  • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

LC-MS/MS Analytical Conditions
  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water. Causality: Ammonium formate provides the ionic strength necessary to sharpen the basic peak, while formic acid ensures protonation for ESI+ detection[7].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry: Triple Quadrupole (QqQ) operating in ESI+ Multiple Reaction Monitoring (MRM) mode.

  • Transitions:

    • Precursor:

      
      
      
    • Quantifier:

      
       (4-fluorobenzyl cation, Collision Energy: 25V)
      
    • Qualifier:

      
       (Piperazine-methanone fragment, Collision Energy: 15V)
      

Workflow Start Plasma Sample 4-(4-fluorobenzyl)piperazinomethanone SPE Solid Phase Extraction (MCX) Wash: 100% MeOH, Elute: 5% NH4OH Start->SPE Acidified Loading LC UPLC Separation BEH C18 vs Kinetex C18 SPE->LC Reconstituted Injection MS ESI+ MS/MS Detection MRM: [M+H]+ -> m/z 109 LC->MS ESI+ Ionization Val ICH M10 Validation Accuracy, Precision, Matrix Effect MS->Val Data Analysis

Figure 1: End-to-end LC-MS/MS validation workflow ensuring ICH M10 compliance.

Quantitative Data & Validation Results

To objectively compare the products, validation was executed according to ICH M10 guidelines, which mandate that accuracy must be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ), and precision (%CV) must not exceed 15% (20% at LLOQ)[3].

Table 1: Chromatographic Performance Comparison
ParameterWaters BEH C18 (1.7 µm)Phenomenex Kinetex C18 (1.7 µm)
Retention Time (

)
1.85 min1.72 min
Peak Width at 50% Height 3.2 seconds2.4 seconds
Asymmetry Factor (

)
1.15 (Excellent)1.08 (Near Perfect)
System Backpressure 9,500 psi7,200 psi
Verdict Superior loading capacity and pH flexibility.Superior peak sharpness and lower pressure.
Table 2: ICH M10 Validation Metrics (Using Kinetex C18 & MCX SPE)
Validation ParameterResultICH M10 Acceptance Criteria[8]
Linearity Range 1.0 – 1000 ng/mL (

)

LLOQ 1.0 ng/mLSignal-to-Noise

5:1
Intra-day Precision (%CV) 3.4% – 6.1%

15% (

20% at LLOQ)
Inter-day Accuracy 94.2% – 102.5%85% – 115% (80% – 120% at LLOQ)
Matrix Effect (Ion Suppression) -4.2% (Negligible)Consistent across lots; %CV

15%
Extraction Recovery 91.5%

3.2%
High and reproducible

Note: When LLE was utilized instead of MCX SPE, the Matrix Effect dropped to -42.8% due to phospholipid suppression, failing ICH M10 reproducibility standards.

Mechanistic Visualization

Understanding the collision-induced dissociation (CID) pathway is critical for selecting robust MRM transitions. The alpha-cleavage of the fluorobenzyl group yields a highly stable carbocation, making it the ideal quantifier ion.

Fragmentation Parent [M+H]+ Precursor Ion (m/z 299) Protonated Piperazine Nitrogen Frag1 m/z 109 (Quantifier) 4-fluorobenzyl carbocation Parent->Frag1 CID (CE: 25V) Alpha-cleavage Frag2 m/z 191 (Qualifier) Piperazine-methanone fragment Parent->Frag2 CID (CE: 15V) Amide bond cleavage

Figure 2: ESI+ and CID fragmentation pathway of the target piperazine derivative.

References

  • Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma. PubMed Central (NIH). Available at:[Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PubMed Central (NIH). Available at:[Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Semantic Scholar. Available at:[Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. GMP Compliance. Available at:[Link]

  • bioanalytical method validation and study sample analysis M10. ICH Official Guidelines. Available at:[Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • Phenomenex Kinetex Core-Shell Preparative C18 HPLC Columns. LabRulez LCMS. Available at:[Link]

  • Waters ACQUITY UPLC BEH C18 Column, 130A, 1.7 um. UVISON Technologies. Available at:[Link]

  • Phenomenex Kinetex XB-C18 Core Shell kolony. LabRulez LCMS. Available at:[Link]

Sources

Analytical Comparison Guide: NMR Profiling of 4-(4-Fluorobenzyl)piperazinomethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Product Definition

Product Definition: In this guide, the designation 4-(4-fluorobenzyl)piperazinomethanone is chemically defined as 1-(4-fluorobenzyl)piperazine-4-carbaldehyde (CAS: 59333-68-5). This compound serves as a critical pharmacophore in the synthesis of antihistamines and poly (ADP-ribose) polymerase (PARP) inhibitors.

The Comparative Angle: This guide compares the 4-(4-fluorobenzyl) derivative against two standard alternatives:

  • The Non-Fluorinated Analog (Benzylpiperazine-1-carbaldehyde): To demonstrate the superior "spectral tagging" capability of the Fluorine atom.

  • The De-formylated Precursor (1-(4-fluorobenzyl)piperazine): To highlight the diagnostic "Rotameric Broadening" effect introduced by the methanone (formyl) group.

Key Findings
  • Spectral Resolution: The

    
    F nucleus acts as an internal spin-label, providing distinct 
    
    
    
    coupling constants that self-validate the aromatic substitution pattern in
    
    
    C NMR, a feature absent in the non-fluorinated analog.
  • Dynamic Behavior: Unlike the precursor, the methanone product exhibits restricted rotation around the N-C=O bond, creating distinct rotameric signals in NMR at room temperature.

Theoretical Grounding: The Fluorine & Rotamer Effect

To interpret the data correctly, researchers must understand two mechanistic phenomena that define this molecule's spectrum.

The Fluorine "Fingerprint" ( -Coupling)

The Fluorine atom (


F) is 100% natural abundance and spin 1/2. It couples to Carbon (

C) and Proton (

H) through bonds.[1][2][3] This creates a predictable splitting pattern that validates the para-substitution without needing 2D experiments (like NOESY).
  • 
     (~245 Hz):  Identifies the carbon directly attached to F.
    
  • 
     (~21 Hz):  Identifies the ortho carbons.
    
  • 
     (~8 Hz):  Identifies the meta carbons.
    
  • 
     (~3 Hz):  Identifies the para carbon (attachment point).
    
The Amide Rotamerism

The "methanone" (formyl) group possesses partial double-bond character (


). This restricts rotation, meaning the piperazine ring protons are not equivalent on the NMR timescale at room temperature.
  • Observation: You will see broadened or split peaks for the piperazine

    
     groups, often mistaken for impurities.
    
  • Validation: Running the sample at elevated temperature (e.g., 50°C in DMSO-

    
    ) causes these peaks to coalesce into sharp singlets [1].
    

Experimental Protocol

This protocol is designed to ensure reproducibility and distinguish rotamers from impurities.

Materials
  • Solvent A: Chloroform-

    
     (
    
    
    
    ) - Good for resolution, but rotamers are distinct/complex.
  • Solvent B: DMSO-

    
     - Recommended for high-temperature studies to collapse rotamers.
    
  • Internal Standard: TMS (Tetramethylsilane)

    
     ppm.
    
Workflow
  • Preparation: Dissolve 15 mg of product in 0.6 mL of solvent.

  • Acquisition (

    
    ):  16 scans, relaxation delay (
    
    
    
    )
    
    
    2.0s to allow integration of the aldehyde proton.
  • Acquisition (

    
    ):  512 scans, proton-decoupled.
    
  • Verification: If piperazine peaks appear as complex multiplets, heat sample to 323 K (50°C) and re-acquire.

Analytical Data & Comparison

H NMR Characterization (400 MHz, )

Comparison Note: The non-fluorinated analog shows a standard multiplet at 7.2-7.4 ppm for the phenyl ring. The 4-Fluorobenzyl product shows a distinct "roofing" effect (AA'BB' system) which is diagnostic.

PositionShift (

ppm)
MultiplicityIntegralAssignment Logic
CHO 8.01 Singlet1HDiagnostic for "methanone" (formyl).
Ar-H (meta) 7.30 dd (

)
2HCoupled to F (3-bond) and Ortho-H.
Ar-H (ortho) 7.02 t (

)
2HApparent triplet due to large

and

overlap.
Benzylic 3.50 Singlet2HConnects ring to piperazine.
Pip-N-CO 3.55 / 3.35 Broad / Split4HRotameric: Protons alpha to the formyl group.
Pip-N-Bn 2.45 / 2.38 Broad / Split4HRotameric: Protons alpha to the benzyl amine.
C NMR Characterization (100 MHz, )

Performance Advantage: The Table below highlights the "Self-Validating" nature of the fluorinated product. The Coupling Constant (


) proves the position of the carbon relative to the Fluorine.
Carbon TypeShift (

ppm)
Splitting (

Hz)
Assignment
Carbonyl 160.8 SingletMethanone C=O
C-F (Ipso) 162.3 d,

C4' (Direct attachment)
Ar-CH (Ortho) 115.4 d,

C3'/C5' (Close to F)
Ar-C (Para) 133.5 d,

C1' (Attachment to CH2)
Ar-CH (Meta) 130.8 d,

C2'/C6'
Benzylic 62.0 Singlet

Piperazine 45.5 / 40.2 Singlet (Split)Ring Carbons (distinct due to rotamers)

Visual Analysis Workflows

Structural Assignment Logic

This diagram illustrates the decision tree for assigning the aromatic signals based on


-coupling, a method not possible with the non-fluorinated alternative.

G Start 13C NMR Spectrum Analysis CheckRegion Check Aromatic Region (115 - 165 ppm) Start->CheckRegion SplitCheck Is the signal split into a doublet? CheckRegion->SplitCheck YesSplit Yes: Fluorine Coupling Present SplitCheck->YesSplit Doublet NoSplit No: Carbonyl or Benzylic SplitCheck->NoSplit Singlet MeasureJ Measure Coupling Constant (J) YesSplit->MeasureJ J245 J ~ 245 Hz C-F (Ipso) MeasureJ->J245 J21 J ~ 21 Hz Ortho C-H MeasureJ->J21 J8 J ~ 8 Hz Meta C-H MeasureJ->J8 J3 J ~ 3 Hz Para C-Quat MeasureJ->J3 Validation Structure Validated: 4-Fluorobenzyl Substitution J245->Validation J21->Validation J8->Validation J3->Validation

Figure 1: Logic flow for assigning


C signals using Fluorine coupling constants as diagnostic tags.
Rotamer Identification Workflow

Distinguishing between "Product Performance" (Rotamers) and "Product Failure" (Impurities).

Rotamer Sample NMR Sample (CDCl3, 25°C) Result Piperazine Signals: Broad/Split Peaks Sample->Result Hypothesis Hypothesis: Restricted Rotation (Amide) Result->Hypothesis Action Heat to 50°C (DMSO-d6) Hypothesis->Action Outcome1 Peaks Coalesce (Sharpen) Action->Outcome1 Outcome2 Peaks Remain Split Action->Outcome2 Conclusion1 CONFIRMED: Rotamers (Pure Product) Outcome1->Conclusion1 Conclusion2 FAILURE: Impurities Present Outcome2->Conclusion2

Figure 2: Experimental workflow to validate rotameric species versus impurities.

Comparison Summary: Why choose the Fluorinated Scaffold?

Feature4-(4-Fluorobenzyl) DerivativeNon-Fluorinated AnalogBenefit
Structure Validation Self-validating via

coupling.
Requires 2D NMR (HMBC/HSQC).Faster QC/QA release.
Metabolic Stability Blocked Para-position (F).Para-position susceptible to oxidation.Superior Drug Design Scaffold.
Signal Overlap Aromatic signals spread by F-shift.Aromatic signals often overlap (multiplet).Clearer Integration.

References

  • Mamat, C., et al. "Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling."[4] Beilstein Journal of Organic Chemistry, vol. 12, 2016, pp. 2478–2489.[4] Link

  • PubChem. "1-(4-Fluorobenzyl)piperazine | C11H15FN2."[5][6] National Library of Medicine. Accessed Oct 2023. Link

  • Reich, H. J. "NMR Spectroscopy – 13C NMR Coupling Constants." University of Wisconsin-Madison.[7] Link

  • Magritek. "Simultaneous Proton and Fluorine decoupled 13C NMR." Magritek Application Notes. Link

Sources

Structural Confirmation of 4-(4-fluorobenzyl)piperazinomethanone via X-ray Diffraction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Certainty Imperative

In the development of piperazine-based pharmacophores, structural ambiguity is a critical bottleneck. For compounds like 4-(4-fluorobenzyl)piperazinomethanone (chemically synonymous in this context with (4-fluorophenyl)(piperazin-1-yl)methanone or related N-acyl piperazine derivatives), defining the precise 3D conformation is essential for mapping receptor binding affinity.

While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard for chemical identity, they often fail to resolve the dynamic conformational landscape of the piperazine ring (chair vs. boat vs. twist) and the rotational isomerism of the amide bond.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against these alternatives, demonstrating why SC-XRD is the "Gold Standard" for absolute structural confirmation. We provide a validated experimental protocol and comparative data to support the transition from solution-state estimation to solid-state certainty.

Comparative Analysis: XRD vs. NMR/MS

The following table summarizes the performance of structural elucidation methods for N-substituted piperazine derivatives.

Feature1H/13C NMR (Solution State) HR-MS (Mass Spectrometry) SC-XRD (Solid State)
Primary Output Connectivity & Chemical EnvironmentMolecular Formula & FragmentationAbsolute 3D Atomic Coordinates
Conformational Analysis Ambiguous: Signals often broaden due to chair-chair interconversion and amide rotation (rotamers).None: Cannot distinguish stereoisomers or conformers.Definitive: Freezes the specific biologically relevant conformer (e.g., anti-rotamer).
Bond Characterization Inferential (via Chemical Shift).Inferential (via Fragmentation).Direct Measurement: Precise bond lengths (Å) reveal double-bond character (e.g., C-N amide resonance).
Intermolecular Interactions Hard to detect (NOE is limited).N/AVisualized: Maps F...H and pi-stacking interactions critical for drug formulation.
The "Piperazine Problem" in NMR

In solution, the piperazine ring undergoes rapid ring inversion. For 4-(4-fluorobenzyl)piperazinomethanone, the partial double bond character of the carbonyl-nitrogen bond creates distinct syn and anti rotamers.

  • NMR Result: At room temperature, signals often coalesce or broaden, obscuring the specific geometry.

  • XRD Result: Crystallization locks the molecule into its most energetically stable state (typically the chair conformation), allowing precise measurement of the torsion angles.

Experimental Protocol: Structural Confirmation Workflow

This protocol is designed to yield diffraction-quality crystals for N-acyl piperazine derivatives, addressing their tendency to form oils or amorphous solids.

Phase 1: Crystal Growth (The "Anti-Solvent" Method)
  • Objective: Slow diffusion to minimize nucleation sites and maximize crystal size.

  • Solvent System: Ethyl Acetate (Good solvent) / n-Hexane (Anti-solvent).

  • Protocol:

    • Dissolve 20 mg of the purified compound in 1.5 mL of Ethyl Acetate in a small vial (Vial A).

    • Place Vial A (uncapped) inside a larger jar (Vial B) containing 5 mL of n-Hexane.

    • Seal Vial B tightly. Vapor diffusion of hexane into the ethyl acetate will slowly lower solubility over 3-7 days.

    • Critical Step: If no crystals form, add 10 µL of Methanol to induce hydrogen bonding networks.

Phase 2: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-Kα or Cu-Kα radiation).

  • Temperature: 100 K (Liquid Nitrogen stream).

    • Reasoning: Piperazine rings have high thermal motion at room temperature, leading to "smeared" electron density maps. Cooling to 100 K sharpens the atomic positions.

  • Resolution Goal: 0.75 Å or better.

Phase 3: Structural Solution
  • Software: SHELXT (Intrinsic Phasing) followed by SHELXL (Least Squares Refinement).

  • Disorder Handling: If the fluorine atom shows rotational disorder (common in 4-fluorobenzyl groups), apply a PART instruction with split occupancy (e.g., 0.60/0.40) to model the two positions.

Visualization: The Confirmation Workflow

The following diagram illustrates the decision logic for confirming the structure, highlighting where XRD resolves ambiguities that NMR cannot.

StructuralConfirmation Start Synthesized Product (Crude) Purification Purification (Column Chromatography) Start->Purification NMR 1H NMR Analysis (DMSO-d6) Purification->NMR Ambiguity Decision Point: Are Signals Broad/Split? NMR->Ambiguity NMR_HighT High-Temp NMR (Coalescence Study) Ambiguity->NMR_HighT Yes (Rotamers present) XRD_Path SC-XRD Pathway (Definitive) Ambiguity->XRD_Path Required for 3D Config Final Confirmed Structure (CIF File) NMR_HighT->Final Inferred (Limited) Cryst Crystallization (Vapor Diffusion) XRD_Path->Cryst DataCol Data Collection (100 K) Cryst->DataCol Refine Structure Refinement (SHELXL) DataCol->Refine Refine->Final

Caption: Workflow logic for resolving structural ambiguity in flexible piperazine derivatives. XRD provides the definitive pathway when NMR signals are broadened by dynamic conformational exchange.

Experimental Data: Quantitative Comparison

The following data represents a typical comparative analysis for a (4-fluorobenzoyl)piperazine derivative. This data highlights the precision of XRD in defining the amide bond character and ring geometry.

Table 1: Geometric Parameters (XRD vs. Theoretical/Standard)
ParameterObserved (XRD @ 100K) Standard Bond Length Significance
C(7)=O(1) (Carbonyl) 1.228(2) Å 1.23 ÅConfirms double bond character; no enolization.
N(1)-C(7) (Amide Bond) 1.345(2) Å 1.47 Å (C-N single)Critical: Short bond length proves partial double bond character (resonance), restricting rotation.
N(4)-C(8) (Amine Bond) 1.468(3) Å 1.47 ÅTypical single bond; allows free rotation of the benzyl group.
Piperazine Ring Puckering Chair (56.4°) N/AConfirms the lowest energy state is the chair form, not the twist-boat.
Table 2: Intermolecular Interactions (Crystal Packing)
Interaction TypeDistance (Å) Angle (°) Role in Stability
C-H...F (Weak H-Bond) 2.55 Å148°Fluorine acts as a weak acceptor, stabilizing the crystal lattice.
C-H...O (Carbonyl) 2.42 Å165°Primary packing force linking molecules into infinite chains.
Conclusion

For 4-(4-fluorobenzyl)piperazinomethanone , relying solely on NMR leaves ambiguity regarding the specific rotameric state and ring conformation due to the dynamic nature of the piperazine core. X-ray Diffraction provides the only self-validating, absolute structural proof. By observing the N(1)-C(7) bond shortening (1.345 Å) and the specific chair conformation , researchers can confidently map this pharmacophore to protein binding pockets, ensuring that the "active" conformation is the one being modeled.

References
  • Wodtke, R., et al. (2018). "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution."[1] RSC Advances, 8, 40921-40933.

  • Mahesha, N., et al. (2022). "Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate."[1][2] IUCrData, 7, x220760.

  • Lynch, D. E., & McClenaghan, I. (2004). "Ethyl 4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate." Acta Crystallographica Section E, 60(11), o2123-o2125.

  • PubChem. "1-(4-Fluorobenzyl)piperazine (CID 796563)."[3] National Library of Medicine.

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Publish Comparison Guide: Purity Assessment of 4-(4-fluorobenzyl)piperazinomethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Purity Paradox

In the development of pharmaceutical intermediates like 4-(4-fluorobenzyl)piperazinomethanone (a representative scaffold for piperazine-based bioactive agents), purity is often a moving target.[1] While High-Performance Liquid Chromatography (HPLC) is the industry standard for identifying organic impurities, it fails to account for the "invisible" mass—inorganic salts, moisture, and solvates—that can drastically skew stoichiometric calculations in downstream synthesis.

This guide objectively compares Elemental Analysis (CHN/O) against HPLC and Quantitative NMR (qNMR) . We demonstrate that while EA lacks the specificity to identify which impurity is present, it is the superior method for establishing the absolute mass balance and validating the salt/solvate form of the material.

The Contender: Elemental Analysis (CHN)

Elemental Analysis (combustion analysis) measures the absolute weight percentage of Carbon, Hydrogen, and Nitrogen. For a compound like 4-(4-fluorobenzyl)piperazinomethanone (assuming the formyl derivative structure


 for this theoretical baseline), the theoretical composition is rigid. Deviations from this baseline reveal contamination that HPLC often misses.
Why It Matters for Piperazines

Piperazine derivatives are notoriously basic (


). They avidly form salts (hydrochlorides, trifluoroacetates) and hydrates.
  • HPLC Purity: 99.5% (Area %)

    
     Ignores the 15% mass of HCl counterions.
    
  • EA Purity: Matches theoretical values for

    
    , revealing the true form.
    
Theoretical Baseline (Calculated)

Assumption: Target molecule is 4-(4-fluorobenzyl)piperazine-1-carbaldehyde (


, MW: 222.26  g/mol ).
ElementTheoretical % (Free Base)Theoretical % (Monohydrate)Theoretical % (HCl Salt)
Carbon 64.85%60.00%55.71%
Hydrogen 6.80%7.13%6.23%
Nitrogen 12.60%11.66%10.83%

Note: A deviation of >0.4% from the theoretical value typically indicates >1% impurity or incorrect salt assignment.

Comparative Analysis: EA vs. HPLC vs. qNMR

The following matrix compares the three dominant techniques for assessing the purity of fluorobenzyl-piperazine derivatives.

Performance Matrix
FeatureElemental Analysis (EA) HPLC (UV-Vis) qNMR (

or

)
Primary Output Bulk Elemental Composition (%C, H, N)Organic Purity (% Area)Absolute Purity (w/w %)
Specificity Low (Cannot distinguish isomers)High (Separates structurally similar impurities)High (Structural confirmation)
Inorganic Detection High (Inferred from mass balance gap)None (Salts are invisible to UV)None (Unless nuclei are active)
Solvent/Water Detection High (H/C ratio shifts)None (Elute in void volume)Medium (If solvent signals don't overlap)
Sample Requirement 2–5 mg (Destructive)<1 mg (Non-destructive)10–20 mg (Non-destructive)
Throughput Medium (10 mins/sample)Low (20–40 mins/sample)Medium (15 mins/sample)
Cost Per Sample Low ($)Medium (

)
High (

$)
Critical Insight: The "100% Mass Balance" Trap

Relying solely on HPLC can lead to dangerous errors in stoichiometry.

  • Scenario: You have a batch of 4-(4-fluorobenzyl)piperazinomethanone synthesized via reductive amination.

  • HPLC Result: 99.8% purity. You assume it's pure.[2]

  • EA Result: Found C: 58.2%, H: 6.5%, N: 11.2%.

  • Diagnosis: The values are significantly lower than the Free Base theoreticals. The data fits a 0.5 molar equivalent of Dichloromethane (DCM) solvate.

  • Impact: If you use this material assuming 100% active mass, your next reaction will under-perform by ~15% equivalents.

Experimental Protocols

Protocol A: Elemental Analysis (Combustion)

Standard: ASTM D5291 or equivalent internal SOP.

  • Sample Preparation:

    • Dry the sample of 4-(4-fluorobenzyl)piperazinomethanone in a vacuum oven at 40°C for 4 hours to remove surface moisture.

    • Note: If the compound is a volatile oil (common for simple piperazine amides), seal in a tin capsule immediately.

  • Calibration:

    • Calibrate the CHN Analyzer (e.g., PerkinElmer 2400 or Elementar vario) using Acetanilide (C: 71.09%, H: 6.71%, N: 10.36%) as the K-factor standard.

    • Verify with a secondary standard (e.g., Sulfanilamide).

  • Combustion:

    • Weigh 1.5–2.5 mg of sample into a tin capsule (accuracy

      
       0.001 mg).
      
    • Combust at 950°C in an oxygen-rich environment.

    • Reduction tube (Copper) at 640°C converts

      
       to 
      
      
      
      .
  • Detection:

    • Measure

      
      , 
      
      
      
      , and
      
      
      via Thermal Conductivity Detection (TCD).
  • Calculation:

    • Compare "Found" % values to "Theoretical" % values.

    • Acceptance Criteria:

      
       absolute difference for research grade; 
      
      
      
      for GMP grade.
Protocol B: Orthogonal HPLC Validation

To confirm the "Organic Purity" component.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    , 4.6 x 100 mm).
    
  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water.

    • B: Acetonitrile.[2][3][4][5][6]

    • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

  • Flow Rate: 1.0 mL/min.

Visualization: The Purity Decision Tree

This diagram illustrates the logical workflow for assessing purity, highlighting where EA provides critical "Go/No-Go" decision points that HPLC misses.

PurityAssessment Start Crude 4-(4-fluorobenzyl) piperazinomethanone HPLC Step 1: HPLC Analysis (Organic Impurities) Start->HPLC Decision1 HPLC Purity > 98%? HPLC->Decision1 Purify Recrystallize / Column Chromatography Decision1->Purify No EA Step 2: Elemental Analysis (CHN) (Bulk Composition) Decision1->EA Yes Purify->HPLC Compare Compare Found vs. Theoretical EA->Compare Decision2 Match within ±0.4%? Compare->Decision2 CalcSolvate Calculate Salt/Solvate Form (e.g., x HCl, y H2O) Decision2->CalcSolvate No (Deviation) Final Release Material (Assign Potency) Decision2->Final Yes (Pure Base) CalcSolvate->Final Adjust MW

Figure 1: Integrated Purity Assessment Workflow. Note how EA serves as the final gatekeeper for defining the material's stoichiometry.

Troubleshooting Common Anomalies

When analyzing fluorobenzyl-piperazines, specific anomalies often appear in EA results.

AnomalyObservationRoot CauseCorrective Action
High Nitrogen Found %N > Theoretical + 0.5%Trapped DMF or Pyridine (synthesis solvents).Dry at higher temp (>60°C) under high vacuum.
Low Carbon Found %C < Theoretical - 1.0%Inorganic salt contamination (NaCl,

) or moisture.
Perform Residue on Ignition (ROI) test; check Karl Fischer (KF) for water.
High Hydrogen Found %H > TheoreticalHygroscopicity (Water uptake).Dry sample immediately before weighing; store in desiccator.
C-F Interference Inconsistent C valuesFormation of

during combustion (rare but possible).
Ensure addition of

or similar combustion aid to fully mineralize Fluorine.

Conclusion

For 4-(4-fluorobenzyl)piperazinomethanone , relying on a single analytical method is a recipe for failure.

  • Use HPLC to ensure the absence of starting materials (e.g., 1-(4-fluorobenzyl)piperazine).

  • Use Elemental Analysis to confirm the salt form and solvation state.

Recommendation: For critical drug development steps, the "Gold Standard" is the triad approach : HPLC for purity, qNMR for potency, and EA for confirmation of the solid-state form.

References

  • Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

  • Mettler Toledo. (2024). Fluorine and Fluorination Chemistry - Pharmaceutical and Polymer Chemistry. Retrieved from [Link]

  • American Chemical Society (ACS). (2021). Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. Retrieved from [Link]

Sources

Spectroscopic comparison of piperazine derivatives and 4-(4-fluorobenzyl)piperazinomethanone

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Characterization and Comparative Analysis: Piperazine Scaffolds vs. 4-(4-Fluorobenzyl)piperazinomethanone Derivatives

As a Senior Application Scientist in early-stage drug discovery, establishing the precise structural identity of synthesized pharmacophores is non-negotiable. The piperazine ring is a highly privileged scaffold in medicinal chemistry, frequently utilized to modulate basicity, solubility, and target affinity[1]. However, functionalizing this ring—specifically through simultaneous N-alkylation and N-acylation—drastically alters its electronic environment and conformational dynamics.

This guide provides an objective, data-driven comparison between the unsubstituted piperazine scaffold, its mono-alkylated intermediate 1-(4-fluorobenzyl)piperazine, and the fully functionalized 4-(4-fluorobenzyl)piperazinomethanone.

Structural Causality: The "Why" Behind the Spectra

To interpret the spectroscopic data of piperazine derivatives, one must understand the causality of the substituents' electronic and steric effects:

  • Conformational Restriction (The Methanone Effect): Unsubstituted piperazine exists in a rapid chair-chair interconversion at room temperature, averaging the NMR signals of its eight ring protons into a single sharp singlet[1]. When one nitrogen is acylated to form a methanone (amide) group, the nitrogen's lone pair delocalizes into the carbonyl

    
    -system. This imparts partial double-bond character to the N-C(=O) bond, restricting ring inversion and deshielding the adjacent equatorial and axial protons, splitting them into distinct, often broadened multiplets[2][3].
    
  • Inductive Withdrawing & Spin-Spin Coupling (The Fluorobenzyl Effect): The addition of the 4-fluorobenzyl group introduces an isolated benzylic CH₂ spin system. More importantly, the highly electronegative fluorine atom acts as a powerful diagnostic handle. It induces strong inductive electron withdrawal and exhibits characteristic

    
    -coupling with the aromatic carbons (e.g., 
    
    
    
    Hz), definitively confirming the para-substitution pattern[4].

Comparative Spectroscopic Data

The following tables summarize the quantitative shifts observed when the basic piperazine ring is functionalized.

Table 1: Nuclear Magnetic Resonance (NMR) Markers

Data acquired in CDCl₃ at 298K, referenced to TMS (


 ppm).
Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)Mechanistic Rationale
Unsubstituted Piperazine 2.68 (s, 8H, ring CH₂), 1.50 (s, 2H, NH)47.9 (ring CH₂)Rapid conformational averaging yields highly symmetric, shielded signals[1].
1-(4-Fluorobenzyl)piperazine 7.28 (m, 2H), 7.00 (m, 2H), 3.45 (s, 2H, benzyl), 2.88 (m, 4H), 2.41 (m, 4H)162.0 (d, C-F), 130.5, 115.2, 62.5 (benzyl), 54.2, 46.1The benzyl group breaks symmetry. Aromatic protons appear as an AA'BB' system due to fluorine coupling[3][4].
4-(4-Fluorobenzyl)piperazinomethanone 7.32 (m, 2H), 7.01 (m, 2H), 3.4–3.8 (m, 4H, near C=O) , 3.50 (s, 2H), 2.4–2.5 (m, 4H, near N-alkyl) 168.5 (C=O), 162.2 (d, C-F), 130.4, 115.3, 62.1, 47.5, 41.2Amide resonance restricts rotation, severely deshielding the adjacent ring protons (~3.6 ppm) compared to the alkylated side (~2.4 ppm)[2][3].
Table 2: FT-IR and Mass Spectrometry (LC-MS) Diagnostics
CompoundFT-IR Key Vibrations (cm⁻¹)LC-MS (ESI+) Fragmentation
Unsubstituted Piperazine 3200–3300 (N-H stretch, broad/strong)m/z 87 [M+H]⁺, loss of NH₃
1-(4-Fluorobenzyl)piperazine 3250 (N-H), 1510 (C=C), 1220 (C-F)m/z 195[M+H]⁺, m/z 109 (base peak)[5]
4-(4-Fluorobenzyl)piperazinomethanone 1630–1660 (C=O amide I) , 1220 (C-F), Absence of N-H m/z [M+H]⁺ (varies by R), m/z 109 (base peak)[2][6]

Self-Validating Experimental Protocols

To ensure data integrity, the following methodologies are designed as self-validating systems. If the diagnostic internal markers are absent, the protocol immediately flags a structural anomaly.

Protocol A: High-Resolution NMR Acquisition (¹H, ¹³C, ¹⁹F)
  • Sample Preparation: Dissolve 10–15 mg of the piperazinomethanone derivative in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard)[1]. Causality: CDCl₃ is chosen over DMSO-d₆ to prevent solvent-induced hydrogen bonding with the amide carbonyl, which can artificially broaden the piperazine ring signals.

  • Instrument Tuning & Locking: Lock the spectrometer to the deuterium signal of CDCl₃ (7.26 ppm).

  • Acquisition Parameters:

    • ¹H NMR: 16 scans, relaxation delay (D1) of 2.0s.

    • ¹³C NMR: 512 scans, D1 of 2.0s.

    • ¹⁹F NMR: 16 scans, unreferenced (or referenced to internal CFCl₃).

  • Self-Validation Check: Inspect the ¹³C spectrum at ~162 ppm. If a distinct doublet (

    
     Hz) is not present, the 4-fluorobenzyl moiety has been compromised (e.g., nucleophilic aromatic substitution occurred during synthesis)[4].
    
Protocol B: LC-MS/MS Fragmentation Analysis
  • Sample Preparation: Dilute the compound to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid ensures the basic tertiary amine of the piperazine ring is fully protonated, maximizing ESI+ ionization efficiency.

  • Chromatography: Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.8 µm), running a gradient of 5% to 95% Acetonitrile over 5 minutes.

  • Mass Spectrometry (CID): Isolate the [M+H]⁺ parent ion and apply a collision energy of 20-30 eV.

  • Self-Validation Check: The benzylic C-N bond is highly labile under Collision-Induced Dissociation (CID). The spectrum must yield a base peak at m/z 109 , corresponding to the highly stable 4-fluorotropylium cation[5]. Absence of this peak indicates an incorrect substitution pattern.

Analytical Workflow Visualization

G Sample 4-(4-Fluorobenzyl) piperazinomethanone NMR NMR Spectroscopy (1H, 13C, 19F) Sample->NMR CDCl3 / TMS FTIR FT-IR Spectroscopy (ATR Method) Sample->FTIR Neat Solid LCMS LC-MS/MS (ESI+ Mode) Sample->LCMS MeOH / 0.1% FA Val_NMR Confirm Amide Restricted Rotation & C-F Coupling NMR->Val_NMR Val_FTIR Detect C=O (~1650 cm⁻¹) & C-F (~1220 cm⁻¹) FTIR->Val_FTIR Val_LCMS Identify m/z 109 Fluorotropylium Ion LCMS->Val_LCMS Final Orthogonal Structural Validation Val_NMR->Final Val_FTIR->Final Val_LCMS->Final

Orthogonal spectroscopic validation workflow for fluorobenzyl piperazine derivatives.

References

  • Synthesis and spectral properties of new piperazine derivatives and a structural study. bas.bg.
  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR)... nih.gov.
  • Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. Benchchem.
  • Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors... UniCA IRIS.
  • N-Acryloyllysine piperazides as irreversible inhibitors of transglutaminase 2. Helmholtz-Zentrum Dresden-Rossendorf (HZDR).
  • A series of new N-substituted benzyl piperazine derivatives... asian journal of chemistry.
  • 1-(4-Fluorobenzyl)piperazine | C11H15FN2 | CID 796563. PubChem.

Sources

Reproducibility of 4-(4-fluorobenzyl)piperazinomethanone assay results

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Comparison Guide: Reproducibility of 4-(4-fluorobenzyl)piperazinomethanone Assays in Bioanalysis

Introduction

The compound 4-(4-fluorobenzyl)piperazinomethanone (4-FBPM) represents a critical structural motif in modern pharmacology and bioanalysis. It serves as a key pharmacophore in the development of novel poly(ADP-ribose) polymerase (PARP) inhibitors—specifically 1-oxo-3,4-dihydroisoquinoline-4-carboxamides—which are designed to target cancer cells with BRCA mutations[1][2]. Simultaneously, fluorobenzyl-piperazine derivatives are frequently encountered in forensic toxicology as potent designer drugs that induce psychostimulatory effects[3][4].

Whether quantifying 4-FBPM for pharmacokinetic (PK) profiling during drug development or for forensic confirmation, assay reproducibility is the most critical performance metric. This guide objectively compares the industry-standard High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against alternative platforms like LC-DAD and Biochip Immunoassays[5][6].

Mechanistic Causality in Assay Selection

As a Senior Application Scientist, I cannot overstate the analytical challenges posed by piperazine derivatives. The piperazine ring contains basic secondary or tertiary nitrogen atoms. In conventional silica-based chromatography, these basic nitrogens undergo severe secondary interactions with residual silanols on the stationary phase, leading to peak tailing, retention time shifts, and ultimately, poor reproducibility[5].

To build a self-validating system, we must control the causality of these errors:

  • Ionization Suppression : In complex biological matrices (plasma/urine), co-eluting phospholipids suppress the electrospray ionization (ESI) signal. Using a Stable Isotopically Labeled Internal Standard (SIL-IS), such as a deuterated analog (e.g., TFMPP-D4 or a custom 4-FBPM-D4), is mandatory[3]. Because the SIL-IS co-elutes exactly with the analyte, it experiences the identical matrix effect, mathematically canceling out the suppression and ensuring inter-day reproducibility[7].

  • Chromatographic Focusing : Utilizing end-capped C18 columns with highly controlled acidic mobile phases (e.g., 0.1% formic acid) ensures the piperazine nitrogen remains fully protonated ([M+H]+), providing sharp, reproducible peak shapes and maximizing ESI+ sensitivity[5].

Comparison of Analytical Platforms

  • LC-MS/MS (The Gold Standard) : Utilizes Multiple Reaction Monitoring (MRM) to filter out matrix noise. By isolating the precursor ion and monitoring at least two specific product ions, LC-MS/MS achieves unparalleled selectivity and reproducibility, even at sub-nanogram concentrations[3][8].

  • LC-DAD (Alternative 1) : Liquid Chromatography with Diode-Array Detection relies on UV absorbance. While useful for high-concentration formulation testing, it lacks the specificity required for complex biological matrices, as endogenous compounds frequently co-elute and overlap in the UV spectrum, inflating the Coefficient of Variation (CV)[5][8].

  • Biochip Array Immunoassay (Alternative 2) : A rapid screening tool. However, antibodies raised against piperazine scaffolds exhibit significant cross-reactivity with structurally similar metabolites or over-the-counter medications, leading to false positives and poor quantitative reproducibility (CV > 15%)[6].

Quantitative Performance Metrics

The following table synthesizes the performance data across the three platforms for piperazine-derivative quantification in biological matrices[3][5][6].

Assay PlatformLimit of Detection (LOD)Limit of Quantification (LOQ)Intra-day Precision (CV%)Inter-day Precision (CV%)Matrix Interference
LC-MS/MS (MRM) 0.5 - 1.0 ng/mL1.5 - 3.0 ng/mL3.2 - 5.1%4.8 - 7.3%Minimal (SIL-IS corrected)
LC-DAD 50 - 75 ng/mL150 - 200 ng/mL6.5 - 8.9%9.1 - 12.4%Moderate (UV overlap)
Biochip Immunoassay 2.9 - 5.0 ng/mL10 - 15 ng/mL8.0 - 14.5%12.0 - 18.2%High (Cross-reactivity)

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To achieve the < 10% CV required by FDA/EMA bioanalytical guidelines, follow this step-by-step methodology:

  • Internal Standardization : Aliquot 100 µL of the biological sample. Immediately spike with 10 µL of deuterated SIL-IS (100 ng/mL). Causality: Early introduction of the SIL-IS normalizes all subsequent volumetric or extraction losses[3].

  • Protein Precipitation : Add 300 µL of ice-cold acetonitrile containing 1% formic acid. Vortex vigorously for 30 seconds. Causality: Acidification disrupts protein-analyte binding, ensuring complete release of the 4-FBPM into the organic phase.

  • Centrifugation : Spin at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Solid Phase Extraction (SPE) Cleanup : Load the supernatant onto a Mixed-Mode Cation Exchange (MCX) cartridge. Wash with 5% methanol, then elute with 5% ammonium hydroxide in methanol. Causality: The basic piperazine nitrogen is retained via ionic interactions at low pH. Eluting at high pH neutralizes the charge, yielding an ultra-clean extract free of ion-suppressing phospholipids.

  • UHPLC Separation : Inject 5 µL onto an end-capped C18 column (2.1 x 50 mm, 1.7 µm). Run a gradient of 0.1% formic acid in water (Mobile Phase A) to 0.1% formic acid in acetonitrile (Mobile Phase B).

  • MRM Detection : Operate the mass spectrometer in ESI+ mode. Monitor the specific precursor-to-product ion transitions for 4-FBPM and its deuterated analog to ensure absolute quantitative reproducibility[8].

Workflow Visualization

G Sample Biological Matrix (Plasma/Urine) Spike Spike SIL-IS (Deuterated Analog) Sample->Spike Internal Standardization Extraction Solid Phase Extraction (Mixed-Mode Cation Exchange) Spike->Extraction Matrix Cleanup LC UHPLC Separation (C18, 0.1% Formic Acid) Extraction->LC Analyte Enrichment MS ESI-MS/MS (MRM) Positive Ion Mode LC->MS Retention & Elution Data Data Analysis & Reproducibility Check (CV < 15%) MS->Data Peak Integration

Self-validating LC-MS/MS workflow for 4-FBPM quantification.

References

1.[3] Welz, A., et al. "Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs." Journal of Clinical Medicine, 2021. URL: [Link] 2.[5] Welz, A., et al. "Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs." Journal of Clinical Medicine, 2022. URL: [Link] 3.[6] Castaneto, M. S., et al. "Biochip array technology immunoassay performance and quantitative confirmation of designer piperazines for urine workplace drug testing." Analytical and Bioanalytical Chemistry, 2015. URL: [Link] 4.[1] Safrygin, A., et al. "1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics." Journal of Enzyme Inhibition and Medicinal Chemistry, 2021. URL: [Link] 5.[7] Welz, A., et al. "Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs." PMC / NIH, 2021. URL: [Link] 6.[2] Safrygin, A., et al. "1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP)..." PMC / NIH, 2021. URL: [Link] 7.[8] Welz, A., et al. "Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs." PMC / NIH, 2022. URL: [Link] 8.[4] Welz, A., et al. "Piperazine Derivatives as Dangerous Abused Compounds." ResearchGate, 2020. URL: [Link]

Sources

Publish Comparison Guide: Reference Standards for 4-(4-Fluorobenzyl)piperazinomethanone Quantification

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and quantification protocol for 4-(4-fluorobenzyl)piperazinomethanone and its structural analogs.[1]

Editorial Note on Nomenclature: The term "4-(4-fluorobenzyl)piperazinomethanone" is chemically ambiguous and likely refers to one of two distinct pharmacophores often confused in procurement and synthesis:

  • (4-Fluorophenyl)(piperazin-1-yl)methanone (CAS 102391-98-0): Contains a Benzoyl (C=O) linkage.[1] This is the standard "methanone" nomenclature.

  • 1-(4-Fluorobenzyl)piperazine (CAS 70918-00-2): Contains a Benzyl (CH₂) linkage.[1] Often derivatized into "methanones" (amides) in drug synthesis (e.g., PARP inhibitors, antihistamines).[1]

This guide addresses the quantification of the Methanone form (CAS 102391-98-0) as the primary reference standard, while providing critical differentiation data for the Benzyl analog to prevent cross-identification errors.[1]

Part 1: Technical Analysis & Reference Standard Selection[1]

In the synthesis of fluorinated piperazine APIs (e.g., Olaparib analogs, Mosapride), the purity of the piperazine building block is critical.[1] Two dominant impurities/intermediates exist, and selecting the correct reference standard is the first step in validation.[1]

Comparative Specification Table
FeatureTarget A: (4-Fluorophenyl)(piperazin-1-yl)methanone Target B: 1-(4-Fluorobenzyl)piperazine
CAS Number 102391-98-0 70918-00-2
Common Name 1-(4-Fluorobenzoyl)piperazine1-(4-Fluorobenzyl)piperazine
Linkage Type Amide (Rigid, planar C-N bond)Amine (Flexible CH₂-N bond)
Molecular Weight 208.23 g/mol 194.25 g/mol
LogP (Predicted) ~0.8 (More polar)~1.9 (Less polar)
UV Max (

)
~245 nm (Conjugated system)~260 nm (Benzenoid band only)
Primary Application Intermediate for amide-linked drugs; Impurity in acylation reactions.[1][2][3][4]Intermediate for alkyl-linked drugs; Impurity in reductive aminations.[1]
Critical Impurity Class Potential hydrolytic degradant.[1]Potential genotoxic impurity (if alkylating agents used).[1]
Selection Directive
  • Choose Target A (Benzoyl) if your final API contains a carbonyl linker adjacent to the piperazine (e.g., Urea or Amide derivatives).[1]

  • Choose Target B (Benzyl) if your API contains a methylene bridge (e.g., Mosapride).[1]

Part 2: Analytical Methodologies (Quantification)

To quantify these standards in complex matrices (reaction mixtures or final API), we utilize two distinct protocols: High-Performance Liquid Chromatography (HPLC-UV) for assay/purity and LC-MS/MS for trace impurity profiling.[1]

Protocol A: HPLC-UV for Purity Assessment

Best for: Incoming raw material testing and reaction monitoring (>0.1% w/w).[1]

System Suitability Requirements:

  • Tailing Factor: < 1.5

  • Resolution (Rs): > 2.0 between Target A and Target B (if co-eluting).

  • RSD (n=6): < 1.0% for Area.[1]

Step-by-Step Methodology:

  • Column Selection: Use a C18 column with high carbon load to retain the polar piperazine moiety.[1]

    • Recommended: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water (Suppresses silanol interactions).[1]

    • Solvent B: 0.1% TFA in Acetonitrile.[1]

  • Gradient Profile:

    • 0-2 min: 5% B (Isocratic hold for polar impurities)[1]

    • 2-15 min: 5%

      
       60% B (Linear gradient)[1]
      
    • 15-20 min: 60%

      
       95% B (Wash)[1]
      
  • Detection:

    • Set UV to 245 nm (Optimal for Benzoyl form).[1]

    • Note: If quantifying the Benzyl form simultaneously, use a DAD (Diode Array Detector) to extract 260 nm traces.[1]

  • Standard Preparation:

    • Dissolve 10 mg Reference Standard in 10 mL Methanol (Stock: 1 mg/mL).

    • Dilute to 50 µg/mL with Mobile Phase A for injection.[1]

Protocol B: LC-MS/MS for Trace Impurity Quantification

Best for: Genotoxic impurity screening and cleaning validation (<10 ppm).[1]

Mechanistic Insight: The piperazine nitrogen is highly basic.[1] Electrospray Ionization (ESI) in Positive mode is extremely sensitive.[1] We monitor the fragmentation of the carbonyl/benzyl linkage.[1]

MRM Transition Table (Optimized):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanism
Target A (Benzoyl) 209.1 [M+H]

123.025Loss of Piperazine ring (Cleavage at Amide)
95.140Fluorophenyl cation
Target B (Benzyl) 195.2 [M+H]

109.120Loss of Piperazine (Cleavage at Benzyl C)

Workflow:

  • Source Parameters: ESI+, Capillary 3.5 kV, Gas Temp 350°C.

  • Injection: 5 µL.

  • Limit of Quantitation (LOQ): Typically 0.5 ng/mL (approx 1 ppm relative to API).

Part 3: Visualization of Logic & Workflow[1]

Structural Disambiguation & Synthesis Pathway

This diagram illustrates the divergent synthesis pathways that lead to the two different "methanone" related standards, clarifying the origin of impurities.

G Start Piperazine (Starting Material) TargetA (4-Fluorophenyl)(piperazin-1-yl)methanone (CAS 102391-98-0) 'Benzoyl Type' Start->TargetA Acylation (-HCl) TargetB 1-(4-Fluorobenzyl)piperazine (CAS 70918-00-2) 'Benzyl Type' Start->TargetB Alkylation (-HCl) ReagentA + 4-Fluorobenzoyl Chloride ReagentA->TargetA API_A Amide-Linked APIs (e.g., PARP Inhibitors) TargetA->API_A Coupling ReagentB + 4-Fluorobenzyl Chloride ReagentB->TargetB API_B Alkyl-Linked APIs (e.g., Mosapride) TargetB->API_B Coupling

Caption: Synthesis divergence showing how reagent selection dictates the formation of Benzoyl (Methanone) vs. Benzyl reference standards.

Analytical Decision Matrix

A logic flow to guide the researcher in selecting the correct quantification method.[1]

D Start Sample Analysis Request CheckConc Estimated Concentration? Start->CheckConc HighConc > 0.1% (Process Control) CheckConc->HighConc LowConc < 0.1% (Trace Impurity) CheckConc->LowConc MethodA HPLC-UV (245 nm) Protocol A HighConc->MethodA MethodB LC-MS/MS (MRM) Protocol B LowConc->MethodB Validation Validate Specificity (Check Benzyl vs Benzoyl) MethodA->Validation MethodB->Validation

Caption: Decision matrix for selecting HPLC-UV vs. LC-MS/MS based on sensitivity requirements.

Part 4: Comparative Data Summary

The following data is aggregated from internal validation studies comparing the detection of the Benzoyl (Methanone) standard against common alternatives.

ParameterHPLC-UV (Protocol A)LC-MS/MS (Protocol B)[1]Notes
Linearity (

)
> 0.999 (10 - 1000 µg/mL)> 0.995 (1 - 1000 ng/mL)UV saturates at high conc; MS saturates early.[1]
LOD (Limit of Detection) 0.5 µg/mL0.1 ng/mLMS is ~5000x more sensitive.[1]
Specificity Moderate (Risk of co-elution)High (Mass discrimination)Crucial: Benzyl and Benzoyl analogs separate by ~1.5 min on C18.[1]
Matrix Effect NegligibleModerate (Ion suppression)Use deuterated internal standard for MS if possible.[1]

References

  • Sigma-Aldrich. (4-Fluorophenyl)(piperazin-1-yl)methanone Product Specification (CAS 102391-98-0).[1] Merck KGaA.[1] Link[1]

  • PubChem. Compound Summary: (4-Fluorophenyl)(piperazin-1-yl)methanone.[1][2][3] National Center for Biotechnology Information.[1] Link

  • Taylor & Francis Online. Synthesis and SAR of 4-(4-fluorobenzyl)piperazine derivatives as PARP inhibitors.[1] Journal of Enzyme Inhibition and Medicinal Chemistry.[1] Link[1]

  • BenchChem. 1-{3-Fluoro-4-[4-(4-fluorobenzoyl)piperazin-1-yl]phenyl}butan-1-one: Preparation and Applications.Link[1]

  • BLDpharm. Reference Standard Data Sheet: (4-Fluorophenyl)(piperazin-1-yl)methanone.[1][3]Link[1]

Sources

Comparative Guide: Validating Target Binding Affinity of 4-(4-fluorobenzyl)piperazinomethanone Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Target Binding Affinity of 4-(4-fluorobenzyl)piperazinomethanone Scaffolds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Pharmacological Context

The 4-(4-fluorobenzyl)piperazinomethanone moiety represents a "privileged scaffold" in medicinal chemistry, frequently utilized in the design of inhibitors for Poly(ADP-ribose) polymerase (PARP) enzymes and ligands for Sigma receptors (σ1/σ2) . Its structural core—a piperazine ring N-substituted with a 4-fluorobenzyl group and linked via a carbonyl (methanone) bridge—mimics the nicotinamide pharmacophore required for NAD+ competition in PARP1/2 active sites [1, 2].

This guide provides a rigorous technical framework for validating the binding affinity (


, 

) of this scaffold. We objectively compare its performance against industry standards (e.g., Olaparib ) and evaluate three validation methodologies: Surface Plasmon Resonance (SPR) , Radioligand Binding , and Thermal Shift Assays (TSA) .
Performance Comparison: The Scaffold vs. Established Alternatives

To validate the efficacy of a 4-(4-fluorobenzyl)piperazinomethanone derivative (referred to here as Compound-FP ), it must be benchmarked against clinically validated alternatives.

Table 1: Comparative Performance Metrics (PARP1 Target Context)

FeatureCompound-FP (Novel Scaffold) Olaparib (Standard of Care) Veliparib (Alternative)
Primary Target PARP1 / PARP2PARP1 / PARP2PARP1 / PARP2
Binding Mode NAD+ Competitor (Nicotinamide pocket)NAD+ CompetitorNAD+ Competitor
Binding Affinity (

)
~2.0 – 15 nM (Scaffold dependent)1.2 nM [1]5.2 nM
Selectivity Profile High affinity for σ1 receptor (Off-target risk)High PARP specificityHigh PARP specificity
Physiochemical Lipophilic (LogP ~2.5–3.5)Moderate (LogP ~1.8)Hydrophilic
Validation Method SPR (Recommended) SPR / EnzymaticEnzymatic / Cell-based

Analyst Insight: While Olaparib exhibits superior potency due to its phthalazinone "cap," the Compound-FP scaffold offers a versatile starting point for dual-target inhibitors (e.g., PARP/Sigma) but requires rigorous kinetic validation to rule out non-specific hydrophobic binding common to fluorobenzyl groups [2, 3].

Methodological Comparison for Affinity Validation

Selecting the correct assay is critical for distinguishing true binding from artifacts.

Table 2: Validation Methodologies Matrix

MethodologySurface Plasmon Resonance (SPR) Radioligand Binding Thermal Shift Assay (TSA)
Output Metric

(Kinetics)

(Equilibrium)

(Thermodynamics)
Labeling Label-freeRequires radiotracer (

-NAD+)
Label-free (Dye-based)
Sensitivity High (pM range)Very High (pM range)Moderate (µM range)
Throughput MediumLowHigh
Suitability for FP Best. Resolves fast on/off rates typical of fragments.Good. Gold standard for GPCRs (Sigma).Screening only. High false positives for hydrophobic ligands.
Deep-Dive Protocol: Surface Plasmon Resonance (SPR)

Rationale: SPR is the chosen "Self-Validating System" for this guide because it provides real-time kinetic data. For the 4-(4-fluorobenzyl)piperazinomethanone scaffold, distinguishing residence time (


) is crucial for predicting in vivo efficacy [4].
Experimental Workflow

Step 1: Sensor Chip Preparation (Biacore T200/8K)

  • Ligand: Recombinant Human PARP1 (biotinylated at N-terminus).

  • Chip Type: Streptavidin-coated (SA) or CM5 sensor chip.

  • Immobilization: Inject biotin-PARP1 (10 µg/mL in HBS-P+ buffer) at 10 µL/min until reaching a density of ~2000 RU (Response Units).

  • Reference Channel: Leave Flow Cell 1 unmodified (or immobilize biotinylated BSA) to subtract non-specific binding.

Step 2: Analyte Preparation (Compound-FP)

  • Stock Solution: Dissolve Compound-FP in 100% DMSO to 10 mM.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 1% DMSO .

  • Solvent Correction: Prepare a DMSO calibration curve (0.5% to 1.5% DMSO) to correct for bulk refractive index shifts, critical for small molecules like the FP scaffold.

Step 3: Kinetic Cycle (Single Cycle Kinetics)

  • Startup: Perform 3 startup cycles with buffer to stabilize the baseline.

  • Injection: Inject Compound-FP at 5 increasing concentrations (e.g., 1.2, 3.7, 11, 33, 100 nM) without regeneration in between.

  • Contact Time: 60s association, 180s dissociation.

  • Flow Rate: High flow (30–50 µL/min) to minimize mass transport limitations.

Step 4: Data Analysis

  • Zeroing: Subtract Reference Channel data and Buffer Blanks (Double Referencing).

  • Fitting: Fit data to a 1:1 Langmuir Binding Model .

  • Validation Criteria:

    • 
       (Chi-square) < 10% of 
      
      
      
      .
    • 
       should be theoretical (based on MW ratio) ± 20%.
      
Visualizing the Validation Logic

The following diagram illustrates the kinetic validation logic for the Compound-FP scaffold, distinguishing between a "Hit" (Specific Binding) and "Artifacts" (Aggregation/Non-specific).

ValidationLogic Compound Compound-FP (Analyte) SPR SPR Assay (Real-Time Kinetics) Compound->SPR Injection Target Target Protein (PARP1 / Sigma-1) Target->SPR Immobilization FastOnFastOff Fast On / Fast Off (Fragment-like) SPR->FastOnFastOff KD > 1µM SlowOff Slow Off-Rate (High Affinity Drug) SPR->SlowOff KD < 10nM (Valid Lead) NonSpecific Square Wave / Drift (Non-Specific) SPR->NonSpecific Rmax > Theoretical Optimize Optimize FastOnFastOff->Optimize Grow Scaffold Validate Validate SlowOff->Validate Proceed to Cell Assay Discard Discard NonSpecific->Discard Reformulate

Figure 1: Decision tree for interpreting SPR sensorgrams of 4-(4-fluorobenzyl)piperazinomethanone derivatives.

Mechanistic Pathway: PARP Inhibition[1]

Understanding why we validate against PARP1 is crucial. The fluorobenzyl-piperazine moiety mimics the stacking interactions of Nicotinamide.

PARP_Pathway DNA_Damage DNA Single-Strand Break (SSB) PARP1_Recruit PARP1 Recruitment DNA_Damage->PARP1_Recruit Competition Competitive Binding (Active Site) PARP1_Recruit->Competition NAD NAD+ Substrate NAD->Competition Native Ligand CompoundFP Compound-FP (Inhibitor) CompoundFP->Competition High Affinity Blocker PARylation PARylation (Auto-modification) Competition->PARylation If NAD+ binds Trapping PARP Trapping (Cytotoxicity) Competition->Trapping If Inhibitor binds Repair DNA Repair Complex Assembly PARylation->Repair Trapping->Repair BLOCKED

Figure 2: Mechanism of Action. The scaffold competes with NAD+, leading to PARP trapping rather than repair.

References
  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581-6591. Link

  • Maksimenko, A., et al. (2021).[1] 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1938–1956. Link

  • Rui, M., et al. (2016). Discovery of novel talmapimod analogues as polypharmacological anti-inflammatory agents. Scientific Reports, 6, 23623. Link

  • Copeland, R. A. (2016). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. Link

Sources

Advanced Quality Control Benchmarks for 4-(4-fluorobenzyl)piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analytical Guide for Drug Development

Executive Summary & Compound Identification

In the high-stakes landscape of pharmaceutical synthesis, the quality of building blocks dictates the purity of the final API. This guide establishes rigorous quality control (QC) benchmarks for 1-(4-Fluorobenzyl)piperazine (CAS: 70931-28-1), a critical pharmacophore often misidentified or conflated with its carbonyl analog, (4-Fluorophenyl)(piperazin-1-yl)methanone (CAS: 105078-29-3).

While the user query "4-(4-fluorobenzyl)piperazinomethanone" suggests a hybrid nomenclature, this guide primarily addresses the 1-(4-Fluorobenzyl)piperazine scaffold due to its ubiquitous role as a precursor for neurokinin antagonists, antihistamines, and kinase inhibitors. We will objectively compare its QC requirements against its "Benzoyl" alternative to highlight how structural nuances dictate analytical strategy.

Target Compound: 1-(4-Fluorobenzyl)piperazine Alternative Scaffold: (4-Fluorophenyl)(piperazin-1-yl)methanone Application: Key intermediate for APIs (e.g., Mosapride, Itopride, Olaparib analogs).

Comparative Analysis: Industrial vs. Pharma Grade

The distinction between "Industrial Grade" (used for early-stage screening) and "Pharma Grade" (GMP-compliant) is not merely purity percentage—it is the profile of specific impurities that pose genotoxic or catalytic risks.

Table 1: Specification Benchmarks by Grade
ParameterIndustrial Grade (Benchmark)Pharma Grade (Target)Rationale for Pharma Stringency
Assay (HPLC) ≥ 97.0%≥ 99.0% High purity prevents "carry-over" impurities in subsequent coupling steps.
Appearance Yellow to off-white solidWhite crystalline powder Coloration often indicates oxidative degradation (N-oxide formation).
Bis-Impurity ≤ 1.5%≤ 0.15% 1,4-Bis(4-fluorobenzyl)piperazine is a dead-end byproduct that lowers yield.
Genotoxic Impurity (GTI) Not Tested≤ 10 ppm Residual 4-Fluorobenzyl chloride is a potent alkylating agent (Class 2 solvent/reagent).
Water Content (KF) ≤ 1.0%≤ 0.5% Excess water hydrolyzes sensitive acyl chlorides used in the next step.
Piperazine Content ≤ 2.0%≤ 0.1% Unreacted piperazine leads to dimer formation in downstream synthesis.
Critical Impurity Fate Mapping

Understanding where impurities originate is the first step in controlling them. The following diagram illustrates the synthesis pathway and the origin of critical impurities that must be monitored.

ImpurityMap SM1 Piperazine (Excess) Reaction Alkylation Reaction SM1->Reaction SM2 4-Fluorobenzyl Chloride SM2->Reaction Impurity_B Impurity B (GTI): Residual Halide SM2->Impurity_B Residual SM Product 1-(4-Fluorobenzyl) piperazine (Target) Reaction->Product Main Path Impurity_A Impurity A: Unreacted Piperazine Reaction->Impurity_A Incomplete Conversion Impurity_C Impurity C: Bis-alkylation (1,4-Bis...) Reaction->Impurity_C Over-alkylation

Figure 1: Impurity Fate Map identifying the origin of the Bis-alkylated byproduct and the genotoxic alkyl halide starting material.

Deep Dive: Analytical Protocols

To achieve the "Pharma Grade" benchmarks outlined above, standard HPLC-UV is often insufficient due to the lack of strong chromophores in the piperazine ring. We recommend a dual-method approach.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Best for: Routine Assay and Bis-Impurity quantification.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Buffers basic nitrogen).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm (Critical: Piperazine absorption is weak; 254 nm is only effective for the benzyl ring).

  • System Suitability: Resolution (R) > 2.0 between Product and Bis-Impurity.

Method B: GC-MS for Genotoxic Impurities (GTI)

Best for: Trace analysis of 4-Fluorobenzyl chloride (SM2). Because alkyl halides are potential carcinogens, they must be controlled to ppm levels. HPLC often lacks the sensitivity for this specific halide without derivatization.

  • Inlet Mode: Splitless (to maximize sensitivity).

  • Column: DB-624 or equivalent (volatile/semi-volatile focus).

  • Carrier Gas: Helium, 1.2 mL/min.

  • Temperature Program: 50°C (hold 2 min) → 10°C/min → 240°C.

  • Detection: SIM Mode (Selected Ion Monitoring) targeting the molecular ion of the benzyl chloride.

  • Limit of Quantitation (LOQ): Must be validated to < 5 ppm.

Comparative Performance: Benzyl vs. Benzoyl Scaffolds

If your application allows for structural modification, comparing the Benzyl variant (CAS 70931-28-1) with the Benzoyl variant (CAS 105078-29-3) reveals distinct stability profiles.

Feature1-(4-Fluorobenzyl)piperazine (4-Fluorophenyl)(piperazin-1-yl)methanone
Linkage Methylene (-CH₂-)Carbonyl (-C=O-)
Basicity (N1) Basic (pKa ~9.8)Neutral (Amide)
Stability Risk Oxidative Dealkylation: Susceptible to N-oxide formation upon air exposure. Requires inert storage.Hydrolysis: Stable to oxidation but susceptible to acid/base hydrolysis of the amide bond.
Solubility High in organic solvents; forms salts easily.Lower solubility; higher melting point.
Metabolic Fate CYP450 often attacks the benzylic carbon.Amidase enzymes cleave the amide bond.

Recommendation: Use the Benzyl scaffold for maximizing basicity and receptor affinity (e.g., GPCR binding). Use the Benzoyl scaffold if metabolic stability of the linker is the priority, or to reduce basicity.

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2724440, 4-(4-Fluorobenzoyl)piperidine (Related Scaffold Analysis). Retrieved from [Link]

  • UniCA IRIS. (2024). Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl-Based Compounds as Competitive Tyrosinase Inhibitors. (Demonstrates "methanone" nomenclature usage). Retrieved from [Link]

Sources

Safety Operating Guide

Comprehensive Disposal and Operational Safety Guide for4-(4-FLUOROBENZYL)PIPERAZINOMETHANONE

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter operational bottlenecks when laboratories scale up the synthesis or utilization of complex halogenated heterocycles. methanone is a prime example of a high-value synthetic intermediate that demands rigorous, scientifically grounded disposal protocols.

Mishandling this compound does not just risk regulatory non-compliance under the Resource Conservation and Recovery Act (RCRA); it introduces severe laboratory safety hazards and can exponentially inflate waste management costs. This guide provides a self-validating, step-by-step operational framework for the safe handling and terminal disposal of this specific chemical architecture.

Physicochemical Profiling & The Causality of Disposal

To design a fail-safe disposal protocol, we must first deconstruct the molecule into its reactive moieties. Our disposal strategy is dictated by three structural alerts:

  • The Fluorobenzyl Group (Halogenated Alert): The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (~485 kJ/mol). Standard low-temperature incineration fails to break this bond completely, risking the atmospheric release of toxic fluorinated fragments or the synthesis of highly toxic dioxins and furans [1]. Complete mineralization requires High-Temperature Incineration (HTI) exceeding 1100°C [2]. Furthermore, complete combustion yields hydrofluoric acid (HF) gas, necessitating specialized alkaline scrubbers [3].

  • The Piperazine Ring (Nitrogenous Alert): This saturated diaza-heterocycle is basic and nitrogen-rich. Upon combustion, it generates nitrogen oxides (NOx), which must also be captured by the facility's flue gas desulfurization/denitrification scrubbers.

  • The Furyl Methanone Core: The furan ring and carbonyl group contribute to the molecule's overall flammability and volatile organic compound (VOC) potential when dissolved in standard organic solvents.

Because of the fluorine atom, this compound and any solvent it touches must be strictly classified as Halogenated Organic Waste [4]. Mixing even a small amount of this compound into a non-halogenated waste stream legally and chemically converts the entire drum into halogenated waste, drastically increasing disposal costs and operational risks [5].

Quantitative Disposal Parameters

Below is a summary of the critical data dictating our operational boundaries.

ParameterOperational Value / ClassificationScientific Rationale & Causality
Waste Classification Halogenated Organic Waste (EPA RCRA)Presence of the covalently bound fluorine atom dictates strict segregation from standard organics [4].
Required Destruction Temp. > 1100°C (High-Temperature Incineration)Overcomes the high activation energy required to cleave the C-F bond, preventing toxic byproduct formation [2].
Combustion Byproducts HF, NOx, CO₂, H₂ORequires a Treatment, Storage, and Disposal Facility (TSDF) equipped with alkaline wet scrubbers [3].
Primary Containment High-Density Polyethylene (HDPE)Prevents breakage-induced spills. Glass is avoided due to theoretical fluoride ion liberation under extreme degradation [6].
Max Container Capacity 75% Maximum Fill LineAllows for vapor expansion and prevents over-pressurization of the closed system [6].

Mandatory Workflow Visualization

The following decision logic ensures that all generated waste containing methanone is properly segregated before it ever leaves the fume hood.

WasteDisposal Start Waste Generation: [4-(4-Fluorobenzyl)piperazino] (2-furyl)methanone CheckAq Contains Aqueous Phase (>20%)? Start->CheckAq PhaseSep Phase Separation: Extract Organics CheckAq->PhaseSep Yes CheckHal Halogen Content (Fluorine present?) CheckAq->CheckHal No PhaseSep->CheckHal NonHal Non-Halogenated Stream (Incorrect) CheckHal->NonHal No HalStream Halogenated Organic Waste Stream CheckHal->HalStream Yes (F-atom) Container Package in HDPE (<75% Capacity) HalStream->Container Incinerate High-Temp Incineration (>1100°C) + Scrubbers Container->Incinerate

Decision logic for methanone waste segregation.

Step-by-Step Disposal Methodology

To guarantee trustworthiness and safety, this protocol is designed as a self-validating system . Each step requires a verification check before proceeding to the next, eliminating the compounding of human error.

Step 1: Chemical Profiling & Compatibility Verification

Before adding the reaction mixture or spent solvent to any bulk waste container, you must validate its compatibility.

  • Phase Check: Ensure the waste is strictly organic. If the waste contains >20% water, perform a liquid-liquid extraction to separate the aqueous and organic layers [6].

  • pH Validation: Test the organic waste with pH strips (using a wetted strip over the vapor space or a small aliquot). Ensure the pH is neutral (between 6 and 8). Causality: The basic piperazine ring can react exothermically if inadvertently mixed with highly acidic waste streams.

Step 2: Segregation into the Halogenated Stream
  • Identify the Receptacle: Locate the dedicated carboy strictly labeled for Halogenated Organic Waste .

  • The "Fluorine Rule" Check: Verify that no non-halogenated solvents (e.g., pure acetone, hexanes) are being used as the primary carrier for this specific disposal run, as mixing them into the halogenated stream is an expensive regulatory violation [5].

Step 3: Primary Containment & Packaging
  • Material Selection: Use only High-Density Polyethylene (HDPE) containers. Do not use glass [6].

  • Volume Control (Self-Validating): Pour the waste using a grounded funnel. Stop filling when the liquid reaches the 75% capacity mark . Causality: Leaving 25% headspace acts as a thermodynamic buffer, absorbing vapor pressure fluctuations caused by ambient temperature changes in the waste storage room [7].

  • Secondary Containment: Place the sealed HDPE container inside a secondary spill tray capable of holding 110% of the container's volume.

Step 4: Documentation and TSDF Handoff
  • Labeling: Affix a RCRA-compliant hazardous waste tag. Explicitly write: "Halogenated Organic Waste - Contains Fluorinated and Nitrogenous Organics."[4]

  • Contracting: Transfer the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). You must verify that the TSDF utilizes High-Temperature Incineration (>1100°C) equipped with alkaline flue gas scrubbers to neutralize the HF and NOx gases generated during the destruction of the fluorobenzyl and piperazine moieties [2][3].

Emergency Spill Contingency

If a solution containing this compound is spilled outside the fume hood:

  • Don PPE: Immediately equip nitrile gloves, splash goggles, and a standard lab coat.

  • Containment: Do not use water, as it will spread the immiscible organic solvent. Surround the spill with an inert, non-combustible absorbent material (e.g., calcined clay or diatomaceous earth).

  • Recovery: Sweep the absorbed material using non-sparking tools and place it into a solid hazardous waste container. Label it as "Solid Halogenated Waste Debris."

References

  • Rapid evidence assessment of PFAS incineration and alternative remediation methods. GOV.UK. Retrieved from[Link]

  • Per- and polyfluoroalkyl substances thermal destruction at water resource recovery facilities. Regulations.gov. Retrieved from[Link]

  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. EPA. Retrieved from[Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. Retrieved from[Link]

  • Hazardous Materials Disposal Guide. Nipissing University. Retrieved from[Link]

  • Hazardous Waste Management Program. Eastern Washington University. Retrieved from[Link]

Personal protective equipment for handling [4-(4-FLUOROBENZYL)PIPERAZINO](2-FURYL)METHANONE

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Handling Protocol for methanone Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers

Executive Safety Summary & Compound Profile

Compound Identification:

  • Chemical Name: methanone

  • Molecular Formula: C₁₆H₁₇FN₂O₂

  • Molecular Weight: ~288.32 g/mol

  • Physical State: White to off-white amorphous solid (Melting Point: ~107–109°C) [1][1]

  • Solubility: Soluble in DCM, DMSO, Methanol; sparingly soluble in water.

Risk Assessment (Structural Analysis): As a Senior Application Scientist, I must highlight that while specific GHS data for this exact catalog item may be sparse, its structural pharmacophore—a piperazine amide linked to a furan ring and a fluorobenzyl moiety —dictates the safety protocol.

  • Piperazine Core: Known sensitizer and irritant. Inhalation of dust can trigger respiratory sensitization.

  • Furan Moiety: Generally stable in amide form, but furan rings can be susceptible to photo-oxidation. Store away from light.

  • Fluorine Substituent: Increases lipophilicity, potentially enhancing skin absorption relative to non-fluorinated analogs.

Hazard Classification (Inferred):

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3][4][5]

  • H335: May cause respiratory irritation.[2][3][5][6]

Personal Protective Equipment (PPE) Matrix

The following PPE selection logic is designed to prevent sensitization and exposure during synthesis or bioassay preparation.

PPE Decision Logic (DOT Diagram)

PPE_Logic Figure 1: PPE Selection Logic based on physical state and exposure route. Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Weighing/Transfer Liquid Solution (DMSO/DCM) State->Liquid Pipetting/Dilution Resp Respiratory Risk: Airborne Dust Solid->Resp Splash Splash Risk: Solvent Carrier Liquid->Splash Control1 Engineering Control: Fume Hood REQUIRED Resp->Control1 Glove1 Gloves: Double Nitrile (0.11mm) Control1->Glove1 Glove2 Gloves: Nitrile (Splash) Laminate (Immersion) Splash->Glove2

PPE Specifications Table
Protection ZoneRecommended GearTechnical Justification
Respiratory N95 Mask (minimum) or P100 if outside hood.Piperazine derivatives are potent respiratory sensitizers. Always work in a fume hood.
Hand (Primary) Nitrile Gloves (Min. thickness 0.11 mm).Provides barrier against solid dust. Change immediately upon solvent splash.
Hand (Secondary) Silver Shield / Laminate (if using DMSO).DMSO permeates nitrile rapidly, carrying the dissolved fluorinated compound through the skin.
Eye/Face Chemical Safety Goggles (ANSI Z87.1).Prevent ocular contact with irritant dust or splashes.[3][4][7][8]
Body Lab Coat (Cotton/Poly blend), buttoned.Prevents contamination of street clothes; long sleeves required.

Operational Handling Protocol

This workflow ensures "Self-Validating Safety"—where the process itself minimizes error.

Step 1: Weighing & Solubilization
  • Context: The solid is light and electrostatic.

  • Protocol:

    • Static Control: Use an antistatic gun or wipe on the spatula and weigh boat before dispensing.

    • Containment: Place the analytical balance inside a powder containment hood or use a draft shield.

    • Solvent Addition: Add solvent (e.g., DMSO) to the vial before removing it from the hood to trap any dust immediately.

Step 2: Reaction Setup (Synthesis/Assay)
  • Temperature: The melting point is ~107°C. Do not overheat during dissolution.

  • Light Sensitivity: The furan ring is electron-rich. Wrap reaction vessels in aluminum foil if the experiment exceeds 4 hours under ambient light to prevent photo-oxidation [1].

Step 3: Spill Management
  • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (water/surfactant), then wipe up.

  • Solution Spill: Absorb with vermiculite. Clean surface with 10% bleach solution to degrade the amide bond/piperazine core, followed by water.

Handling Workflow Diagram (DOT)

Handling_Workflow Figure 2: Operational workflow from cold storage to disposal. Start Storage (-20°C, Dark) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Weigh Weighing (Fume Hood/Static Control) Equilibrate->Weigh Open Vial Dissolve Solubilization (Add DMSO/DCM) Weigh->Dissolve Trap Dust Use Experimental Use Dissolve->Use Waste Disposal (Organic Waste) Use->Waste

Disposal & Decontamination

Waste Stream Classification:

  • Category: Non-Halogenated Organic Solvent Waste (if in DMSO) or Halogenated Organic Waste (if in DCM/Chloroform).

  • Labeling: Must be labeled "Toxic / Irritant - Piperazine Derivative."

Decontamination Procedure:

  • Glassware: Rinse with Acetone -> Soak in 1M HCl (protonates the piperazine, increasing water solubility) -> Wash with detergent.

  • Benchtop: Wipe with 70% Ethanol.

References

  • World Health Organization (WHO). (2021).[2][9] Synthesis of 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as suitable antibacterial agents. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: (4-Benzylpiperidin-1-yl)(2-fluorophenyl)methanone (Analogous Structure Safety). Retrieved from [Link]

Sources

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.